Batrachotoxin
Description
Properties
Key on ui mechanism of action |
Batrachotoxin is a potent modulator of voltage-gated sodium channels, leading to irreversible depolarization of nerves and muscles, fibrillation, arrhythmias and eventually cardiac failure. Since its discovery, field researchers also reported numbness after their skin came into contact with this toxin. Intrigued by this phenomenon, we determined the effect of batrachotoxin on the voltage-gated sodium channel Nav1.8, which is considered to be a key player in nociception. As a result, we discovered that batrachotoxin profoundly modulates this channel: the inactivation process is severely altered, the voltage-dependence of activation is shifted towards more hyperpolarized potentials resulting in the opening of Nav1.8 at more negative membrane potentials and the ion selectivity is modified. Batrachotoxin (BTX), from South American frogs of the genus Phyllobates, irreversibly activates voltage-gated sodium channels. Previous work demonstrated that a phenylalanine residue approximately halfway through pore-lining transmembrane segment IVS6 is a critical determinant of channel sensitivity to BTX. In this study, we introduced a series of mutations at this site in the Na(v)1.3 sodium channel, expressed wild-type and mutant channels in Xenopus laevis oocytes, and examined their sensitivity to BTX using voltage clamp recording. We found that substitution of either alanine or isoleucine strongly reduced channel sensitivity to toxin, whereas cysteine, tyrosine, or tryptophan decreased toxin action only modestly. These data suggest an electrostatic ligand-receptor interaction at this site, possibly involving a charged tertiary amine on BTX. We then used a mutant channel (mutant F1710C) with intermediate toxin sensitivity to examine the properties of the toxin-receptor reaction in more detail. In contrast to wild-type channels, which bind BTX almost irreversibly, toxin dissociation from mutant channels was rapid, but only when the channels were open, not when they were closed. These data suggest the closed activation gate trapped bound toxin. Although BTX dissociation required channel activation, it was, paradoxically, slowed by strong membrane depolarization, suggesting additional state-dependent and/or electrostatic influences on the toxin binding reaction. We propose that BTX moves to and from its receptor through the cytoplasmic end of the open ion-conducting pore, in a manner similar to that of quaternary local anesthetics like QX314. The binding site for batrachotoxin, a lipid-soluble neurotoxin acting at Na+ channel receptor site 2, was localized using a photoreactive radiolabeled batrachotoxin derivative to covalently label purified and reconstituted rat brain Na+ channels. In the presence of the brevetoxin 1 from Ptychodiscus brevis and the pyrethroid RU51049, positive allosteric enhancers of batrachotoxin binding, a protein with an apparent molecular mass of 240 kDa corresponding to the Na+ channel alpha subunit was specifically covalently labeled. The region of the alpha subunit specifically photolabeled by the photoreactive batrachotoxin derivative was identified by antibody mapping of proteolytic fragments. Even after extensive trypsinization, and anti-peptide antibody recognizing an amino acid sequence adjacent to Na+ channel transmembrane segment IS6 was able to immunoprecipitate up to 70% of the labeled peptides. Analysis of a more complete digestion with trypsin or V8 protease indicated that the batrachotoxin receptor site is formed in part by a portion of domain I. The identification of a specifically immunoprecipitated photolabeled 7.3-kDa peptide containing transmembrane segment S6 from domain I restricted the site of labeling to residues Asn-388 to Glu-429 if V8 protease digestion was complete or Leu-380 to Glu-429 if digestion was incomplete. These results implicate the S6 transmembrane region of domain I of the Na+ channel alpha subunit as an important component of the batrachotoxin receptor site. The steroidal neurotoxin (-)-batrachotoxin functions as a potent agonist of voltage-gated sodium ion channels (NaVs). Here we report concise asymmetric syntheses of the natural (-) and non-natural (+) antipodes of batrachotoxin, as well both enantiomers of a C-20 benzoate-modified derivative. Electrophysiological characterization of these molecules against NaV subtypes establishes the non-natural toxin enantiomer as a reversible antagonist of channel function, markedly different in activity from (-)-batrachotoxin. Protein mutagenesis experiments implicate a shared binding side for the enantiomers in the inner pore cavity of NaV. These findings motivate and enable subsequent studies aimed at revealing how small molecules that target the channel inner pore modulate NaV dynamics. Batrachotoxins (BTX): Neurotoxin, activates sodium ion channels, digitalis (digitoxin)-like cardiotoxin, causes fibrillation and cardiac arrest. /from table/ |
|---|---|
CAS No. |
23509-16-2 |
Molecular Formula |
C31H42N2O6 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
ISNYUQWBWALXEY-XIPFQYRHSA-N |
SMILES |
CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
Isomeric SMILES |
CC1=CNC(=C1C(=O)OC(C)C2=CC[C@@]34[C@@]2(CC([C@@]56C3=CCC7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C |
Canonical SMILES |
CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
Color/Form |
Noncrystal |
Other CAS No. |
23509-16-2 |
Purity |
90 % |
solubility |
In water, 2.8 mg/L at 25 °C (est) |
Synonyms |
Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate) |
vapor_pressure |
7.49X10-16 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Batrachotoxin from Phyllobates Frogs: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, represents a landmark discovery in the field of neurotoxicology. First identified from the skin secretions of poison dart frogs of the genus Phyllobates, its unique mechanism of action—the irreversible activation of voltage-gated sodium channels—has established it as an indispensable pharmacological tool for studying ion channel function. This technical guide provides a comprehensive overview of the historical discovery, the intricate processes of isolation and purification, detailed experimental protocols, and the molecular basis of its potent bioactivity. Quantitative data are systematically presented, and key workflows and signaling pathways are visualized to offer a detailed resource for professionals in research and drug development.
Historical Context and Discovery
The journey to understanding this compound began with observations of the potent poisons used by the indigenous Emberá people of western Colombia on their blowgun darts.[1] This ethnobotanical lead spurred scientific investigation, culminating in the 1960s through the pioneering work of researchers at the National Institutes of Health. In 1963, Fritz Märki and Bernhard Witkop first reported the separation of a highly toxic alkaloid fraction from Phyllobates bicolor.[2]
Subsequent expeditions led by John W. Daly focused on Phyllobates aurotaenia and later the remarkably potent Phyllobates terribilis, which was found to contain up to 1-2 mg of this compound per frog, a quantity significantly higher than other species.[3][4] The research team, including Takashi Tokuyama, successfully isolated and characterized a family of related alkaloids: this compound (BTX), homothis compound, and the less potent hydrolysis product, batrachotoxinin A (BTX-A).[5]
The structural elucidation of these complex molecules was a significant challenge. A breakthrough occurred when Tokuyama prepared a crystalline derivative, the O-p-bromobenzoate of batrachotoxinin A, allowing its unique steroidal structure to be solved using X-ray diffraction techniques in 1968.[5][6] The complete structure of this compound itself was then established in 1969.[2][7] It was later discovered that the frogs do not synthesize the toxin de novo but sequester it from their diet, which is believed to include melyrid beetles of the genus Choresine.[1] Frogs raised in captivity do not produce the toxin.[3]
Isolation and Purification of Batrachotoxins
The isolation of this compound from frog skin is a multi-step process requiring careful handling due to the extreme toxicity of the compound. The protocol developed by Daly and colleagues forms the basis of the methodology.
Experimental Protocol: Toxin Extraction and Purification
This protocol is synthesized from the methods described in the foundational research of the 1960s and 1970s.
-
Skin Collection and Extraction:
-
Skins from collected Phyllobates specimens are removed and immediately preserved in methanol (B129727) (MeOH).
-
The methanolic extracts are concentrated under low pressure to produce a crude residue.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
The crude residue is partitioned between chloroform (B151607) (CHCl₃) and water. The lipophilic batrachotoxins preferentially move into the chloroform layer.
-
This step serves to separate the alkaloids from more polar, water-soluble compounds.
-
-
Acid-Base Extraction:
-
The chloroform layer, containing the basic alkaloids, is extracted with a dilute acid solution (e.g., 0.1 N Hydrochloric Acid, HCl).
-
This protonates the nitrogen atoms in the alkaloids, rendering them water-soluble and moving them into the aqueous acidic layer, separating them from neutral lipids.
-
The acidic aqueous layer is then basified (e.g., with 1 N Ammonium Hydroxide, NH₄OH) to deprotonate the alkaloids.
-
The now-neutral alkaloids are re-extracted back into chloroform. This acid-base cycle is a critical purification step.[8]
-
-
Chromatographic Purification:
-
The concentrated chloroform extract is subjected to column chromatography, typically using alumina (B75360) as the stationary phase.
-
Fractions are eluted with solvents of increasing polarity.
-
Further purification is achieved using thin-layer chromatography (TLC).[5] The presence of batrachotoxins can be qualitatively assayed using a modified Ehrlich reagent, which gives a color reaction.[8]
-
-
Analysis and Quantification:
-
Modern methods for analysis and quantification rely on techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9]
-
Quantitative Data Summary
The toxicity of this compound is exceptionally high, making it one of the most potent non-peptide toxins known. Its potency varies among its derivatives, and the yield differs significantly across Phyllobates species.
Table 1: Comparative Toxicity of Batrachotoxins
| Compound | Animal Model | Route of Administration | LD₅₀ (µg/kg) | Reference(s) |
| This compound (BTX) | Mouse | Intravenous (i.v.) | 2-3 | [2] |
| This compound (BTX) | Mouse | Subcutaneous (s.c.) | 2-3 | [1] |
| Batrachotoxinin A (BTX-A) | Mouse | Subcutaneous (s.c.) | 1000 | [2][5] |
Table 2: Approximate Yield of this compound from Phyllobates Species
| Frog Species | Common Name | Average Toxin Yield per Frog | Reference(s) |
| Phyllobates terribilis | Golden Poison Frog | ~1,100 - 1,900 µg | [3][4] |
| Phyllobates aurotaenia | Kokoe Poison Frog | ~50 µg | [8] |
| Phyllobates bicolor | Black-legged Dart Frog | ~10-fold less than P. terribilis | [4] |
Mechanism of Action on Voltage-Gated Sodium Channels
This compound exerts its neurotoxic effects by targeting voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and myocytes.
The toxin binds to what is known as neurotoxin receptor site 2, located within the inner pore of the channel.[10] This binding is state-dependent, with BTX showing a high affinity for the open state of the channel. The interaction induces a dramatic conformational change that effectively locks the channel in an open state.[10]
The consequences of this action are threefold:
-
Persistent Activation: The channel's activation gate is prevented from closing, leading to a persistent, uncontrolled influx of sodium (Na⁺) ions.[2]
-
Hyperpolarizing Shift: The voltage dependence of channel activation is shifted to more negative potentials, meaning channels open more readily at resting membrane potential.[10]
-
Inhibition of Inactivation: The channel's fast and slow inactivation mechanisms are eliminated.[10]
This massive and sustained influx of Na⁺ ions causes irreversible depolarization of the cell membrane, blocking nerve signal transmission, which leads to paralysis. In cardiac muscle, it induces arrhythmias and fibrillation, ultimately resulting in cardiac failure.[8][11]
Pharmacological and Electrophysiological Analysis
The effects of this compound on nerve and muscle cells are studied primarily using electrophysiological techniques, such as the voltage clamp method, which allows for the direct measurement of ion flow across the cell membrane.
Experimental Protocol: Voltage Clamp Analysis of Na⁺ Currents
This protocol describes a general procedure for assessing the effect of this compound on NaV channels expressed in a cellular system (e.g., Xenopus oocytes or cultured mammalian cells).
-
Cell Preparation:
-
Electrode Placement:
-
Using micromanipulators, impale the cell with two microelectrodes (for two-electrode voltage clamp) or establish a whole-cell patch clamp configuration.[10] One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.
-
-
Baseline Recording:
-
Establish a stable recording. Hold the cell's membrane potential at a negative value (e.g., -90 mV) to ensure all NaV channels are in a closed state.
-
Apply a series of depolarizing voltage steps to elicit transient inward Na⁺ currents. Record these baseline currents.
-
-
Application of this compound:
-
Introduce this compound into the bathing solution at a desired concentration (typically in the nanomolar to low micromolar range).
-
To facilitate the binding of BTX to the open state of the channels, apply a repetitive train of short depolarizing pulses.
-
-
Post-Toxin Recording:
-
After a sufficient incubation period, repeat the series of depolarizing voltage steps.
-
Observe the characteristic effects of BTX:
-
A significant increase in the resting membrane conductance at the holding potential.
-
The disappearance of transient inward currents, which are replaced by a steady, non-inactivating current.
-
A shift in the current-voltage relationship to more hyperpolarized potentials.
-
-
-
Washout and Control:
-
Attempt to wash out the toxin. Due to its irreversible binding, a complete reversal of the effects is not expected.[2]
-
Confirm that the observed effects can be blocked by the application of a specific NaV channel blocker, such as tetrodotoxin (B1210768) (TTX), which will reversibly block the BTX-modified channels.[12]
-
Conclusion and Future Directions
The discovery and characterization of this compound marked a pivotal moment in neuropharmacology. It provided scientists with a powerful molecular probe to investigate the structure and function of voltage-gated sodium channels, deepening our understanding of neuronal excitability. While its extreme toxicity precludes direct therapeutic applications, its value in basic research is immense. The ongoing study of BTX and its interaction with NaV channels continues to inform the design of novel therapeutics, such as local anesthetics and anticonvulsants, that target these critical ion channels. Furthermore, the elucidation of its dietary origin has opened new avenues in chemical ecology, highlighting the intricate biochemical relationships between species.
References
- 1. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sofia.medicalistes.fr [sofia.medicalistes.fr]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotox… [ouci.dntb.gov.ua]
- 8. This compound, an extremely active cardio- and neurotoxin from the Colombian arrow poison frog Phyllobates aurotaenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eco-Metabolomics Applied to the Chemical Ecology of Poison Frogs (Dendrobatoidea) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology of this compound. II. Effect on electrical properties of the mammalian nerve and skeletal muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Batrachotoxin on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Batrachotoxin (BTX) is a steroidal alkaloid of formidable potency, acting as a highly specific modulator of voltage-gated sodium channels (VGSCs).[1][2][3][4] Its profound impact on the gating machinery of these essential ion channels has established it as an invaluable molecular probe for elucidating the intricacies of channel function and as a benchmark for neurotoxin studies. This technical guide provides a comprehensive overview of the mechanism of action of BTX, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
Core Mechanism of Action
This compound exerts its effects by binding to a specific receptor site (neurotoxin receptor site 2) within the inner pore of the α-subunit of the VGSC.[5][6][7][8] This binding event induces a cascade of conformational changes that fundamentally alter the channel's biophysical properties, leading to persistent activation.[1][2][9] The primary consequences of BTX binding are:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: BTX dramatically shifts the voltage at which the channel activates to more negative membrane potentials.[5][6][8][10][11] This means that channels are more likely to open at resting membrane potentials, leading to a persistent influx of sodium ions.
-
Inhibition of Inactivation: The toxin effectively removes or significantly hinders both fast and slow inactivation processes of the sodium channel.[5][6][8][11] This prevents the channel from closing in the presence of a sustained depolarizing stimulus.
-
Altered Ion Selectivity and Conductance: BTX modification can reduce the channel's selectivity for sodium ions, allowing other cations to permeate.[2][4][12] It has also been shown to reduce the single-channel conductance.[2][8]
The collective result of these actions is a sustained membrane depolarization, leading to uncontrolled nerve firing, paralysis, and cardiotoxicity.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with voltage-gated sodium channels, compiled from various experimental studies.
Table 1: Binding Affinity of this compound Derivatives
| Compound | Channel/Preparation | Kd / EC50 | Assay Type |
| [3H]BTX-B | Rat brain expressed sodium channels | 0.84 ± 0.03 nM | Radioligand Binding |
| This compound (BTX) | rNaV1.4 | 2074 nM (EC50 for V1/2 activation) | Whole-cell Patch Clamp |
| BTX-B | rNaV1.4 | 756 nM (EC50 for V1/2 activation) | Whole-cell Patch Clamp |
| BTX-cHx | rNaV1.4 | 491 nM (EC50 for V1/2 activation) | Whole-cell Patch Clamp |
Note: BTX-B (Batrachotoxinin A 20-α-benzoate) is a commonly used radiolabeled analog of BTX.[13]
Table 2: Effects of this compound on Sodium Channel Gating Properties
| Parameter | Channel Subtype | Magnitude of Effect | Experimental Method |
| Shift in V1/2 of Activation | Rat brain NaIIA in CHO-K1 cells | ~ -45 mV | Whole-cell Patch Clamp[10] |
| rNaV1.4 | ~ -40 mV | Whole-cell Patch Clamp[7] | |
| Frog node of Ranvier | ~ -60 to -70 mV | Voltage Clamp[14] | |
| GH3 cells | ~ -40 mV | Whole-cell Voltage Clamp[11] | |
| Inactivation | Most subtypes | Nearly complete removal | Electrophysiology[5][6][8][11] |
| Single Channel Conductance | Neuroblastoma cells | ~ 10 pS | Patch Clamp[15] |
Table 3: Effects of this compound on Ion Permeability
| Permeability Ratio | Preparation | Value |
| PK/PNa | This compound-modified channels | ~ 0.16 |
| Selectivity Sequence | Frog node of Ranvier | H+ > Na+ > NH4+ > K+ |
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing BTX Effects
This protocol is designed to measure the impact of BTX on the gating properties of VGSCs expressed in a heterologous system (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture and Transfection: Culture cells expressing the desired sodium channel subtype.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: CsF is used to block potassium channels.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative potential (e.g., -120 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents and determine the baseline voltage-dependence of activation and inactivation.
-
-
Application of this compound:
-
Data Acquisition and Analysis:
-
After BTX modification, repeat the voltage-step protocols to measure the shift in the voltage-dependence of activation and the removal of inactivation.
-
Construct conductance-voltage (G-V) curves by plotting the normalized peak current as a function of the test potential and fit with a Boltzmann equation to determine the V1/2 of activation.
-
[3H]Batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of the BTX binding site on VGSCs in membrane preparations.
Methodology:
-
Membrane Preparation: Prepare synaptosomes or membrane vesicles from a tissue rich in sodium channels (e.g., rat brain).
-
Binding Reaction:
-
Incubate the membrane preparation with various concentrations of [3H]BTX-B in a suitable buffer.
-
The binding is typically enhanced by the presence of an allosteric modulator like a scorpion toxin (e.g., alpha-scorpion toxin) which stabilizes the high-affinity state for BTX.[13]
-
-
Determination of Non-Specific Binding: In a parallel set of experiments, include a high concentration of an unlabeled competitor (e.g., veratridine) to saturate the specific binding sites.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Quantification:
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression on the specific binding data to determine the Kd and Bmax.
-
Visualizations of Pathways and Workflows
Signaling Pathway of this compound Action
References
- 1. rupress.org [rupress.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of this compound-modified Na+ channels in GH3 cells. Characterization and pharmacological modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel [mdpi.com]
- 13. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of properties of this compound modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gating kinetics of this compound-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Dart: A Technical Guide to Non-Amphibian Sources of Batrachotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX), a steroidal alkaloid renowned for its extreme cardiotoxicity and neurotoxicity, has long been associated with the poison dart frogs of the genus Phyllobates. However, scientific investigations have unveiled other natural reservoirs of this potent toxin, expanding our understanding of its distribution and ecological significance. This technical guide provides an in-depth exploration of the known natural sources of this compound beyond poison dart frogs, focusing on avian and insect species. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological and methodological pathways to support further research and drug development endeavors.
The primary non-amphibian sources of this compound identified to date are certain species of passerine birds native to New Guinea and a genus of melyrid beetles, also found in New Guinea.[1][2][3] It is widely believed that the birds do not synthesize batrachotoxins de novo but sequester them from their diet, with the Choresine beetles being the putative source.[1][3] This guide will delve into the specifics of these sources, the toxins they harbor, and the methodologies to study them.
Natural Sources and Toxin Profiles
The known non-amphibian sources of this compound are geographically localized to New Guinea and belong to two distinct taxonomic groups:
These organisms contain not only this compound but also a variety of its congeners, with the relative abundance varying between species.
Avian Sources: Pitohui and Ifrita Birds
Several species of the genera Pitohui (family Pachycephalidae) and the blue-capped ifrit (Ifrita kowaldi) have been found to possess batrachotoxins in their skin and feathers.[4][5][6] The toxins are thought to serve as a chemical defense against predators and ectoparasites.[7] The hooded pitohui (Pitohui dichrous) is one of the most well-known toxic birds.[8]
The this compound profile in these birds is diverse and includes this compound (BTX), homothis compound (B1253226) (hBTX), and batrachotoxinin-A (BTX-A), among other derivatives.[5][6] The concentration and composition of these toxins can vary significantly between species, individual birds, and even different feather types of the same bird.[5][6] Generally, homothis compound is the most abundant analogue found in birds.[3]
Insect Sources: Choresine Beetles
Beetles of the genus Choresine (family Melyridae) are the first identified arthropod source of batrachotoxins and are considered the likely dietary origin of these toxins in the New Guinean birds.[2][3] Stomach content analysis of Pitohui birds has revealed the presence of these beetles.[1]
In contrast to the avian sources, Choresine beetles tend to have a higher relative abundance of this compound compared to homothis compound.[3] The discovery of BTX in these beetles provides a crucial link in the ecological pathway of this potent neurotoxin.
Quantitative Data on this compound Levels
The following tables summarize the quantitative data available on this compound and its analogues in avian and insect sources. It is important to note that toxin levels can be highly variable.
Table 1: this compound (BTX) and Homothis compound (hBTX) in Choresine Beetles
| Beetle Species | Toxin | Concentration (µg per beetle) | Reference |
| Choresine semiopaca (a collection of 3) | This compound (BTX) | 1.8 | [3] |
| Choresine spp. | Homothis compound (hBTX) | Scarcely detectable or absent | [3] |
Table 2: Relative Abundance of Batrachotoxins in Avian Sources (Pitohui and Ifrita)
| Toxin | Relative Abundance in Feathers | Reference |
| Homothis compound (hBTX) | Predominant analogue | [3] |
| This compound (BTX) | Present, but generally in lower amounts than hBTX | [3] |
| Other BTX analogues | Varying levels detected | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of batrachotoxins from avian and insect tissues, based on established scientific literature.
Protocol 1: Extraction of Batrachotoxins from Avian Feathers and Skin
This protocol is adapted from the methods described by Dumbacher et al. (2000).[6]
Materials:
-
Avian feather or skin samples
-
Methanol (B129727) (reagent grade)
-
Nitrogen gas supply
-
Vials with Teflon-lined caps
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For feathers, weigh a representative sample (e.g., 30-60 mg) and place it in a vial.
-
For skin, excise a sample, trim it of excess fat, and weigh it. Place the tissue in a vial.
-
-
Extraction:
-
Add 2 mL of methanol to the vial containing the sample.
-
Vortex the sample for 1 minute.
-
Allow the sample to extract for at least 4 hours at room temperature, with occasional vortexing. For more exhaustive extraction, a 24-hour period is recommended.
-
-
Solvent Removal:
-
Carefully withdraw the methanol extract using a pipette and transfer it to a clean vial.
-
Wash the original sample vial and tissue with an additional 2 mL of methanol, and combine this wash with the initial extract. Repeat this washing step once more.
-
Concentrate the combined methanol extracts to a final volume of approximately 50 µL under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the concentrated extract at -20°C until analysis.
-
Protocol 2: Extraction of Batrachotoxins from Choresine Beetles
This protocol is based on the methodology reported by Dumbacher et al. (2004).[9]
Materials:
-
Whole beetles or beetle parts
-
Ethanol (B145695) (100%)
-
Vials
-
Pipettes and tips
-
Nitrogen gas supply
Procedure:
-
Sample Collection and Storage:
-
Beetles can be stored in 100% ethanol at ambient temperature.
-
-
Extraction:
-
Withdraw the ethanol supernatant from the storage vial.
-
Wash the beetles three times with approximately 1 mL of fresh ethanol for each wash.
-
Combine the original supernatant and all washes. This combined ethanol solution contains the extracted batrachotoxins.
-
-
Concentration:
-
Concentrate the ethanol extract under a stream of nitrogen gas to a final volume of approximately 200 µL. For single beetle extractions, concentrate to 10 µL.
-
-
Storage:
-
Store the concentrated extract at -20°C prior to analysis.
-
Protocol 3: Analysis of Batrachotoxins by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the detection and quantification of batrachotoxins.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system.
-
A Mass Spectrometer (MS), typically a single quadrupole or a triple quadrupole instrument, equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
m/z for BTX: [M+H]⁺ at 539.
-
m/z for hBTX: [M+H]⁺ at 553.
-
m/z for BTX-A: [M+H]⁺ at 418.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of this compound standards.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The primary mechanism of action for this compound is its interaction with voltage-gated sodium channels (Nav). BTX binds to site 2 on the alpha subunit of the channel, causing a conformational change that leads to the persistent activation (irreversible opening) of the channel.[10] This disrupts the normal generation and propagation of action potentials in neurons and muscle cells, leading to paralysis and cardiac arrhythmia.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from biological samples.
Caption: General workflow for this compound extraction and analysis.
Conclusion
The discovery of this compound in birds and beetles has significantly broadened our perspective on the natural occurrence and ecological roles of this potent toxin. This guide provides a foundational resource for researchers interested in exploring these non-amphibian sources. The detailed protocols and quantitative data presented herein are intended to facilitate further studies into the biosynthesis, sequestration, and pharmacology of batrachotoxins, ultimately aiding in the development of new therapeutic agents and research tools. As our understanding of these fascinating organisms and their chemical defenses grows, so too will the potential for novel scientific discoveries.
References
- 1. Melyrid beetles (Choresine): a putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. [PDF] Melyrid beetles (Choresine): a putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds. | Semantic Scholar [semanticscholar.org]
- 5. This compound alkaloids from passerine birds: A second toxic bird genus (Ifrita kowaldi) from New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Toxic bird - Wikipedia [en.wikipedia.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Melyrid beetles (Choresine): A putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
The Source of a Deadly Defense: Biosynthesis Versus Dietary Sequestration of Batrachotoxin in Frogs
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Prevailing Paradigm: Dietary Sequestration
The hypothesis that poison frogs acquire their chemical defenses from their diet has been substantiated by several convergent lines of evidence. The foundational observation is that frogs of toxic species, when raised in captivity on a diet devoid of their natural prey (such as fruit flies), do not develop the toxic alkaloids found in their wild counterparts.[1][4][5] This strongly indicates an external, dietary source for these compounds.
The critical breakthrough in identifying the source of batrachotoxins came from the discovery of these same alkaloids in Melyridae beetles of the genus Choresine, native to New Guinea.[2][6][7] While these specific beetles are not found in the Colombian habitats of Phyllobates frogs, the Melyridae family is cosmopolitan. This discovery provided a direct arthropod link, suggesting that Colombian relatives of these beetles are the likely dietary source for the frogs.[2][7] This model of sequestration from arthropod prey is now widely accepted for the vast majority of poison frog alkaloids.[5][8][9]
Convergent Evolution of a Chemical Defense
The sequestration of batrachotoxins is a remarkable example of convergent evolution. These toxins are not only found in frogs in South America but also in several species of passerine birds in New Guinea, including the genera Pitohui and Ifrita.[1][2][10] The fact that such geographically distant and evolutionarily distinct vertebrate groups utilize the same potent defensive alkaloids points to a shared, external source rather than independent biosynthesis. The discovery of BTX in Choresine beetles in New Guinea, which have been found in the stomach contents of these toxic birds, solidified the dietary link for the avian species and, by extension, provided a powerful analogous model for the frogs.[2][7]
Quantitative Analysis of Batrachotoxin Distribution
The concentration of batrachotoxins varies significantly between frog species and is directly related to their diet. The Golden Poison Frog, Phyllobates terribilis, is exceptionally toxic, possessing amounts of BTX that far exceed other species. Captive-reared specimens, however, are not toxic.[3][11]
| Source Organism | Toxin Type(s) | Typical Amount of Toxin per Individual | Notes |
| Phyllobates terribilis (Wild) | This compound (BTX), Homothis compound (hBTX) | ~1000-1900 µg | Considered the most toxic frog; BTX levels are approximately 2-fold higher than hBTX.[4][11][12] |
| Phyllobates aurotaenia (Wild) | BTX, hBTX | ~50 µg | Historically used for poisoning blowgun darts.[4] |
| Phyllobates bicolor (Wild) | BTX, hBTX | High concentrations | Also used for dart poisoning.[2] |
| Phyllobates frogs (Captive-reared) | None detected | 0 µg | Progeny of wild-caught frogs reared in captivity do not possess detectable BTX.[3][4] |
| Choresine Beetles (e.g., C. pulchra, C. semiopaca) | BTX, hBTX | High concentrations | Putative dietary source. In beetles, BTX levels are significantly higher than hBTX, which is often barely detectable.[2][12] |
Toxicity Data:
| Compound | LD₅₀ (Mice, intravenous/subcutaneous) |
|---|---|
| This compound (BTX) | 2-3 µg/kg[1][13] |
| Batrachotoxinin A | 1000 µg/kg[1] |
The Case Against De Novo Biosynthesis
While dietary sequestration is now the accepted origin, the possibility of endogenous synthesis by the frogs was once a leading hypothesis. However, extensive research has failed to produce evidence supporting this.
-
Lack of Toxin in Captive-Bred Frogs: As mentioned, the complete absence of this compound in frogs raised in captivity on an alkaloid-free diet is the most compelling evidence against biosynthesis.[1][4][5]
-
Failed Precursor-to-Toxin Conversion: Feeding experiments with captive-raised Phyllobates frogs using batrachotoxinin A (BTX A), a less potent derivative and potential precursor, showed that the frogs could sequester BTX A in their skin, but they did not convert it into the more complex and toxic this compound or homothis compound.[14] This suggests the frogs lack the specific enzymatic machinery required for the final steps of BTX synthesis.
-
Structural Complexity: this compound is a complex steroidal alkaloid. While amphibians can synthesize a variety of compounds, the de novo synthesis of such a molecule is metabolically demanding and would require a highly specialized and unique biosynthetic pathway, for which no evidence has been found. The current understanding is that the steroidal skeleton itself is likely derived from phytosterols (B1254722) in plants, consumed by the beetles, which then modify it into the final toxin.[4]
Experimental Protocols
The elucidation of this compound's dietary origin relied on a combination of analytical chemistry, ecology, and physiology. The following are detailed summaries of the key experimental methodologies employed.
Toxin Extraction and Analysis from Skin
This protocol outlines the standard method for isolating and identifying alkaloids from frog skin.
-
Sample Collection:
-
Invasive Method (Historical/Terminal): Dorsal skin is excised from a euthanized frog, flash-frozen in liquid nitrogen, and stored at -80°C.[15]
-
Non-Invasive Method: A Transcutaneous Amphibian Stimulator (TAS) is used to apply a mild electrical pulse to the skin of a live frog, causing it to secrete alkaloids, which are then collected by rinsing the frog in a solvent. This method allows for repeated sampling from the same individual.[16]
-
-
Extraction:
-
The skin sample (or dried secretion) is homogenized in methanol, often using a bead mill homogenizer.[4][15][17] An internal standard (e.g., D3-nicotine) is typically added for quantification.[17]
-
A standard acid-base extraction is performed. The methanolic extract is acidified, partitioned against a nonpolar solvent (e.g., chloroform) to remove lipids, then basified, and the alkaloids are re-extracted into the nonpolar solvent.[4][16]
-
-
Separation and Identification:
-
Initial Screening: Thin-Layer Chromatography (TLC) can be used for initial separation and detection. Batrachotoxins are visualized using an Ehrlich reagent, which produces a characteristic color.[4][14]
-
Analysis and Quantification: The extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the individual alkaloid compounds, and the mass spectrometer provides a mass spectrum for each, allowing for definitive identification and quantification against known standards.[5][16][17] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used for robust quantification.[15]
-
Dietary Source Identification
-
Stomach Content Analysis: Wild-caught frogs are dissected, and their stomach contents are carefully removed and examined under a microscope. Arthropod prey items are identified to the lowest possible taxonomic level (e.g., family, genus).[2][5]
-
Chemical Analysis of Prey: Specimens of potential dietary sources (e.g., specific ants, mites, beetles) found in the frog's habitat are collected.[5][9] These arthropods are then subjected to the same toxin extraction and GC-MS analysis protocol described above to screen for the presence of batrachotoxins or other alkaloids found in the frogs.[2]
Electrophysiological Analysis of Toxin Resistance
To understand how frogs avoid self-intoxication, their nerve and muscle cells are tested for sensitivity to BTX.
-
Tissue Preparation: Nerve and muscle preparations are dissected from wild-caught toxic frogs and captive-reared non-toxic frogs.[3]
-
Voltage Clamp Recording: The tissue is placed in a physiological bath. Microelectrodes are used to measure the electrical properties of the cell membranes. The voltage clamp technique allows researchers to control the membrane potential and measure the ion currents flowing through the channels.[18]
-
Toxin Application: A solution containing a known concentration of this compound is applied to the preparation.
-
Data Analysis: In BTX-sensitive animals, the toxin causes a massive, persistent influx of sodium ions, leading to irreversible membrane depolarization. In resistant animals, like P. terribilis, the application of BTX has little to no effect on the sodium channels, demonstrating their insensitivity.[11] This resistance has been traced to specific amino acid substitutions in the protein sequence of the sodium channel.[11][13]
Mechanism of Action and Autoresistance
This compound's lethality stems from its specific action on voltage-gated sodium channels (NaVs), which are essential for generating electrical signals in nerve and muscle cells.[4]
-
Binding and Channel Opening: BTX binds to a receptor site within the inner pore of the NaV channel.[18][19]
-
Persistent Activation: This binding locks the channel in an open conformation, preventing it from closing (inactivating) as it normally would.[1][2]
-
Ion Influx and Depolarization: The permanently open channel allows an uncontrolled influx of sodium ions (Na⁺) into the cell.[1]
-
Signal Blockade and Paralysis: This massive Na⁺ influx leads to a persistent depolarization of the cell membrane. The cell can no longer generate action potentials, blocking all nerve signal transmission. This results in paralysis, cardiac arrhythmias, and ultimately, cardiac failure.[1][13]
Poison frogs that sequester BTX have evolved autoresistance through mutations in their own sodium channel genes.[4][13] These genetic changes alter the toxin's binding site, reducing its affinity for the channel and rendering the frog's nerves and muscles insensitive to the poison's effects.[11]
Conclusion and Future Directions
For professionals in drug development, this compound remains a vital tool for studying the structure and function of sodium channels, which are critical targets for anesthetics, antiarrhythmics, and anticonvulsants.[4] Understanding the molecular interactions between BTX and its receptor can inform the design of novel channel modulators. Furthermore, the discovery of autoresistance mechanisms in frogs offers insights into how sodium channel function can be subtly altered to confer resistance to potent agonists, a principle that could be exploited in therapeutic design. Future research will likely focus on identifying the precise arthropod sources in Colombia, characterizing the full enzymatic pathways in beetles that produce these toxins, and further exploring the genetic basis of toxin transport and sequestration within the frogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Melyrid beetles (Choresine): A putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [people.wou.edu]
- 5. pnas.org [pnas.org]
- 6. [PDF] Melyrid beetles (Choresine): a putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds. | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Rapid toxin sequestration modifies poison frog physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convergent evolution of chemical defense in poison frogs and arthropod prey between Madagascar and the Neotropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. aliem.com [aliem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Noninvasive Detection of Chemical Defenses in Poison Frogs Using the MasSpec Pen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. collected.jcu.edu [collected.jcu.edu]
- 17. journals.biologists.com [journals.biologists.com]
- 18. The this compound receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Cardiotoxic and Neurotoxic Effects of Batrachotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, is a critical tool in the study of excitable membranes.[1][2][3] Sourced from the skin of poison dart frogs of the genus Phyllobates, certain birds, and beetles, its profound cardiotoxic and neurotoxic effects stem from a highly specific interaction with voltage-gated sodium channels (Navs).[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's toxicity, with a focus on its interaction with Navs, the downstream signaling cascades leading to cellular demise, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary molecular target of this compound is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2][3] BTX acts as a potent allosteric modulator, binding to neurotoxin receptor site 2 located within the inner pore of the channel.[4] Recent cryogenic electron microscopy studies have revealed a dual-receptor mechanism, with BTX molecules binding to two homologous sites at the interface between different domains of the channel protein, providing insight into its high potency.[5]
The binding of BTX induces a number of critical changes in channel function:
-
Persistent Activation: BTX binding locks the channel in an open conformation, preventing both fast and slow inactivation.[1][4][6] This leads to a persistent, uncontrolled influx of sodium ions (Na+) into the cell.
-
Hyperpolarizing Shift in Activation: BTX causes a significant negative shift in the voltage-dependence of activation, meaning the channels open at membrane potentials that would normally keep them closed.[4][6]
-
Altered Ion Selectivity: The toxin modifies the ion selectivity of the channel, increasing its permeability to other cations.[1][2]
This sustained influx of Na+ leads to a continuous depolarization of the cell membrane, preventing the repolarization necessary for subsequent action potentials.[1][2][3] The functional consequence is a relentless storm of hyperactivity in nerves and muscles, ultimately leading to paralysis and cardiac fibrillation.[1][5]
Molecular Signaling Pathways of Toxicity
The initial, massive influx of sodium ions triggered by this compound's interaction with Navs is the primary event that initiates a cascade of downstream signaling pathways, culminating in either necrotic or apoptotic cell death.
Neurotoxicity
In neurons, the persistent depolarization induced by BTX leads to a complete blockade of nerve signal transmission, resulting in paralysis.[1][2] At the cellular level, the massive influx of Na+ and subsequent osmotic changes can cause swelling and structural damage to axons, leading to axonal necrosis.[1] This process is characterized by the breakdown of the axonal cytoskeleton and ultimate fragmentation of the axon.
Cardiotoxicity
In cardiomyocytes, the effects of BTX are particularly devastating. The persistent Na+ influx disrupts the normal cardiac action potential, leading to a cascade of events that culminates in cardiac arrest:[1][5][7]
-
Disruption of Cardiac Action Potential: The sustained depolarization prevents the repolarization of cardiomyocytes, leading to a prolongation of the action potential.
-
Calcium Overload: The persistent depolarization leads to the reverse operation of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions (Ca2+) into the cell.
-
Arrhythmias and Fibrillation: The altered electrophysiology of individual cardiomyocytes disrupts the coordinated contraction of the heart muscle, leading to severe arrhythmias and ventricular fibrillation.[1][5]
-
Contractile Dysfunction and Cardiac Arrest: The sustained high intracellular Ca2+ levels lead to hypercontraction and eventual contractile paralysis of the heart muscle, resulting in cardiac arrest.[5]
Downstream Cell Death Pathways
The sustained ionic imbalance, particularly the overload of intracellular Ca2+, is a critical trigger for both necrotic and apoptotic cell death pathways.
-
Necrosis: The massive influx of Na+ and water leads to osmotic swelling and eventual rupture of the cell membrane, a hallmark of necrosis.[1] This uncontrolled cell lysis releases intracellular contents, triggering an inflammatory response.
-
Apoptosis: Calcium overload can also trigger the intrinsic apoptotic pathway through several mechanisms:
-
Mitochondrial Dysfunction: High intracellular Ca2+ is taken up by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP). This disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[8][9] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction is often accompanied by an increase in the production of reactive oxygen species (ROS), which can further damage cellular components and amplify the apoptotic signal.[10][11]
-
The balance between apoptosis and necrosis is often dependent on the severity of the toxic insult; high concentrations of BTX are more likely to induce rapid necrosis, while lower concentrations may favor apoptosis.
Quantitative Data on this compound Activity
The potency of this compound and its derivatives has been quantified through various experimental approaches. The following tables summarize key quantitative data.
Table 1: In Vivo and General Toxicity Data
| Parameter | Value | Species/Conditions | Reference |
| LD50 (intravenous) | 2-3 µg/kg | Mouse | [1] |
| LD50 (subcutaneous) | 2 µg/kg | Mouse | [12] |
Table 2: Binding Affinities of this compound and Derivatives to Voltage-Gated Sodium Channels
| Compound | Channel Subtype | Kd / Ki | Experimental Conditions | Reference |
| [3H]Batrachotoxinin A 20-α-benzoate | Rat Brain Membranes | Kd = 50 nM | Scatchard analysis | [13] |
| This compound | Rat Skeletal Muscle (rNav1.4) | EC50 = 1.0 µM | Whole-cell patch clamp | [4] |
| This compound-B | Rat Skeletal Muscle (rNav1.4) | EC50 = 1.2 µM | Whole-cell patch clamp | [4] |
| This compound-cHx | Rat Skeletal Muscle (rNav1.4) | EC50 = 1.4 µM | Whole-cell patch clamp | [4] |
| This compound-yne | Rat Skeletal Muscle (rNav1.4) | EC50 = 0.06 µM | Whole-cell patch clamp | [4] |
Table 3: Effects of this compound on Sodium Channel Gating Properties
| Parameter | Effect | Channel/Cell Type | Reference |
| Voltage of half-maximal activation (V1/2) | ~50 mV hyperpolarizing shift | Neuroblastoma cells | [6] |
| Inactivation | Complete removal of fast and slow inactivation | Neuroblastoma cells | [6] |
Experimental Protocols
The study of this compound's effects relies on a number of key experimental techniques. Detailed methodologies for these are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells.
-
Cell Preparation: Cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5) are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -100 mV.
-
Voltage steps are applied to elicit sodium currents.
-
This compound is applied via the perfusion system, and changes in current amplitude, voltage-dependence of activation, and inactivation are recorded.
-
Radioligand Binding Assay ([3H]Batrachotoxinin A 20-α-benzoate)
This assay is used to determine the binding affinity of this compound and other compounds to the sodium channel.
-
Membrane Preparation: Brain tissue or cells expressing the target sodium channel are homogenized and centrifuged to isolate a membrane fraction.
-
Assay Buffer (in mM): 50 HEPES, 130 Choline Chloride, 5.4 KCl, 0.8 MgSO4, 5.5 Glucose (pH 7.4).
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of [3H]batrachotoxinin A 20-α-benzoate (BTX-B) and varying concentrations of the unlabeled competitor compound.
-
The incubation is carried out at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., veratridine).
-
The data are analyzed to determine the IC50 of the competitor, from which the Ki can be calculated.
-
Cytotoxicity Assay (Lactate Dehydrogenase - LDH)
This colorimetric assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.
-
Cell Culture: Neuronal or cardiomyocyte cell lines are seeded in a 96-well plate and treated with varying concentrations of this compound for a specified time.
-
Procedure:
-
After the incubation period, an aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
The LDH assay reagent (containing lactate (B86563), NAD+, and a tetrazolium salt) is added to each well.
-
The plate is incubated at room temperature, protected from light, for approximately 30 minutes.
-
The enzymatic reaction, in which LDH converts lactate to pyruvate (B1213749) and reduces the tetrazolium salt to a colored formazan (B1609692) product, is stopped by adding a stop solution.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included to calculate the percentage of cytotoxicity.[14][15][16][17][18]
-
Apoptosis Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Cells are cultured on coverslips and treated with this compound.
-
Procedure:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The cells are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., BrdUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
After washing, the incorporated label is detected, either directly if the dUTP is fluorescent, or by using a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC).
-
The cell nuclei are counterstained with a DNA dye such as DAPI.
-
The cells are visualized by fluorescence microscopy, and the percentage of TUNEL-positive (apoptotic) cells is quantified.[10][11][19]
-
Visualizations
Signaling Pathways
Caption: Molecular signaling pathway of this compound-induced toxicity.
Experimental Workflows
Caption: Workflows for key experiments to study this compound's effects.
Conclusion
This compound remains an invaluable pharmacological tool for probing the structure and function of voltage-gated sodium channels. Its potent and multifaceted mechanism of action, which involves the irreversible opening of these channels, triggers a cascade of events leading to severe cardiotoxicity and neurotoxicity. A thorough understanding of these molecular pathways, from the initial ion influx to the downstream activation of cell death programs, is crucial for both basic research and the development of potential therapeutic strategies for channelopathies. The experimental protocols detailed herein provide a robust framework for investigating the intricate effects of this powerful toxin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomic-level study captures frog toxin in action - UW Medicine | Newsroom [newsroom.uw.edu]
- 6. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiotoxic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of Reactive Oxygen Species, Alteration of Cytosolic Ascorbate Peroxidase, and Impairment of Mitochondrial Metabolism Are Early Events in Heat Shock-Induced Programmed Cell Death in Tobacco Bright-Yellow 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Environmental Chemical-Induced Reactive Oxygen Species Generation and Immunotoxicity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. researchgate.net [researchgate.net]
The Synthetic Frontier: A Technical Guide to the Structure-Activity Relationship of Batrachotoxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, has long been a critical tool in the study of voltage-gated sodium channels (NaVs).[1] Its unique mechanism of action, involving the irreversible activation of these channels, provides a powerful probe into the intricacies of neuronal excitability.[2] However, the limited availability of the natural product has historically constrained comprehensive structure-activity relationship (SAR) studies. The advent of sophisticated synthetic methodologies has opened a new era of BTX research, enabling the creation of a diverse array of derivatives. This technical guide provides an in-depth analysis of the SAR of these synthetic analogues, offering a detailed look at the molecular determinants of their activity, comprehensive experimental protocols for their characterization, and visualizations of the underlying biological and experimental frameworks.
Core Structure-Activity Relationship Insights
The intricate architecture of this compound offers multiple avenues for synthetic modification, each providing unique insights into its interaction with voltage-gated sodium channels. The core structure consists of a rigid pentacyclic steroid nucleus, a homomorpholine ring, and a C-20 ester moiety.[3] SAR studies have revealed that even subtle alterations to this framework can dramatically impact activity, transforming the molecule from a potent agonist to an antagonist.
A pivotal element for the potent agonist activity of this compound is the C-20 ester moiety . The parent alcohol, batrachotoxinin A (BTX-A), is over 1,000 times less potent than BTX itself, highlighting the critical role of this ester in the toxin's function.[1] Modifications at this position have yielded derivatives with a spectrum of activities. For instance, the benzoate (B1203000) ester (BTX-B) and the cyclohexanecarboxylate (B1212342) ester (BTX-cHx) exhibit functional equivalency to the parent toxin, causing a hyperpolarizing shift in channel activation and blocking both fast and slow inactivation.[1] In contrast, the C20-n-heptynoate ester (BTX-yne) is a notable outlier, as it eliminates fast but not slow inactivation, providing a unique tool to dissect these two distinct gating processes.[1]
The stereochemistry of the steroid core is also a critical determinant of activity. The natural (-)-enantiomer of this compound is a potent agonist, while its synthetic non-natural (+)-enantiomer acts as a reversible antagonist of sodium channel function.[4] This stark functional divergence with identical chemical connectivity underscores the highly specific stereochemical requirements for the toxin-channel interaction.
Furthermore, the integrity of the steroid ring system and the homomorpholine ring is essential. Truncated analogues containing only the C/D/E rings of the BTX core have been synthesized and shown to act as inhibitors of NaV channels, a functional reversal from the parent compound.[5] Modifications to the homomorpholine ring, such as replacing a methylene (B1212753) group with a carbonyl, have been shown to abolish activity, suggesting the importance of the tertiary nitrogen's protonation state for the interaction with the channel.[6]
Quantitative Data Presentation
The following tables summarize the quantitative data on the activity of various synthetic this compound derivatives on voltage-gated sodium channels.
Table 1: Electrophysiological Activity of C20-Ester this compound Derivatives on rNaV1.4
| Derivative | V1/2 act (mV) | ΔV1/2 act (mV) | k (mV) | EC50 (nM) | Effect on Inactivation | Reference |
| Control | -28.9 ± 0.3 | - | 6.5 ± 0.3 | - | Normal | [7] |
| BTX | -74.3 ± 0.6 | -45.4 ± 0.7 | 4.8 ± 0.5 | 2074 ± 768 | Eliminates fast and slow | [7] |
| BTX-B | -67.5 ± 0.2 | -38.6 ± 0.4 | 4.5 ± 0.2 | 756 ± 43 | Eliminates fast and slow | [7] |
| BTX-cHx | -78.4 ± 0.1 | -49.5 ± 0.3 | 2.0 ± 0.1 | 491 ± 26 | Eliminates fast and slow | [7] |
| BTX-yne | -71.4 ± 0.3 | -42.7 ± 0.4 | 6.5 ± 0.3 | 130 ± 21 | Eliminates fast, not slow | [7] |
V1/2 act: half-activation potential; k: slope factor; EC50: half-maximal effective concentration.
Table 2: Inhibitory Activity of Truncated C/D/E Ring this compound Analogues on rNaV1.4
| Analogue | R Group | IC50 (µM) | Reference |
| 1a | Benzoyl | 81.4 ± 4.8 | [5] |
| 1b | 1-Naphthoyl | 17.4 ± 0.4 | [5] |
| 1c | 2,4-Dimethylpyrrole-3-carbonyl | 11.1 ± 0.3 | [5] |
| 1d | Cyclohexanecarbonyl | 31.9 ± 1.8 | [5] |
| 1e | Butyryl | 45.2 ± 3.1 | [5] |
| 1f | BODIPY® FL propionyl | 19.2 ± 2.4 | [5] |
IC50: half-maximal inhibitory concentration.
Table 3: Binding Affinity of this compound Derivatives and Competitors
| Ligand | Preparation | Allosteric Modulator | Kd/Ki | Reference |
| [3H]BTX-B | Mouse cerebral cortex homogenates | None | 0.7 µM (Kd) | [8] |
| [3H]BTX-B | Vesicular prep from mouse cerebral cortex | Scorpion venom | 25 - 30 nM (Kd) | [9] |
| [3H]BTX-B | Vesicular prep from guinea pig cerebral cortex | Scorpion venom | 13 - 56 nM (Kd) | [9] |
| Dibucaine | Vesicular prep from guinea pig cerebral cortex | BTX | 0.6 µM (Ki) | [9] |
| Tetracaine | Rat brain synaptosomes | Scorpion toxin | 1.2 µM (Ki) | [10] |
| Lidocaine | Vesicular prep from guinea pig cerebral cortex | BTX | 780 µM (Ki) | [9] |
| Benzocaine | Rat brain synaptosomes | Scorpion toxin | 1.58 mM (Ki) | [10] |
Kd: dissociation constant; Ki: inhibition constant.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol details the method for characterizing the effects of synthetic this compound derivatives on voltage-gated sodium channels expressed in a heterologous system.
a. Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells on glass coverslips.
-
Transiently transfect the cells with the cDNA encoding the desired sodium channel α-subunit (e.g., rNaV1.4) and a reporter gene (e.g., GFP) using a suitable transfection reagent.
-
Use cells for recording 24-48 hours post-transfection.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Toxin Stock Solution: Prepare a 1-10 mM stock solution of the synthetic this compound derivative in dimethyl sulfoxide (B87167) (DMSO).
c. Recording Procedure:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope equipped with fluorescence optics.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a fluorescently identified cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to establish the whole-cell configuration.
-
Compensate for series resistance (>80%) and cell capacitance.
-
Record baseline sodium currents using a voltage-clamp protocol. For activation, apply a series of depolarizing voltage steps (e.g., from a holding potential of -100 mV to +60 mV in 10 mV increments). For inactivation, use a two-pulse protocol with a prepulse to various potentials followed by a test pulse.
-
Prepare the final toxin concentration by diluting the stock solution into the external solution.
-
Apply the toxin-containing external solution to the cell via the perfusion system. To promote toxin binding to the open state of the channel, apply a train of depolarizing pulses (e.g., 2000 pulses to 0 mV from a holding potential of -100 mV at 2 Hz).[1]
-
Record sodium currents in the presence of the toxin using the same voltage protocols as for the baseline recordings.
-
Analyze the data to determine the effects of the toxin on channel gating properties, such as the voltage-dependence of activation and inactivation, and current amplitude.
Radioligand Binding Assay with [³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-B)
This protocol describes a method for determining the binding affinity of synthetic this compound derivatives to sodium channels in a competitive binding assay.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., mouse cerebral cortex) or cells expressing the sodium channel of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
b. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of assay buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4).
-
50 µL of the competing unlabeled synthetic this compound derivative at various concentrations. For non-specific binding, use a high concentration of a known ligand like veratridine (B1662332) (e.g., 300 µM).
-
50 µL of [³H]BTX-B at a fixed concentration (typically at or below its Kd, e.g., 5 nM).
-
100 µL of the membrane preparation (e.g., 50-100 µg of protein).
-
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound's effect on voltage-gated sodium channels.
Experimental Workflow for Electrophysiological Characterization
References
- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-Channel Interactions in this compound-Modified Rat Skeletal Muscle Sodium Channels: Kinetic Analysis of Mutual Inhibition between μ-Conotoxin GIIIA Derivatives and Amine Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Synthesis of the Pentacyclic Core of this compound and Select this compound Analogue Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the effects of synthetic derivatives of this compound on sodium currents in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Batrachotoxin: A Technical Guide to its Absorption, Distribution, Metabolism, and Excretion (ADME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) is a steroidal alkaloid of extreme potency, renowned for its cardiotoxic and neurotoxic effects.[1] Found in the skin secretions of certain poison dart frogs (Phyllobates genus), as well as some birds and beetles, its mechanism of action involves the irreversible opening of voltage-gated sodium channels, leading to paralysis and cardiac failure.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for toxicological assessment, the development of potential therapeutics, and for researchers utilizing this compound as a pharmacological tool. This technical guide provides a comprehensive overview of the current knowledge on the ADME of this compound, presents relevant quantitative data, outlines detailed experimental methodologies for its study, and visualizes key pathways and workflows.
Absorption
This compound's high lipophilicity is a key determinant of its absorption characteristics. It is readily absorbed through mucous membranes and direct skin contact, facilitating rapid entry into the bloodstream. However, its large and complex molecular structure limits its absorption through the gastrointestinal tract.
Key Characteristics:
-
Routes of Absorption: Primarily transdermal and through mucous membranes.
-
Bioavailability: While specific percentages are not documented, the high toxicity from dermal contact suggests significant bioavailability through this route. Oral bioavailability is considered to be low.[3]
Distribution
Following absorption, this compound distributes rapidly throughout the body. Its lipophilic nature drives its accumulation in tissues with high lipid content, most notably nerve and muscle tissues, which are also its primary sites of action.
Key Characteristics:
-
Tissue Accumulation: Preferentially accumulates in lipid-rich tissues such as the central nervous system (CNS), peripheral nerves, and muscle.
-
Blood-Brain Barrier: this compound is capable of crossing the blood-brain barrier, leading to its accumulation in the CNS and contributing to its potent neurotoxic effects.
Metabolism
A crucial aspect of this compound's extreme potency is its lack of significant metabolism by conventional metabolic pathways in the body. It exerts its toxic effects in its parent form by directly binding to sodium channels. This absence of metabolic inactivation contributes to its prolonged and potent activity.
Key Characteristics:
-
Metabolic Pathways: Not metabolized by typical cytochrome P450 enzyme systems.
-
Active Form: The parent compound is the active toxin.
Excretion
The primary route for the elimination of this compound from the body is through renal excretion. The toxin is believed to be excreted largely unchanged, although the possibility of conjugation to other molecules in the urine has been suggested. Due to its high toxicity, the body's capacity for excretion can be easily overwhelmed in cases of significant exposure.
Key Characteristics:
-
Primary Route: Renal excretion.
-
Excreted Form: Primarily as the unchanged parent compound, with potential for some conjugation.
Quantitative Data
The available quantitative data for this compound is limited, primarily focusing on its toxicity.
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD₅₀ | Mouse | Intravenous (IV) | 2-3 µg/kg | [2] |
| Mouse | Subcutaneous (SC) | 2 µg/kg | [2][4] | |
| Lethal Dose (estimated) | Human | Subcutaneous (SC) | ~2-10 µg | [3] |
| Human | Oral | ~120-500 µg | [3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the plasma concentration-time profile, and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) of this compound following intravenous and dermal administration.
Materials:
-
This compound (analytical standard)
-
Test animals (e.g., male Sprague-Dawley rats, 250-300g)
-
Vehicle for administration (e.g., saline with a small percentage of DMSO for IV, acetone (B3395972) for dermal application)
-
Cannulation supplies for serial blood sampling
-
UPLC-MS/MS system for bioanalysis[5]
Methodology:
-
Animal Preparation: Acclimatize animals for at least one week. Surgically implant jugular vein cannulas for serial blood sampling one day prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 0.5 µg/kg) via the tail vein.
-
Dermal Group: Apply a defined dose of this compound in a volatile solvent to a shaved area of the back.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) via the jugular vein cannula at predefined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive UPLC-MS/MS method for the quantification of this compound in plasma.[5]
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract this compound from plasma samples using liquid-liquid extraction or solid-phase extraction.
-
Analyze the extracted samples using the validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data.
Protocol 2: In Vitro Metabolic Stability Assessment
Objective: To assess the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from rat, mouse, and human)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
Positive control compound (a known rapidly metabolized compound)
-
UPLC-MS/MS system
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, this compound, and buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated UPLC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time and determine the in vitro half-life.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound neurotoxicity.
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. This compound [people.wou.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jackdumbacher.com [jackdumbacher.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Simultaneous quantification of this compound and epibatidine in plasma by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on Batrachotoxin Research Since the 1960s
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, has carved a unique niche in the annals of neurotoxicology and pharmacology.[1] First encountered by the scientific community in the 1960s, its journey from a mysterious component of poison darts to a sophisticated tool for probing the intricacies of voltage-gated sodium channels is a testament to decades of rigorous scientific inquiry. This technical guide provides a comprehensive historical perspective on this compound research, detailing the key discoveries, experimental methodologies, and quantitative data that have defined our understanding of this remarkable molecule. It is intended for an audience of researchers, scientists, and drug development professionals who seek a deeper understanding of the foundations of this compound research and its continuing relevance in the field.
The Dawn of Discovery: Isolation and Structural Elucidation (1960s)
The story of this compound research begins in the early 1960s with the pioneering work of Fritz Märki and Bernhard Witkop at the National Institutes of Health (NIH).[2] Intrigued by the potent poisons used by the indigenous people of Colombia on their blowgun darts, they embarked on an expedition to collect specimens of the poison dart frog, Phyllobates aurotaenia.[3] This endeavor led to the successful isolation of a family of toxic steroidal alkaloids, which they named "batrachotoxins," derived from the Greek word "batrachos," meaning frog.[4]
The initial isolation was a painstaking process, fraught with challenges due to the extreme toxicity of the compounds and the minuscule yields from the frog skins.[5] The isolated fraction contained four major alkaloids: this compound, homothis compound, pseudothis compound, and the less potent hydrolysis product, batrachotoxinin A.[1]
The structural elucidation of these complex molecules was a significant hurdle. A major breakthrough came in 1968 when Takashi Tokuyama, a key collaborator, successfully prepared a crystalline O-p-bromobenzoate derivative of batrachotoxinin A.[6] This derivative was amenable to X-ray diffraction analysis, which unveiled the intricate steroidal architecture and a novel oxazepane ring system.[6] The complete structure of this compound was then reported in 1969.[7][8]
Key Researchers and Their Contributions:
-
Fritz Märki & Bernhard Witkop (NIH): Led the initial expeditions and successfully isolated the this compound family of alkaloids.[2]
-
John W. Daly (NIH): A leading figure in the NIH's frog alkaloid program, he was instrumental in the pharmacological characterization of batrachotoxins and the discovery of their dietary origin.
-
Takashi Tokuyama: His work on the crystallization and X-ray diffraction of a batrachotoxinin A derivative was pivotal for the structural elucidation of the entire class of compounds.[6]
Unraveling the Mechanism of Action: A Potent Sodium Channel Modulator (1970s)
Following the determination of its structure, research in the 1970s pivoted towards understanding the pharmacological mechanism of this compound. Early studies by Edson X. Albuquerque, John W. Daly, and their colleagues revealed that this compound exerts its profound physiological effects by targeting voltage-gated sodium channels.[9][10]
Using electrophysiological techniques such as the voltage clamp on preparations like the squid giant axon and mammalian nerve and muscle fibers, researchers demonstrated that this compound is a potent sodium channel activator.[11][12][13] Unlike channel blockers, this compound binds to a receptor site on the channel and causes a dramatic and irreversible increase in the membrane's permeability to sodium ions.[8] This leads to a persistent depolarization of the cell membrane, preventing the generation and propagation of action potentials and ultimately resulting in paralysis.[1]
Key findings from this era include:
-
This compound shifts the voltage-dependence of sodium channel activation to more negative potentials, causing them to open at the resting membrane potential.[12]
-
It removes both fast and slow inactivation of the sodium channels, leading to their persistent activation.[12]
-
The effects of this compound could be antagonized by tetrodotoxin (B1210768) (TTX), a known sodium channel blocker, providing further evidence for its site of action.[11]
Data Presentation
Table 1: Toxicity of this compound and its Analogs
| Compound | LD50 (Mice, s.c.) | Reference(s) |
| This compound | 2 µg/kg | [2] |
| Homothis compound | 3 µg/kg | [2] |
| Batrachotoxinin A | 1000 µg/kg | [1][2] |
Table 2: Potency of this compound and its Derivatives on Sodium Channel Activation (rNaV1.4)
| Compound | EC50 for V1/2 Activation (nM) | Reference(s) |
| This compound (BTX) | 2074 ± 768 | [14][15] |
| BTX-B (benzoate derivative) | 756 ± 43 | [14][15] |
| BTX-cHx (cyclohexanecarboxylate derivative) | 491 ± 26 | [14][15] |
| BTX-yne (hept-6-ynoate derivative) | 130 ± 21 | [14][15] |
Experimental Protocols
Protocol 1: Isolation of Batrachotoxins from Phyllobates Frog Skin (Circa 1960s)
This protocol is a generalized representation based on the early work of Märki and Witkop and standard phytochemical extraction techniques of the era.
-
Collection and Extraction:
-
Skins from Phyllobates aurotaenia were collected and immediately preserved in methanol.
-
The methanolic extracts were concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The concentrated extract was partitioned between chloroform (B151607) and water.
-
The chloroform layer, containing the lipophilic alkaloids, was separated.
-
-
Acid-Base Extraction:
-
The basic alkaloids were extracted from the chloroform phase into a dilute acid solution (e.g., 0.1 N HCl).
-
The acidic aqueous layer was then basified (e.g., with NH4OH) and the alkaloids were re-extracted back into chloroform.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction was subjected to column chromatography on silica (B1680970) gel or alumina.
-
Elution was performed with a gradient of solvents (e.g., hexane, chloroform, methanol) to separate the different this compound congeners.
-
Fractions were monitored for toxicity by injection into mice.
-
-
Crystallization (for Batrachotoxinin A derivative):
-
The purified batrachotoxinin A was derivatized with p-bromobenzoyl chloride to form the O-p-bromobenzoate ester.
-
The derivative was crystallized from a suitable solvent system (e.g., acetone-hexane) to yield crystals suitable for X-ray diffraction.
-
Protocol 2: Voltage Clamp Analysis of this compound's Effect on Squid Giant Axon (Circa 1970s)
This protocol is a generalized representation based on the work of Narahashi, Albuquerque, and colleagues.
-
Preparation:
-
A giant axon was dissected from a squid (Loligo pealei).
-
The axon was mounted in a chamber that allowed for internal and external perfusion and the placement of voltage- and current-passing electrodes. The sucrose-gap technique was often employed to electrically isolate a segment of the axon.
-
-
Solutions:
-
External Solution (Artificial Seawater - ASW): Contained physiological concentrations of NaCl, KCl, CaCl2, MgCl2, and a buffer (e.g., Tris-HCl) to maintain pH.
-
Internal Solution: Contained a high concentration of a potassium salt (e.g., KF or K-glutamate), a low concentration of sodium, and a buffer.
-
-
Voltage Clamp Procedure:
-
The axon membrane potential was clamped at a holding potential (e.g., -70 mV).
-
A series of depolarizing voltage steps were applied to elicit sodium and potassium currents, which were recorded.
-
-
Application of this compound:
-
Data Analysis:
-
The changes in the peak inward sodium current and the steady-state outward potassium current were measured.
-
The voltage-dependence of activation and the kinetics of inactivation of the sodium current were analyzed before and after the application of this compound.
-
The effect of tetrodotoxin on the this compound-induced changes was also investigated to confirm the involvement of sodium channels.
-
Mandatory Visualization
Caption: Workflow of this compound Discovery (1960s-70s).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound [chemeurope.com]
- 5. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 6. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel [mdpi.com]
- 7. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin this compound (Journal Article) | OSTI.GOV [osti.gov]
- 8. Animal Toxins Influence Voltage-Gated Sodium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]
- 16. scispace.com [scispace.com]
The Role of Batrachotoxin in the Chemical Defense of Poison Frogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batrachotoxin (BTX), a steroidal alkaloid found in the skin secretions of certain poison frogs of the genus Phyllobates, stands as one of the most potent naturally occurring non-peptide neurotoxins.[1] Its primary role in the frog's chemical defense arsenal (B13267) is to incapacitate predators by targeting voltage-gated sodium channels (Navs), the fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its profound effects on sodium channel gating, and the experimental methodologies employed to elucidate its function. Quantitative data on its toxicity and potency are presented, along with detailed diagrams of its signaling pathway and experimental workflows, to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
Poison frogs of the genus Phyllobates, endemic to the rainforests of Central and South America, are renowned for their vibrant aposematic coloration, which signals their extreme toxicity to potential predators.[1] This potent chemical defense is primarily attributed to the presence of this compound and its congeners in their skin secretions.[3] Unlike many other toxins, this compound is not endogenously synthesized by the frogs but is sequestered from their diet of specific arthropods.[4] Once ingested, the toxin is transported and concentrated in granular glands in the skin, ready to be released upon threat.[4] The extraordinary potency of this compound makes it a powerful tool for studying the structure and function of voltage-gated sodium channels and a subject of interest for the development of novel therapeutics.
Mechanism of Action: A Persistent Activation of Voltage-Gated Sodium Channels
This compound exerts its toxic effects by binding to a specific receptor site on the α-subunit of voltage-gated sodium channels, designated as neurotoxin receptor site 2, located within the inner pore of the channel.[4][5] This binding is highly state-dependent, with a strong preference for the open conformation of the channel.[5] The interaction of this compound with the channel leads to a dramatic and persistent alteration of its gating properties.
The primary consequences of this compound binding are:
-
Hyperpolarizing Shift in the Voltage-Dependence of Activation: this compound-modified channels open at significantly more negative membrane potentials than normal channels. This shift can be as substantial as -45 to -50 mV, causing a persistent population of open channels at the resting membrane potential.[3][6]
-
Inhibition of Inactivation: this compound effectively removes both fast and slow inactivation processes of the sodium channel.[5][7] This prevents the channel from closing, leading to a sustained and uncontrolled influx of sodium ions.
-
Altered Ion Selectivity and Conductance: The binding of this compound can also modify the ion selectivity of the channel, allowing other cations to pass through, and may reduce the single-channel conductance.[2]
This persistent influx of sodium ions leads to a sustained depolarization of the cell membrane in neurons and muscle cells. This disruption of the normal electrical signaling results in muscle and nerve paralysis, cardiac arrhythmias, and ultimately, cardiac failure.[3]
Quantitative Data
The potency and toxicity of this compound have been quantified through various experimental approaches. The following tables summarize key quantitative data for this compound and its derivatives.
Table 1: Lethal Dose (LD50) of this compound
| Animal Model | Route of Administration | LD50 (µg/kg) |
| Mouse | Intravenous | 2-3 |
| Mouse | Subcutaneous | 2 |
| Mouse | Dermal | 2 |
Data sourced from[3]
Table 2: Electrophysiological Effects of this compound and its Derivatives on Voltage-Gated Sodium Channels
| Compound | Nav Subtype | Effect | Parameter | Value |
| This compound | rNav1.4 | Activation | V1/2 shift | -45 mV |
| This compound | hNav1.5 | Activation | EC50 (V1/2 act) | 2074 nM |
| This compound-B | hNav1.5 | Activation | EC50 (V1/2 act) | 756 nM |
| This compound-cHx | hNav1.5 | Activation | EC50 (V1/2 act) | 491 nM |
| This compound-yne | hNav1.5 | Activation | EC50 (V1/2 act) | ~130 nM |
| This compound | Neuroblastoma Cells | Activation | V1/2 shift | ~-50 mV |
| This compound | rNav1.4 | Inactivation | EC50 (SSI) | 1645 nM |
| This compound-B | rNav1.4 | Inactivation | EC50 (SSI) | 652 nM |
| This compound-cHx | rNav1.4 | Inactivation | EC50 (SSI) | 400 nM |
| This compound-yne | rNav1.4 | Inactivation | EC50 (SSI) | 111 nM |
| This compound | Neuroblastoma Cells | Single Channel Conductance | ~10 pS |
Data compiled from[1][3][6][7][8][9][10]
Experimental Protocols
The study of this compound's effects on voltage-gated sodium channels relies on a combination of biochemical and biophysical techniques.
Extraction and Purification of this compound
Note: The handling of Phyllobates frogs and the extraction of their toxins are extremely hazardous and should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures.
-
Toxin Extraction:
-
Skin secretions are obtained from live frogs by gently stressing the animal or by soaking the skin of sacrificed animals in a methanol (B129727) or ethanol (B145695) solution.[11]
-
The crude extract is then typically subjected to a solvent-based extraction to separate the lipophilic alkaloids from other components.[11]
-
-
Purification:
-
Column Chromatography: The crude extract is first fractionated using column chromatography with a silica (B1680970) gel stationary phase and a gradient of organic solvents.[12][13] This initial step separates the alkaloids based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC (RP-HPLC).[12] A C18 column is commonly used with a gradient of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape. The elution of this compound is monitored by UV detection.
-
Electrophysiological Characterization
Whole-Cell Voltage-Clamp Electrophysiology: This is the primary technique used to study the effects of this compound on the macroscopic currents of voltage-gated sodium channels.
-
Cell Preparation: Mammalian cells (e.g., HEK293 or CHO cells) are transiently or stably transfected with the cDNA encoding the specific sodium channel subtype of interest.
-
Recording Setup: A standard patch-clamp rig is used, consisting of a microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipette and Solutions: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ. The internal pipette solution typically contains a high concentration of a cesium or potassium salt to carry the outward current, while the external solution mimics the physiological ionic environment.
-
Recording Protocol:
-
A whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane and then rupturing the membrane patch.
-
The cell is held at a negative holding potential (e.g., -100 mV).
-
A series of depolarizing voltage steps are applied to elicit sodium currents.
-
This compound is applied to the external solution via a perfusion system. To facilitate binding to the open state, a train of depolarizing pulses is often applied.[14]
-
The effects of the toxin on the current-voltage relationship, activation and inactivation kinetics are then recorded and analyzed.
-
Single-Channel Recording: This technique allows for the study of the effects of this compound on the behavior of individual sodium channels.
-
Patch Configuration: Either cell-attached or excised (inside-out or outside-out) patch configurations can be used.
-
Recording: The currents flowing through single channels are recorded in response to voltage steps.
-
Analysis: The single-channel conductance, open probability, and open and closed times are analyzed to determine the microscopic effects of this compound.[1]
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Kd) of this compound for its receptor site.
-
Membrane Preparation: Membranes containing the sodium channels of interest are prepared from tissues or cultured cells.
-
Radioligand: A radiolabeled derivative of this compound, such as [³H]batrachotoxinin A 20-α-benzoate, is used.
-
Assay Procedure:
-
Membranes are incubated with increasing concentrations of the radioligand.
-
Non-specific binding is determined by including a high concentration of an unlabeled competitor.
-
The bound radioligand is separated from the free radioligand by filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The specific binding data is plotted against the radioligand concentration and fitted to a saturation binding isotherm to determine the Kd and the maximum number of binding sites (Bmax).
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's effect on voltage-gated sodium channels.
Experimental Workflow for Characterizing this compound's Effects
Caption: Experimental workflow for characterizing the effects of this compound.
This compound Binding Site on the Voltage-Gated Sodium Channel
Caption: Schematic of this compound binding within the Nav channel inner pore.
Conclusion
This compound's potent and specific action on voltage-gated sodium channels has made it an indispensable tool in neuroscience and pharmacology. Its ability to lock the channel in an open state provides a unique window into the mechanisms of ion channel gating and inactivation. For drug development professionals, understanding the structure-activity relationships of this compound and its binding site on the sodium channel can inform the design of novel therapeutics targeting these critical ion channels for conditions such as pain, epilepsy, and cardiac arrhythmias. The continued study of this remarkable natural toxin promises to yield further insights into the fundamental processes of cellular excitability and to pave the way for new therapeutic strategies.
References
- 1. Gating kinetics of this compound-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]
- 9. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. An interaction-motif-based scoring function for protein-ligand docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iipseries.org [iipseries.org]
- 14. benchchem.com [benchchem.com]
The Persistent Depolarization of Neuronal and Muscle Cells by Batrachotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) is a potent, non-peptide, steroidal alkaloid neurotoxin found in the skin of certain species of poison dart frogs (genus Phyllobates), birds, and beetles.[1] Its extreme toxicity stems from its specific and irreversible action on voltage-gated sodium channels (Navs), critical components in the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying BTX-induced cellular depolarization, a summary of its quantitative effects on various Nav channel subtypes, detailed experimental protocols for its study, and visual representations of its signaling pathway and experimental workflows.
Mechanism of Action: An Irreversible Activation of Sodium Channels
This compound exerts its effects by binding to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[2] This binding induces a dramatic conformational change in the channel, leading to several key alterations in its function:
-
Persistent Activation: BTX locks the sodium channel in an open or activated state, preventing its inactivation.[1] This leads to a persistent, uncontrolled influx of sodium ions (Na+) down their electrochemical gradient.
-
Hyperpolarizing Shift in Activation: The voltage-dependence of channel activation is shifted to more negative membrane potentials.[3][4] This means that channels are more likely to open at the resting membrane potential, further contributing to depolarization.
-
Elimination of Inactivation: BTX removes both the fast and slow inactivation mechanisms of the sodium channel, ensuring the channel remains open as long as the toxin is bound.[5]
-
Altered Ion Selectivity: The toxin can also alter the ion selectivity of the channel, in some cases increasing its permeability to other cations.[1]
The culmination of these effects is a sustained and irreversible depolarization of the cell membrane. In neurons, this prevents the generation and propagation of further action potentials, leading to a complete block of nerve signal transmission.[1] In muscle cells, the persistent depolarization causes initial fasciculations and contractions, followed by flaccid paralysis as the cells become unresponsive to further stimulation. In cardiac muscle, this disruption of normal electrical activity can lead to arrhythmias and cardiac arrest.[1]
Quantitative Effects of this compound on Voltage-Gated Sodium Channels
The potency and specific effects of this compound and its derivatives can vary depending on the subtype of the voltage-gated sodium channel and the experimental conditions. The following tables summarize key quantitative data from various studies.
| Compound | Nav Subtype | Cell Type | EC50 (nM) | Effect | Reference |
| This compound | rNav1.4 | CHO | 2074 | V1/2 act Shift | [2] |
| This compound-B | rNav1.4 | CHO | 756 | V1/2 act Shift | [2] |
| This compound-cHx | rNav1.4 | CHO | 491 | V1/2 act Shift | [2] |
| This compound-yne | rNav1.4 | CHO | 130 | V1/2 act Shift | [2] |
| This compound | hNav1.5-N927K | HEK293 | N/A (irreversible block at 5 µM) | Channel Block | [6] |
| This compound | Nav1.8 | Xenopus oocytes | Not specified | Channel Modulation | [7][8][9] |
Table 1: Half-maximal effective concentration (EC50) of this compound and its derivatives on different Nav channel subtypes.
| Compound | Nav Subtype | Cell Type | ΔV1/2 act (mV) | Reference |
| This compound | rNav1.4 | CHO | -45.4 | [2] |
| This compound-B | rNav1.4 | CHO | -38.6 | [2] |
| This compound-cHx | rNav1.4 | CHO | -49.5 | [2] |
| This compound-yne | rNav1.4 | CHO | -42.7 | [2] |
| This compound | Wild-type | tsA-201 | ≈ -40 | [10] |
Table 2: Shift in the voltage of half-maximal activation (ΔV1/2 act) of Nav channels induced by this compound and its derivatives.
| Compound | Nav Subtype | Cell Type | Kd | Notes | Reference | |---|---|---|---|---| | [3H]BTX-A-20-α-benzoate | Type IIA | tsA-201 | 0.84 nM | Co-expressed with β1 subunit | | | [3H]BTX-A-20-α-benzoate | F1764A mutant | tsA-201 | 60-fold increase | Reduced binding affinity |[10] | | [3H]BTX-A-20-α-benzoate | I1760A mutant | tsA-201 | 4-fold increase | Reduced binding affinity |[10] |
Table 3: Binding affinity (Kd) of this compound derivatives for Nav channels. (Note: Comprehensive Kd data for BTX across all Nav subtypes is limited).
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for studying the effects of this compound on voltage-gated sodium channels in real-time. This method allows for the precise control of the cell's membrane potential and the direct measurement of ion channel currents.
I. Cell Preparation and Transfection
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO) in appropriate media and conditions. These cell lines are often used because they do not endogenously express high levels of voltage-gated sodium channels.
-
Transient Transfection: Transfect the cells with plasmids encoding the specific Nav channel α-subunit (e.g., Nav1.1-1.9) and any necessary auxiliary β-subunits. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying successfully transfected cells for recording. Use a suitable transfection reagent (e.g., Lipofectamine, calcium phosphate).[2]
-
Incubation: Allow the cells to express the channels for 24-48 hours post-transfection before performing electrophysiological recordings.
II. Solutions
-
External (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Osmolarity: ~310 mOsm.
-
-
Internal (Pipette) Solution (in mM):
-
140 CsF
-
10 NaCl
-
1 EGTA
-
10 HEPES
-
Adjust pH to 7.2 with CsOH.
-
Osmolarity: ~300 mOsm.
(Note: Cesium is often used in the internal solution to block potassium channels, isolating the sodium currents.)
-
III. Electrophysiology Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be between 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip with transfected cells onto the recording chamber of an inverted microscope.
-
Fill a patch pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Under visual guidance, carefully approach a transfected cell with the pipette tip while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -100 mV to ensure all sodium channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents using a patch-clamp amplifier and data acquisition software (e.g., pCLAMP).
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in the external solution immediately before use.
-
Perfuse the recording chamber with the BTX-containing external solution.
-
To facilitate BTX binding, which is use-dependent, apply a train of depolarizing pulses (e.g., 20 ms (B15284909) pulses to 0 mV at 5 Hz for 1-2 minutes).[2]
-
-
Post-Toxin Recording: After BTX application and stimulation, repeat the voltage-step protocol to record the modified sodium currents. Observe for a persistent inward current and a hyperpolarizing shift in the voltage-dependence of activation.
IV. Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the peak inward current as a function of the command voltage to generate an I-V curve.
-
Conductance-Voltage (G-V) Relationship: Calculate the sodium conductance (G) at each voltage step (G = I / (V - Vrev), where Vrev is the reversal potential for sodium). Plot the normalized conductance as a function of voltage and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2 act) and the slope factor (k).
-
Analysis of Inactivation: Measure the ratio of the persistent current at the end of the depolarizing pulse to the peak transient current to quantify the removal of inactivation.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to and persistently opens voltage-gated sodium channels, causing depolarization.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for studying this compound's effects using whole-cell patch-clamp electrophysiology.
Conclusion
This compound remains a powerful and indispensable tool for probing the structure and function of voltage-gated sodium channels. Its unique mechanism of inducing a persistent, activated state provides a valuable model for understanding channel gating and for screening potential therapeutic agents that target these critical ion channels. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to unravel the complexities of sodium channel pharmacology and to develop novel treatments for a range of channelopathies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible block of cardiac mutant Na+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The poison Dart frog's this compound modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Batrachotoxin as a Tool for Studying Sodium Channel Gating Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX), a potent steroidal alkaloid neurotoxin, is an invaluable tool for the detailed investigation of voltage-gated sodium (NaV) channel gating kinetics.[1][2] Originally isolated from the skin of poison dart frogs of the genus Phyllobates, BTX binds to neurotoxin receptor site 2 within the inner pore of the NaV channel.[1][3][4][5] This interaction profoundly alters the channel's function, making BTX a powerful pharmacological probe to explore the mechanisms of channel activation, inactivation, and ion permeation.[3][6]
This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives to study NaV channel gating kinetics. It is intended for researchers in academia and industry, including those involved in basic science, pharmacology, and drug development.
Mechanism of Action
This compound exerts its effects by binding to the open state of the NaV channel, stabilizing it in a persistently activated conformation.[6][7] This binding event leads to several characteristic modifications of channel gating:
-
Hyperpolarizing Shift in the Voltage-Dependence of Activation: BTX causes NaV channels to open at significantly more negative membrane potentials than they normally would. This shift can be in the range of 30-70 mV.[3][8][9][10]
-
Inhibition of Inactivation: BTX effectively removes both fast and slow inactivation processes, resulting in a sustained, non-inactivating sodium current upon membrane depolarization.[3][7][9]
-
Altered Ion Selectivity and Conductance: The binding of BTX can also modify the ion selectivity of the channel and typically reduces the single-channel conductance.[3][9][11]
These profound effects make BTX an exceptional tool for isolating and studying the activation gate of the sodium channel, as well as for investigating the structural basis of inactivation.
Key Applications in Sodium Channel Research
-
Studying the Voltage-Sensor and Activation Gate: By locking the channel in an open state, BTX allows for detailed characterization of the conformational changes associated with channel activation, independent of the complexities of inactivation.
-
Investigating the Mechanisms of Inactivation: The ability of BTX to eliminate inactivation provides a powerful tool for site-directed mutagenesis studies aimed at identifying the amino acid residues and structural domains responsible for both fast and slow inactivation processes.
-
Screening for Novel NaV Channel Modulators: The persistent current induced by BTX provides a stable and robust signal for high-throughput screening assays designed to identify new compounds that modulate NaV channel function.
-
Characterizing the Binding Sites of Other Drugs: BTX can be used in conjunction with other ligands, such as local anesthetics, to investigate allosteric interactions and refine our understanding of their binding sites within the channel pore.[7]
Data Presentation: Quantitative Effects of this compound and Derivatives
The following tables summarize the quantitative effects of this compound and its derivatives on the gating properties of various voltage-gated sodium channel subtypes.
Table 1: Effect of this compound and its Derivatives on the Half-Activation Potential (V1/2) of rNaV1.4 [12]
| Toxin | V1/2 act (mV) | ΔV1/2 act (mV) | k (mV) |
| None | -28.9 ± 0.3 | – | 6.5 ± 0.3 |
| BTX | -74.3 ± 0.6 | -45.4 ± 0.7 | 4.8 ± 0.5 |
| BTX-B | -67.5 ± 0.2 | -38.6 ± 0.4 | 4.5 ± 0.2 |
| BTX-cHx | -78.4 ± 0.1 | -49.5 ± 0.3 | 2.0 ± 0.1 |
| BTX-yne | -71.4 ± 0.3 | -42.7 ± 0.4 | 6.5 ± 0.3 |
Table 2: Potency (EC50) of this compound and its Derivatives on rNaV1.4 Activation [3][12]
| Toxin | EC50 (nM) from Activation | EC50 (nM) from SSI |
| BTX | 2074 ± 768 | 2237 ± 1120 |
| BTX-B | 756 ± 43 | 795 ± 113 |
| BTX-cHx | 491 ± 26 | 494 ± 37 |
| BTX-yne | 130 ± 21 | 189 ± 59 |
Table 3: Single-Channel Conductance of this compound-Modified Sodium Channels
| Channel Type | Conductance (pS) | Experimental Conditions |
| Neuroblastoma (N1E-115) | ~10 | Patch-clamp |
| Canine Cardiac | 21 (unmodified), 3.1-5.1 (Zn2+-induced substate) | Symmetrical 0.2 M NaCl |
Table 4: Binding Affinity (Kd) of this compound Analogs
| Ligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) |
| [3H]BTX-B | Mouse cerebral cortex | 25 - 30 | 0.5 - 1.0 |
| [3H]BTX-B | Guinea pig cerebral cortex | 13 - 56 | 0.8 - 2.2 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp to study the effects of this compound on NaV channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cells expressing the NaV channel of interest
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulator)
-
Borosilicate glass capillaries
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
This compound (BTX) stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Cell Preparation: Plate cells expressing the NaV channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal ( >1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
-
Baseline Recording:
-
Hold the cell at a negative holding potential (e.g., -100 mV) to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents and record the baseline channel activity.
-
-
Application of this compound:
-
Prepare the desired final concentration of BTX by diluting the stock solution into the external solution.
-
Perfuse the cell with the BTX-containing external solution.
-
To facilitate BTX binding to the open state of the channel, apply a repetitive stimulation protocol (e.g., 20 ms (B15284909) depolarizing pulses to 0 mV at a frequency of 5-10 Hz for 1-2 minutes).[13]
-
-
Recording of BTX-Modified Currents:
-
After the repetitive stimulation, repeat the voltage-step protocol from step 4 to record the BTX-modified sodium currents.
-
Observe the characteristic hyperpolarizing shift in activation and the removal of inactivation.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after BTX application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the conductance (G) at each voltage and normalize to the maximum conductance (Gmax).
-
Plot G/Gmax as a function of voltage and fit with a Boltzmann equation to determine the V1/2 of activation and the slope factor (k).
-
Protocol 2: Site-Directed Mutagenesis to Probe BTX Sensitivity
This protocol provides a general workflow for creating point mutations in a NaV channel to identify amino acid residues critical for this compound binding and action.
Materials:
-
Plasmid DNA containing the wild-type NaV channel cDNA
-
Mutagenic primers designed to introduce the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design a pair of complementary primers containing the desired mutation. The mutation should be located in the middle of the primers with ~15-20 nucleotides of correct sequence on either side.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the wild-type plasmid DNA, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. Use a low number of cycles (e.g., 18-25) to minimize the risk of secondary mutations.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
-
-
Plasmid Purification and Sequencing:
-
Select several colonies and grow overnight cultures.
-
Purify the plasmid DNA from these cultures.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure no unintended mutations were introduced.
-
-
Functional Analysis:
-
Transfect mammalian cells with the mutated plasmid DNA.
-
Perform whole-cell patch-clamp electrophysiology as described in Protocol 1 to assess the effect of the mutation on the sensitivity of the NaV channel to this compound.
-
Protocol 3: Radioligand Binding Assay with [3H]Batrachotoxinin-A 20-α-benzoate ([3H]BTX-B)
This protocol describes a filtration-based radioligand binding assay to determine the affinity (Kd) and density (Bmax) of BTX binding sites on NaV channels in a membrane preparation.
Materials:
-
Tissue or cells expressing the NaV channel of interest
-
[3H]Batrachotoxinin-A 20-α-benzoate ([3H]BTX-B)
-
Unlabeled this compound or a suitable analog for determining non-specific binding
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose)
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
For saturation binding experiments, set up a series of tubes containing a fixed amount of membrane protein and increasing concentrations of [3H]BTX-B.
-
For each concentration of [3H]BTX-B, prepare a corresponding set of tubes containing an excess of unlabeled BTX to determine non-specific binding.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts from tubes with excess unlabeled BTX) from the total binding (counts from tubes without unlabeled BTX) to obtain the specific binding at each concentration of [3H]BTX-B.
-
Plot the specific binding as a function of the [3H]BTX-B concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
-
Visualizations
Signaling Pathway of this compound's Effect on Sodium Channels
Caption: Signaling pathway of this compound's effect on voltage-gated sodium channels.
Experimental Workflow for Studying BTX Effects using Patch-Clamp
Caption: Experimental workflow for studying BTX effects using patch-clamp electrophysiology.
Logical Relationship of BTX Action on Sodium Channel Gating
Caption: Logical relationship of this compound's modification of sodium channel gating states.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation. | Semantic Scholar [semanticscholar.org]
- 6. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How this compound modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gating kinetics of this compound-modified sodium channels in neuroblastoma cells determined from single-channel measurements [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Modification of single Na+ channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of single Na+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pnas.org [pnas.org]
Batrachotoxin as a Pharmacological Probe in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) is a potent, lipid-soluble steroidal alkaloid neurotoxin originally isolated from the skin of poison dart frogs of the genus Phyllobates.[1] It is a highly valuable pharmacological tool in neurobiology research due to its specific and potent action on voltage-gated sodium channels (NaVs).[2][3] BTX binds to neurotoxin receptor site 2 within the inner pore of the NaV α-subunit, causing a dramatic alteration in channel function.[2] This unique mechanism of action makes BTX and its derivatives indispensable for investigating the structure, function, and pharmacology of NaVs, which are critical for the initiation and propagation of action potentials in excitable cells.[2][4]
The primary effects of BTX on NaVs include:
-
Persistent Activation: BTX locks the channel in an open conformation by shifting the voltage-dependence of activation to more hyperpolarized potentials and inhibiting both fast and slow inactivation.[5][6][7] This results in a sustained influx of sodium ions.
-
Altered Ion Selectivity: The toxin can modify the ion selectivity of the channel, increasing its permeability to other cations.[1][8]
-
Use-Dependence: BTX preferentially binds to the open state of the channel, meaning its effects are enhanced by repetitive stimulation that opens the channels.[2][3]
These properties allow researchers to stabilize the open state of NaVs, facilitating detailed studies of channel kinetics, pharmacology, and the screening of novel channel modulators.
Signaling Pathway of this compound Action
This compound exerts its effects by directly binding to the voltage-gated sodium channel, which is embedded in the cell membrane. This interaction leads to a cascade of events that dramatically alters cellular excitability.
Caption: Signaling pathway of this compound's effect on voltage-gated sodium channels.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives from various studies. These values are essential for experimental design and data interpretation.
Table 1: Binding Affinities and Potencies of this compound and its Analogs
| Compound | Preparation | Kd (nM) | EC50 (nM) | Notes |
| [3H]Batrachotoxinin A 20-α-benzoate ([3H]BTX-B) | Mouse brain vesicles | - | - | Binding is inhibited by TTX and STX in a temperature-dependent manner.[9] |
| Batrachotoxinin-A 20-alpha-N-methylanthranilate | Synaptosomal sodium channels | 180 | - | In the presence of scorpion toxin.[10] |
| This compound (BTX) | rNaV1.4 | - | 2074 | For V1/2 activation shift.[3] |
| BTX-B | rNaV1.4 | - | 756 | For V1/2 activation shift.[3] |
| BTX-cHx | rNaV1.4 | - | 491 | For V1/2 activation shift.[3] |
| Alanine substitution F1764A | Type IIA sodium channels | ~60-fold increase | - | Reduces [3H]BTX-B binding affinity.[6] |
| Alanine substitution I1760A | Type IIA sodium channels | ~4-fold increase | - | Reduces [3H]BTX-B binding affinity.[6] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Magnitude | Channel Type |
| Voltage-dependence of Activation (V1/2) | Hyperpolarizing shift | -40 to -70 mV | Various NaVs[2][11][12] |
| Inactivation | Inhibition of fast and slow inactivation | Nearly complete removal | Various NaVs[2][7][13] |
| Non-inactivating Current | Increase | Up to ~60% of total current | Wild-type and Y1771A mutant NaVs[6] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
This protocol details the use of BTX to study the modification of voltage-gated sodium channels in a heterologous expression system (e.g., CHO or tsA-201 cells) using the whole-cell patch-clamp technique.[3][7]
Materials:
-
Cells expressing the NaV of interest
-
This compound (BTX) or Batrachotoxinin A (BTX-A) stock solution (e.g., 0.5-4 mM in DMSO or ethanol)[7][14]
-
External (extracellular) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH)[14]
-
Internal (intracellular) solution (e.g., in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH)[14]
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells expressing the target NaV onto coverslips suitable for recording.
-
Solution Preparation: Prepare and filter external and internal solutions. Prepare the final BTX working solution by diluting the stock into the external solution to the desired concentration (e.g., 10 µM).[7]
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the standard external solution.
-
Form a giga-ohm seal between the patch pipette (filled with internal solution) and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential where most NaVs are in a closed state (e.g., -100 mV to -120 mV).[14]
-
Apply a voltage protocol to elicit sodium currents (e.g., a series of depolarizing steps from -80 mV to +60 mV).
-
Record the baseline transient sodium currents.
-
-
BTX Application and Channel Modification:
-
Switch the perfusion to the external solution containing BTX.
-
To facilitate BTX binding to the open state of the channels, apply a repetitive stimulation protocol (e.g., 2000 pulses to 0 mV from a holding potential of -100 mV at 2 Hz).[3]
-
-
Post-BTX Recording:
-
After the stimulation protocol, switch back to the standard external solution if washout is to be examined, or continue recording in the presence of BTX.
-
Apply the same voltage protocol as in the baseline recording. A significant increase in sustained (non-inactivating) current and a shift in the voltage-dependence of activation should be observed.[3]
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after BTX application.
-
Construct current-voltage (I-V) relationships.
-
Calculate conductance (G) from the peak current and convert to G-V curves to determine the voltage of half-maximal activation (V1/2).
-
Quantify the percentage of non-inactivating current.
-
Caption: Experimental workflow for studying BTX effects using patch-clamp electrophysiology.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for neurotoxin receptor site 2 on the NaV, using a radiolabeled BTX analog like [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).[15][16]
Materials:
-
Membrane preparation from a tissue or cell line rich in NaVs (e.g., mouse brain)[9][17]
-
Radioligand: [3H]BTX-B
-
Test compound (unlabeled ligand)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[16]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[16]
-
Non-specific binding control (e.g., a high concentration of unlabeled BTX or veratridine)
-
Allosteric modulator (e.g., scorpion toxin, to enhance radioligand binding)[9][10]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)[16]
-
Cell harvester
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Perform differential centrifugation to isolate the membrane fraction.[17]
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-specific competitor.
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9][16]
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[16]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay using a BTX analog.
Troubleshooting and Considerations
-
Solubility: this compound is lipid-soluble. Ensure it is fully dissolved in the stock solvent (DMSO or ethanol) before diluting into aqueous experimental solutions.
-
Use-Dependence: Remember that BTX binding is most efficient when channels are open. In electrophysiology, repetitive depolarization is crucial for observing the full effect.[3]
-
Toxicity and Safety: this compound is an extremely potent neurotoxin.[1] Handle with extreme caution, using appropriate personal protective equipment (PPE) and following all institutional safety guidelines for handling potent toxins.
-
Allosteric Modulators: The binding of BTX can be influenced by other channel-binding compounds.[6][9] Be aware of potential allosteric interactions when co-applying other drugs or toxins. For example, scorpion toxins can enhance BTX binding.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Batrachotoxinin-A N-methylanthranilate, a new fluorescent ligand for voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of properties of this compound modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Batrachotoxin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing batrachotoxin (BTX), a potent steroidal alkaloid neurotoxin, in patch-clamp electrophysiology experiments. This compound is an invaluable tool for studying the function and pharmacology of voltage-gated sodium channels (NaVs) due to its unique mechanism of action.
Mechanism of Action
This compound binds to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[1] This binding profoundly alters the channel's gating properties in a state-dependent manner, with a strong preference for the open state of the channel.[1] The primary effects of BTX on NaVs are:
-
Persistent Activation: BTX locks the sodium channel in an open conformation, leading to a persistent inward sodium current and eliminating the typical transient nature of the current.[2][3]
-
Hyperpolarizing Shift in Activation: The voltage dependence of channel activation is shifted to more negative membrane potentials, causing channels to open at voltages where they would normally be closed.[1][4]
-
Removal of Inactivation: BTX significantly inhibits or completely removes both fast and slow inactivation processes of the sodium channel.[1][4]
-
Altered Ion Selectivity: The toxin can also decrease the channel's selectivity for sodium ions, allowing other cations to permeate.[2]
-
Reduction in Single-Channel Conductance: While causing persistent activation, BTX also reduces the conductance of individual sodium channels.[2][5]
This combination of effects makes BTX a powerful tool for studying the open-state properties of sodium channels and for screening for potential channel blockers.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound and its derivatives on various voltage-gated sodium channel subtypes as determined by patch-clamp electrophysiology.
Table 1: Effects of this compound (BTX) and its Analogs on NaV Channel Activation
| Channel Subtype | Toxin | Concentration (µM) | ΔV½ of Activation (mV) | Reference |
| rNaV1.4 | This compound | 10 | -45.4 ± 0.7 | [6] |
| rNaV1.4 | BTX-B | 10 | -38.6 ± 0.4 | [6] |
| rNaV1.4 | BTX-cHx | 10 | -49.5 ± 0.3 | [6] |
| rNaV1.4 | BTX-yne | 10 | -42.7 ± 0.4 | [6] |
| hNaV1.5 | This compound | 5 | Not specified | [7] |
| NaV1.8 | This compound | Not specified | Hyperpolarizing shift | [8] |
Table 2: EC₅₀ Values of this compound Analogs for rNaV1.4
| Toxin | EC₅₀ for V½ Activation (nM) | Reference |
| BTX | 2074 ± 768 | [6] |
| BTX-B | 756 ± 43 | [6] |
| BTX-cHx | 491 ± 26 | [6] |
| BTX-yne | 130 ± 21 | [6] |
Experimental Protocols
This section provides a detailed methodology for studying the effects of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Cell Preparation
-
Cell Culture: Culture cells expressing the desired sodium channel subtype (e.g., HEK293, CHO, or neuroblastoma cells) in appropriate media.
-
Plating: Plate the cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment to allow for adherence.
Solutions
Table 3: Example Patch-Clamp Solutions
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140-160 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| D-Glucose | 5 | |
| HEPES | 10 | |
| Internal Solution | CsF or CsCl | 125-140 |
| NaCl | 10 | |
| EGTA or EDTA | 1-11 | |
| HEPES | 10-20 | |
| NaF | 40 (optional) |
Adjust pH to 7.4 for the external solution and 7.2-7.3 for the internal solution. Adjust osmolarity to be within physiological range (typically ~320 mOsm for external and ~310 mOsm for internal).[9][10][11]
Patch-Clamp Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Baseline Recording:
-
Set the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -100 mV or -120 mV) to ensure all sodium channels are in the closed state.[12]
-
Record baseline sodium currents using a voltage protocol appropriate for the channel subtype being studied (e.g., a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments).
-
-
This compound Application:
-
Prepare the desired concentration of this compound in the external solution. It is recommended to make a stock solution in DMSO and dilute it to the final concentration immediately before use.
-
Apply the BTX-containing external solution to the cell via a perfusion system.
-
Use-Dependent Protocol: To facilitate BTX binding to the open state of the channels, apply a repetitive stimulation protocol. A common protocol is to apply a series of depolarizing pulses (e.g., 2000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz).[12]
-
-
Post-BTX Recording:
-
After the application of the use-dependent protocol, record sodium currents again using the same voltage protocol as for the baseline recording.
-
Observe the characteristic effects of BTX: a shift in the voltage-dependence of activation, removal of inactivation, and the appearance of a persistent current.
-
Data Analysis
-
Measure the peak inward current at each voltage step before and after BTX application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the conductance (G) at each voltage (V) using the formula G = I / (V - Vrev), where Vrev is the reversal potential for sodium.
-
Plot the normalized conductance as a function of voltage and fit the data with a Boltzmann function to determine the half-activation voltage (V½) and the slope factor (k).
-
Analyze the changes in the time course of inactivation.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's effect on voltage-gated sodium channels.
Experimental Workflow for Patch-Clamp Electrophysiology with this compound
Caption: Experimental workflow for studying BTX effects using patch-clamp electrophysiology.
Logical Relationships in this compound's Mechanism
Caption: Logical relationships in the mechanism of action of this compound.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Modification of single Na+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Irreversible block of cardiac mutant Na+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The poison Dart frog's this compound modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Batrachotoxin in Synaptosomal and Electrogenic Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) is a potent, lipid-soluble steroidal alkaloid neurotoxin that selectively targets voltage-gated sodium channels (NaV).[1][2] Its unique mechanism of action, which involves causing a hyperpolarizing shift in the voltage-dependence of activation and blocking channel inactivation, leads to persistent activation of NaV channels.[3] This results in a massive influx of Na+ ions, causing membrane depolarization and ultimately blocking nerve signal transmission.[1] These properties make this compound an invaluable tool for studying the structure, function, and pharmacology of sodium channels in various experimental systems, including synaptosomes and electrogenic membranes.
These application notes provide detailed protocols for the use of this compound in key experimental paradigms relevant to neurochemical and electrophysiological research.
Mechanism of Action
This compound binds to what is known as site 2 on the α-subunit of the voltage-gated sodium channel.[4] This binding event locks the channel in an open conformation, leading to several key biophysical changes:
-
Persistent Activation: this compound eliminates both fast and slow inactivation of the sodium channel, resulting in a sustained inward Na+ current.[3]
-
Shift in Voltage-Dependence of Activation: The toxin shifts the channel's activation threshold to more negative membrane potentials, meaning channels open at potentials closer to the resting membrane potential.
-
Altered Ion Selectivity: this compound can also decrease the channel's selectivity for sodium ions, allowing other cations to permeate.[1]
This persistent influx of positive ions leads to a sustained depolarization of the cell membrane, which is the basis for its use in studying ion flux, membrane potential, and neurotransmitter release.
Data Presentation
The following tables summarize key quantitative data regarding the effects of this compound in various experimental models.
Table 1: Potency of this compound and Related Compounds in Synaptosomal and Vesicular Preparations
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Mouse Brain Synaptosomes | K0.5 for 22Na+ uptake | 0.49 µM | [1] |
| Veratridine | Mouse Brain Synaptosomes | K0.5 for 22Na+ uptake | 34.5 µM | [1] |
| Aconitine | Mouse Brain Synaptosomes | K0.5 for 22Na+ uptake | 19.6 µM | [1] |
| This compound | Guinea Pig Cerebral Cortex Vesicles | K0.5 for depolarization | 0.011 µM | [5] |
| Tetrodotoxin (B1210768) | Mouse Brain Synaptosomes | I50 for inhibition of veratridine-induced 22Na+ uptake | 6 nM | [1] |
Table 2: this compound-Induced Effects on Membrane Potential and Neurotransmitter Release
| Preparation | Parameter | This compound Concentration | Effect | Reference |
| Squid Giant Axon | Membrane Potential | 550–1100 nM | Marked and irreversible depolarization, polarity reversal up to 15 mV | [6] |
| Rat Phrenic Nerve-Diaphragm | Membrane Depolarization (50% in 1 hr) | 4.5 x 10-9 M | Potent depolarization of the postsynaptic membrane | |
| Rat Cerebrocortical Synaptosomes | Acetylcholine (B1216132) Release | 0.5 nM (β-BuTX) | Increased resting release | [7] |
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Sodium Influx in Synaptosomes using 22Na+
This protocol is adapted from studies on neurotoxin-activated sodium channels in synaptosomes.[1]
Objective: To quantify the effect of this compound on the influx of sodium ions into synaptosomes.
Materials:
-
Synaptosome preparation from rodent brain (e.g., mouse or rat cortex)
-
22NaCl (radioactive sodium)
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Assay Buffer: 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, 50 mM HEPES-Tris, pH 7.4
-
Wash Buffer: Cold 165 mM choline chloride, 1 mM MgSO4, 10 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired brain region using standard subcellular fractionation techniques (e.g., sucrose (B13894) density gradient centrifugation). Resuspend the final synaptosome pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.
-
Assay Setup:
-
Prepare reaction tubes containing the desired final concentrations of this compound (e.g., 0.01 µM to 10 µM). Include control tubes with vehicle alone.
-
Add the synaptosome suspension to each tube and pre-incubate for 10 minutes at 37°C to allow this compound to bind.
-
-
Initiation of Sodium Influx:
-
Start the influx by adding 22NaCl to a final concentration of 1 mM.
-
Incubate for a short period (e.g., 5-30 seconds) at 37°C. The optimal time should be determined empirically to be within the initial linear phase of uptake.
-
-
Termination of Influx and Washing:
-
Terminate the reaction by rapidly adding 3 mL of ice-cold Wash Buffer.
-
Immediately filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove extracellular 22Na+.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add an appropriate volume of scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake of 22Na+ by subtracting the radioactivity in control samples (without this compound or in the presence of a sodium channel blocker like tetrodotoxin) from the experimental samples.
-
Plot the specific 22Na+ uptake as a function of this compound concentration to determine the K0.5 (concentration for half-maximal activation).
-
Protocol 2: Measurement of this compound-Induced Membrane Depolarization in Synaptosomes using a Fluorescent Probe
This protocol utilizes a voltage-sensitive fluorescent dye to monitor changes in synaptosomal membrane potential.
Objective: To measure the depolarization of synaptosomes induced by this compound in real-time.
Materials:
-
Synaptosome preparation
-
Voltage-sensitive fluorescent dye (e.g., DiSC3(5) or a similar carbocyanine dye)
-
This compound stock solution
-
Assay Buffer (as in Protocol 1)
-
High K+ Buffer (for calibration): Assay Buffer with KCl concentration raised to e.g., 100 mM (and choline chloride reduced to maintain osmolarity).
-
Fluorometer with temperature control and stirring capabilities
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes as described in Protocol 1.
-
Dye Loading:
-
Dilute the synaptosome suspension to a final protein concentration of approximately 0.1-0.5 mg/mL in Assay Buffer.
-
Add the voltage-sensitive dye to the synaptosome suspension at a concentration optimized for the specific dye and instrument (typically in the low micromolar range).
-
Incubate in the dark at 37°C for 15-30 minutes to allow the dye to equilibrate across the synaptosomal membrane.
-
-
Fluorescence Measurement:
-
Transfer the dye-loaded synaptosome suspension to a cuvette in the fluorometer.
-
Record a stable baseline fluorescence signal.
-
-
This compound Addition:
-
Add this compound to the cuvette to achieve the desired final concentration.
-
Continuously record the fluorescence signal. Depolarization is typically observed as an increase in fluorescence intensity for this class of dyes.
-
-
Calibration (Optional):
-
At the end of the experiment, add a high concentration of KCl (using the High K+ Buffer) to fully depolarize the synaptosomes, providing a maximal fluorescence signal for normalization.
-
-
Data Analysis:
-
Express the change in fluorescence as a percentage of the baseline or as a percentage of the maximal depolarization induced by high K+.
-
Plot the change in fluorescence as a function of this compound concentration to determine the EC50.
-
Protocol 3: Measurement of this compound-Stimulated Neurotransmitter Release from Synaptosomes
This protocol describes a general method for measuring the release of radiolabeled neurotransmitters, which can be adapted for acetylcholine or GABA.
Objective: To quantify the release of a specific neurotransmitter from synaptosomes in response to this compound.
Materials:
-
Synaptosome preparation
-
Radiolabeled neurotransmitter precursor (e.g., [3H]choline for acetylcholine, [3H]GABA for GABA)
-
This compound stock solution
-
Assay Buffer (as in Protocol 1, may require specific additions depending on the neurotransmitter, e.g., a choline uptake inhibitor for acetylcholine release)
-
Superfusion system or filtration-based method
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation and Loading:
-
Prepare synaptosomes as described in Protocol 1.
-
Incubate the synaptosomes with the radiolabeled precursor (e.g., 0.1-1 µM [3H]choline or [3H]GABA) for 30 minutes at 37°C to allow for uptake and, in the case of acetylcholine, synthesis.
-
Wash the synaptosomes by centrifugation and resuspension in fresh Assay Buffer to remove excess unincorporated radiolabel.
-
-
Neurotransmitter Release Assay (Superfusion Method):
-
Place a small aliquot of the loaded synaptosomes onto a filter in a superfusion chamber.
-
Continuously perfuse the synaptosomes with Assay Buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).
-
After establishing a stable baseline of neurotransmitter release, switch to a perfusion buffer containing this compound at the desired concentration.
-
Continue collecting fractions to measure the stimulated release.
-
-
Neurotransmitter Release Assay (Filtration Method):
-
Aliquot the loaded synaptosomes into reaction tubes.
-
Add this compound to the desired final concentration and incubate for a specific time (e.g., 5 minutes) at 37°C.
-
Terminate the release by rapid filtration through glass fiber filters.
-
The filtrate contains the released neurotransmitter, and the filter retains the synaptosomes with the remaining neurotransmitter.
-
-
Quantification:
-
Measure the radioactivity in the collected superfusion fractions or in the filtrate and on the filters.
-
Express neurotransmitter release as a percentage of the total neurotransmitter content in the synaptosomes.
-
-
Data Analysis:
-
Calculate the basal and stimulated release of the neurotransmitter.
-
Determine the concentration-response relationship for this compound-induced release.
-
Visualizations
Caption: Signaling pathway of this compound-induced neurotransmitter release.
Caption: Experimental workflow for measuring 22Na+ influx in synaptosomes.
Caption: Logical relationship of this compound's effects leading to neurotransmitter release.
References
- 1. Mouse brain synaptosomal sodium channels: activation by aconitine, this compound, and veratridine, and inhibition by tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 23509-16-2 | BTX | Tocris Bioscience [tocris.com]
- 3. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pressure on [3H]GABA release by synaptosomes isolated from cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of beta-bungarotoxin and Naja naja atra snake venom phospholipase A2 on acetylcholine release and choline uptake in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity of action of beta-bungarotoxin on acetylcholine release from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]Batrachotoxinin A 20-α-Benzoate Binding Assays for Na+ Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B) as a radioligand for studying voltage-gated sodium (Na+) channels. Batrachotoxin (BTX) and its analogs are potent neurotoxins that bind to site 2 on the α-subunit of the Na+ channel, causing persistent activation.[1][2] This makes [3H]BTX-B an invaluable tool for characterizing the binding of novel compounds to this site, understanding the allosteric modulation of Na+ channels, and screening for potential therapeutic agents.
Principle of the Assay
The [3H]BTX-B binding assay is a radioligand binding assay used to quantify the interaction of ligands with neurotoxin receptor site 2 of voltage-gated sodium channels.[2] this compound is a steroidal alkaloid that acts as a potent agonist of Na+ channels by shifting the voltage dependence of activation to more negative potentials, blocking inactivation, and modifying ion selectivity.[2][3] The tritiated analog, [3H]BTX-B, allows for the direct measurement of binding to this site.
Binding of [3H]BTX-B is highly dependent on the conformational state of the channel, with a preference for the open state.[2][4] Therefore, assays are often performed in the presence of other toxins, such as scorpion toxin (e.g., from Leiurus quinquestriatus) or brevetoxins, which allosterically enhance the binding of [3H]BTX-B by stabilizing the open conformation of the channel.[5][6] The assay can be performed in saturation binding experiments to determine the affinity (Kd) and density (Bmax) of the binding sites, or in competition binding experiments to determine the inhibitory constant (Ki) of unlabeled compounds.
Allosteric Modulation
The binding of [3H]BTX-B to Na+ channels is subject to allosteric modulation by compounds binding to other sites on the channel protein. For instance, local anesthetics and certain anticonvulsants can non-competitively inhibit [3H]BTX-B binding, suggesting an allosteric interaction between their binding sites and neurotoxin receptor site 2.[5][7] Conversely, toxins binding to receptor site 5 (e.g., brevetoxins) and α-scorpion toxins binding to receptor site 3 can enhance [3H]BTX-B binding.[2] This allosteric regulation is a key feature to consider when designing and interpreting [3H]BTX-B binding assays.
Experimental Protocols
Protocol 1: Preparation of Rat Brain Synaptosomes
This protocol describes the preparation of synaptosomes from rat brain, a common source of Na+ channels for [3H]BTX-B binding assays.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4
-
P2 Pellet Resuspension Buffer: 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4
-
Centrifuge and rotor
-
Glass-Teflon homogenizer
Procedure:
-
Euthanize rats and rapidly dissect the cerebral cortices.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Discard the supernatant and resuspend the P2 pellet in the P2 Pellet Resuspension Buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., Bradford or BCA).
-
The synaptosomes can be used immediately or stored at -80°C.
Protocol 2: [3H]BTX-B Saturation Binding Assay
This protocol is for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]BTX-B.
Materials:
-
Rat brain synaptosomes (or other membrane preparations)
-
[3H]BTX-B
-
Assay Buffer: 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, 1 mg/mL BSA, pH 7.4
-
Scorpion venom (e.g., Leiurus quinquestriatus) or other allosteric modulator
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of [3H]BTX-B in Assay Buffer.
-
In a set of tubes, add a constant amount of synaptosomal protein (e.g., 50-100 µg).
-
To each tube, add the appropriate concentration of [3H]BTX-B.
-
For the determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) to a parallel set of tubes.
-
Add the allosteric modulator (e.g., 100 µg/mL scorpion venom) to all tubes.
-
Bring the final volume of each tube to 1 mL with Assay Buffer.
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]BTX-B concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.[5]
Protocol 3: [3H]BTX-B Competition Binding Assay
This protocol is used to determine the potency of unlabeled compounds in inhibiting the binding of [3H]BTX-B.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor compound in Assay Buffer.
-
In a set of tubes, add a constant amount of synaptosomal protein (e.g., 50-100 µg).
-
Add a fixed concentration of [3H]BTX-B (typically at or near its Kd value) to all tubes.
-
Add increasing concentrations of the unlabeled competitor compound to the tubes.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).
-
Add the allosteric modulator to all tubes.
-
Follow steps 6-10 from the saturation binding protocol.
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]BTX-B used and Kd is the dissociation constant of [3H]BTX-B.[8]
Data Presentation
Quantitative Data from Literature
| Preparation | Ligand | Allosteric Modulator | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Mouse Cerebral Cortex Vesicles | [3H]BTX-B | Scorpion Venom | 25 - 30 | 0.5 - 1.0 | [9] |
| Guinea Pig Cerebral Cortex Vesicles | [3H]BTX-B | Scorpion Venom | 13 - 56 | 0.8 - 2.2 | [9] |
| Rat Cardiac Myocytes | [3H]BTX-B | Sea Anemone Toxin | 25 - 35 | - | [10] |
| Transfected tsA-201 cells (rNaV1.2a) | [3H]BTX-B | PbTx-1 and RU51049 | 0.84 | 0.094 (α + β1 subunits) | [5] |
| Compound | Preparation | IC50 (µM) | Ki (µM) | Reference |
| Dibucaine | Guinea Pig Cerebral Cortex Vesicles | - | 0.6 | [9] |
| Tetracaine | Rat Brain Synaptosomes | - | 1.2 | [7] |
| Benzocaine | Guinea Pig Cerebral Cortex Vesicles | - | 400 | [9] |
Visualizations
Caption: Experimental workflow for [3H]BTX-B radioligand binding assays.
Caption: Signaling pathway of this compound action on Na+ channels.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aups.org.au [aups.org.au]
- 5. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of [3H]batrachotoxinin A benzoate to specific sites on rat cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Total Synthesis of Batrachotoxin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory total synthesis of batrachotoxin (BTX) and its analogues, neurotoxins that are invaluable tools for studying voltage-gated sodium channels (NaVs). This document details the mechanism of action of this compound, summarizes the biological activities of key analogues, and provides detailed protocols for seminal synthetic transformations.
Mechanism of Action and Signaling Pathway
This compound exerts its potent neurotoxicity by binding to the inner pore of voltage-gated sodium channels, specifically at the interface between domains I, III, and IV.[1][2][3] This binding event induces a dramatic conformational change in the channel, forcing it into a persistently open state. The irreversible opening of NaV channels leads to a massive influx of Na+ ions, causing membrane depolarization, uncontrolled nerve firing, paralysis, and ultimately, cardiac arrest.[4] Recent cryogenic electron microscopy (cryo-EM) studies of the human cardiac sodium channel (NaV1.5) in complex with a this compound derivative have revealed two homologous, but nonidentical, receptor sites within the central cavity of the channel.[1][2] This dual-receptor site engagement is thought to be the basis for the high potency and multifaceted effects of this compound on channel function.
Quantitative Data: Biological Activity of this compound Analogues
The biological activity of this compound and its synthetic analogues is typically assessed by measuring their effect on the function of various voltage-gated sodium channel subtypes. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of these compounds. The following table summarizes the reported EC50 values for this compound and several key analogues on the rat skeletal muscle sodium channel (rNaV1.4).
| Compound | Structure | EC50 (nM) on rNaV1.4 | Reference |
| This compound (BTX) | [Image of this compound structure] | 200 ± 40 | [5] |
| Batrachotoxinin A (BTX-A) | [Image of Batrachotoxinin A structure] | 1000 ± 200 | [5] |
| BTX-B (Batrachotoxinin-A 20-α-benzoate) | [Image of BTX-B structure] | 130 ± 20 | [5] |
| BTX-cHx | [Image of BTX-cHx structure] | 160 ± 30 | [5] |
| BTX-yne | [Image of BTX-yne structure] | 12.5 ± 2.5 | [5] |
Experimental Protocols: Key Synthetic Transformations
The total synthesis of this compound is a formidable challenge in organic chemistry due to its complex, highly oxygenated, and stereochemically rich steroidal skeleton. Several research groups have reported successful total syntheses, each employing unique strategies and key transformations. Below are detailed protocols for some of the pivotal reactions from these syntheses.
Convergent Suzuki-Miyaura Coupling (Inoue Synthesis)
A key step in the convergent total synthesis of this compound by Inoue and colleagues is the Pd/Ag-promoted Suzuki-Miyaura coupling reaction to connect the AB-ring and D-ring fragments.[6]
Reaction: Coupling of AB-ring iodide and D-ring boronate.
Protocol:
-
To a solution of the AB-ring iodide (1.0 equiv) and D-ring boronate (1.5 equiv) in THF (0.1 M) is added Pd(PPh3)4 (0.05 equiv) and Ag2O (2.0 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography (hexanes/ethyl acetate gradient) to afford the coupled product.
Photoredox Radical Coupling and Desymmetrization (Luo Synthesis)
The enantioselective total synthesis of (-)-batrachotoxinin A by Luo and co-workers features a key photoredox-mediated radical coupling followed by a local-desymmetrization.[7][8][9][10][11][12][13][14]
Reaction: Coupling of a bicyclic α-bromoketone and a bicyclic diketone.
Protocol:
-
A solution of the bicyclic α-bromoketone (1.0 equiv), the bicyclic diketone (4.0 equiv), Ru(bpy)3Cl2·6H2O (0.02 equiv), H2NCH2CH2NMe2·HOTf (1.0 equiv), and NaHCO3 (1.0 equiv) in MeCN (0.05 M) is degassed with argon for 15 minutes.
-
The reaction mixture is irradiated with a 65 W compact fluorescent lamp at room temperature for 72 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the coupled product.
-
For the desymmetrization, the coupled product is dissolved in THF (0.02 M) and cooled to -98 °C.
-
t-BuLi (4.0 equiv) is added dropwise, and the mixture is stirred for 20 minutes.
-
Methanol (4.0 equiv) is added, followed by TMSOTf (10 equiv) and triethylamine (B128534) (15 equiv) at 0 °C.
-
The reaction is stirred for 30 minutes, quenched with saturated aqueous NaHCO3, and extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by chromatography to give the silyl (B83357) enol ether.
Intramolecular Diels-Alder Reaction (Kishi Synthesis)
The first total synthesis of (±)-batrachotoxinin A by Kishi and colleagues utilized an intramolecular Diels-Alder reaction to construct the steroid skeleton.
Reaction: Intramolecular [4+2] cycloaddition of a furan-containing precursor.
Protocol:
-
The allylic alcohol precursor is dissolved in dichloromethane (B109758) (0.01 M).
-
Manganese dioxide (MnO2, 10 equiv) is added, and the mixture is stirred vigorously at room temperature for 4 hours to afford the corresponding enal.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude enal is used directly in the next step without further purification. The intramolecular Diels-Alder cycloaddition proceeds upon standing in a solution of dichloromethane at room temperature over 24-48 hours.
-
The solvent is evaporated, and the resulting cycloadduct is purified by silica gel chromatography.
Experimental Workflow
The total synthesis of this compound is a multi-step process that can be broadly divided into the synthesis of key fragments followed by their coupling and subsequent elaboration to the final natural product. The following diagram illustrates a generalized convergent synthetic workflow.
References
- 1. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis | Du Bois Laboratory [duboislab.stanford.edu]
- 5. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]
- 6. Total Synthesis of (-)-Batrachotoxin Enabled by a Pd/Ag-Promoted Suzuki-Miyaura Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Total... | Organic Chemistry [organicchemistry.eu]
- 9. Total Synthesis of (−)-Batrachotoxinin A - ChemistryViews [chemistryviews.org]
- 10. The Luo Synthesis of Batrachotoxinin A [organic-chemistry.org]
- 11. Page Revision for Enantioselective Total... | Organic Chemistry [organicchemistry.eu]
- 12. Figure 1 from Total Synthesis of (-)-Batrachotoxinin A: A Local-Desymmetrization Approach. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hpc.pku.edu.cn [hpc.pku.edu.cn]
Application Notes and Protocols: Chromatographic Methods for Isolating Batrachotoxin from Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) and its congeners are a group of extremely potent, steroidal alkaloids first discovered in the skin secretions of poison dart frogs of the genus Phyllobates.[1][2][3] These neurotoxins act by locking voltage-gated sodium channels open, leading to irreversible depolarization of nerve and muscle cells, which can cause arrhythmias, cardiac failure, and death.[1][3][4] The unique mechanism of action of this compound makes it an invaluable tool in neuroscience research for studying the function of sodium channels.[2] Batrachotoxins have also been identified in certain species of birds and beetles, with evidence suggesting they are sequestered from their diet.[3][4][5]
The isolation and purification of this compound from natural sources present significant challenges due to the compound's high toxicity and the minute quantities typically present in individual organisms.[2] Over the years, chromatographic techniques have been central to overcoming these challenges, evolving from classical column chromatography to sophisticated high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.[6][7]
These application notes provide a detailed overview and protocols for the chromatographic isolation and purification of this compound from natural extracts, intended to guide researchers in this specialized field.
Data Presentation: Quantitative Yields of Batrachotoxins from Natural Sources
The following table summarizes the reported yields of this compound and its derivatives from the skin extracts of Phyllobates frogs using different chromatographic techniques.
| Source Organism & Quantity | Chromatographic Method(s) | This compound (BTX) Yield | Homothis compound (hBTX) Yield | Batrachotoxinin A (BTX A) Yield | Reference |
| 5000 skins of Phyllobates sp. | Column Chromatography on Silica (B1680970) | 11 mg | 16 mg | 46 mg | [6] |
| 426 skins of Phyllobates sp. | HPLC | 175 mg | 113 mg | Not Reported | [6] |
Experimental Protocols
Protocol 1: General Extraction of Batrachotoxins from Frog Skin
This protocol outlines the initial extraction of alkaloids, including this compound, from the skins of Phyllobates frogs.
Materials:
-
Frog skins (fresh or preserved)
-
70% Methanol (B129727) (MeOH)
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Thoroughly mince the frog skins.
-
Homogenize the minced skins in 70% methanol. A ratio of 1 g of skin to 10 mL of 70% MeOH is recommended.
-
Allow the mixture to stand for at least 24 hours at 4°C to ensure complete extraction of the alkaloids.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet the solid material.
-
Carefully decant the methanolic supernatant, which contains the alkaloids.
-
The extraction process can be repeated on the pellet to maximize yield.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be stored at -20°C before proceeding to chromatographic purification.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes a classic method for the initial fractionation of the crude extract to separate the this compound-containing fraction from other compounds.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Methanol
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Ehrlich's reagent for visualization
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with pure hexane, followed by mixtures of hexane and chloroform, then chloroform, and finally chloroform and methanol.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting aliquots of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots by spraying the TLC plate with Ehrlich's reagent. This compound and its derivatives will appear as distinct colored spots.
-
Pool the fractions containing this compound for further purification.
Protocol 3: High-Resolution Purification by High-Performance Liquid Chromatography (HPLC)
This protocol details the final purification of this compound to high purity using reversed-phase HPLC.
Materials:
-
This compound-containing fractions from column chromatography
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve the semi-purified this compound fraction in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with a reversed-phase C18 column.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 265 nm)[6].
-
Collect the peaks corresponding to this compound and its derivatives.
-
The purity of the collected fractions can be assessed by re-injecting them into the HPLC system.
Protocol 4: Quantification of this compound in Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the sensitive quantification of this compound in plasma samples, which is crucial for pharmacokinetic and toxicological studies.[7]
Materials:
-
Plasma samples
-
Acetonitrile
-
Methanol
-
Formic acid
-
Midazolam-d4 (as internal standard)
-
UPLC-MS/MS system
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Procedure:
-
Sample Pretreatment:
-
To a plasma sample, add an internal standard (Midazolam-d4).
-
Perform a liquid-liquid extraction with acetonitrile and methanol to precipitate proteins and extract the toxins.
-
Centrifuge the sample and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a reversed-phase C18 column.
-
Separate the toxins using a formic acid/acetonitrile gradient elution.
-
The separation of this compound and the internal standard is typically achieved within 2 minutes.[7]
-
-
Mass Spectrometric Detection:
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: UPLC-MS/MS analytical workflow for this compound.
References
- 1. This compound [people.wou.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Simultaneous quantification of this compound and epibatidine in plasma by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Batrachotoxin on Primary Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) is a potent, lipid-soluble steroidal alkaloid neurotoxin that selectively targets voltage-gated sodium channels (Nav).[1][2] Originally isolated from the skin of poison dart frogs of the genus Phyllobates, BTX is a valuable pharmacological tool for studying the structure and function of Nav channels.[1] Its mechanism of action involves irreversible binding to the channel, which locks it in an open conformation.[1][2] This leads to a persistent influx of sodium ions, causing membrane depolarization, and ultimately blocking nerve signal transmission.[1] In primary cultured neurons, the application of this compound provides a powerful model for investigating the downstream consequences of sustained neuronal excitation and for screening potential neuroprotective compounds.
This document provides detailed application notes and protocols for the in vitro use of this compound on primary cultured neurons, covering electrophysiological analysis, calcium imaging, and neurotoxicity assessment.
Mechanism of Action
This compound binds to site II of the α-subunit of voltage-gated sodium channels, inducing several key changes in channel function:
-
Persistent Activation: BTX eliminates the inactivation mechanism of the sodium channel, leading to a sustained inward Na+ current.
-
Hyperpolarizing Shift in Activation: The voltage threshold for channel opening is shifted to more negative membrane potentials, meaning channels are more likely to be open at resting potential.[3]
-
Altered Ion Selectivity: BTX can increase the permeability of the sodium channel to other cations, including calcium.[4][5]
The sustained depolarization and sodium influx trigger a cascade of downstream events, including the opening of voltage-gated calcium channels, leading to an increase in intracellular calcium concentration ([Ca2+]i). This elevation in [Ca2+]i can activate various signaling pathways, some of which can lead to excitotoxicity and neuronal death if prolonged.[6]
Data Presentation
The following tables summarize key quantitative data related to the effects of this compound and its analogs. It is important to note that much of the available data comes from studies on recombinant channels or non-neuronal primary cells, and effects can vary between cell types and experimental conditions.
| Parameter | Value | Species/Cell Type | Reference |
| LD50 (intravenous) | 2-3 µg/kg | Mouse | [7] |
| EC50 (V1/2 activation shift) | ~2.07 µM | rNav1.4 in CHO cells | [1] |
| Membrane Potential Shift | ~50 mV (hyperpolarizing) | Mouse neuroblastoma cells | [8] |
| Analog | IC50 (vs. rNav1.4) | Notes | Reference |
| Benzoate 1a | 81.4 ± 4.8 µM | Acts as a channel blocker | [3] |
| Naphthoate 1b | 17.4 ± 0.4 µM | Acts as a channel blocker | [3] |
| BTX-yne | ~130 nM (EC50 for V1/2 activation) | Does not completely eliminate inactivation | [1] |
Experimental Protocols
Caution: this compound is an extremely potent neurotoxin and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses. All work should be conducted in a certified fume hood.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of this compound on the electrophysiological properties of individual primary neurons.
Materials:
-
Primary cultured neurons (e.g., cortical, hippocampal) plated on glass coverslips
-
This compound (BTX) stock solution (e.g., 1 mM in DMSO)
-
External (extracellular) recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (intracellular) pipette solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare fresh external and internal recording solutions.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Record baseline neuronal activity in voltage-clamp or current-clamp mode.
-
In voltage-clamp, you can measure the voltage-dependence of activation and inactivation of sodium channels.
-
In current-clamp, you can measure the resting membrane potential and action potential firing properties.
-
-
Prepare the final working concentration of BTX by diluting the stock solution in the external recording solution. A common starting concentration is 1-10 µM.
-
Perfuse the neuron with the BTX-containing external solution.
-
Continuously record the changes in membrane potential or ionic currents. A significant and sustained depolarization is expected in current-clamp mode. In voltage-clamp, a persistent inward sodium current should be observed.
-
To confirm that the observed effect is due to the opening of sodium channels, the specific sodium channel blocker tetrodotoxin (B1210768) (TTX) can be applied after BTX application to see if it reverses the effect.
Intracellular Calcium Imaging
This protocol allows for the visualization of changes in intracellular calcium concentration in response to this compound application.
Materials:
-
Primary cultured neurons plated on glass-bottom dishes
-
This compound (BTX) stock solution (e.g., 1 mM in DMSO)
-
Fluo-4 AM calcium indicator (or other suitable calcium-sensitive dye)
-
Pluronic F-127
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS with Ca2+ and Mg2+)
-
Fluorescence microscope with an appropriate filter set for the chosen dye and a camera for image acquisition
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (final concentration 1-5 µM) in imaging buffer. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Remove the culture medium from the neurons and wash once with imaging buffer.
-
Incubate the neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the neurons three times with imaging buffer to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Image Acquisition:
-
Place the dish on the microscope stage and locate a field of view with healthy neurons.
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
-
This compound Application:
-
Prepare the final working concentration of BTX (e.g., 1-10 µM) in the imaging buffer.
-
Carefully add the BTX solution to the dish while continuously acquiring images.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for individual neurons.
-
The change in fluorescence (ΔF) is typically normalized to the initial baseline fluorescence (F0) to represent the relative change in [Ca2+]i (ΔF/F0).
-
Neurotoxicity Assays
These assays are used to quantify the extent of neuronal cell death induced by this compound.
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cultured neurons in a 96-well plate
-
This compound (BTX) stock solution
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate until the desired stage of maturity.
-
Prepare serial dilutions of BTX in the culture medium to determine a dose-response curve. A suggested range is 10 nM to 10 µM.
-
Include negative controls (vehicle only) and positive controls (e.g., a known neurotoxin or a lysis buffer to achieve maximum LDH release).
-
Replace the culture medium with the BTX-containing medium or control solutions.
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C.
-
Following incubation, carefully collect a sample of the supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Primary cultured neurons in a 96-well plate
-
This compound (BTX) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Follow steps 1-4 of the LDH assay protocol.
-
After the incubation period with BTX, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the absorbance of the negative control wells.
Signaling Pathway
The sustained influx of Na+ through BTX-modified channels leads to membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs). The subsequent rise in intracellular Ca2+ can activate a variety of downstream signaling cascades, including those involving Calmodulin-dependent kinase II (CaMKII) and p21-activated kinase (PAK), which can influence neuronal morphology and survival.[9]
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. axolbio.com [axolbio.com]
- 4. mdpi.com [mdpi.com]
- 5. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Persistent Activation of Voltage-Gated Sodium Channels with Batrachotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) is a steroidal alkaloid neurotoxin and one of the most potent naturally occurring toxins.[1][2] It is an invaluable tool in neuroscience research and drug discovery for its specific and potent action on voltage-gated sodium channels (VGSCs).[2] BTX binds to neurotoxin receptor site 2 on the α-subunit of VGSCs, causing a dramatic alteration in their gating properties.[3] This leads to persistent activation, characterized by a hyperpolarizing shift in the voltage-dependence of activation and the removal of both fast and slow inactivation.[3][4][5][6] The result is a sustained influx of Na+ ions, leading to irreversible membrane depolarization, which can be leveraged to study channel function, screen for channel-modulating compounds, and investigate the physiological consequences of persistent sodium influx.[1][7]
This document provides detailed application notes and experimental protocols for the use of this compound in laboratory settings to induce and study the persistent activation of VGSCs.
Mechanism of Action
This compound acts as a potent modulator of VGSCs by binding to a receptor site within the inner pore of the channel.[8][9] This binding induces a conformational change that "locks" the channel in an open or near-open state.[1][2] The primary effects of BTX on VGSCs are:
-
Shift in Voltage-Dependence of Activation: BTX causes VGSCs to open at much more negative membrane potentials (a hyperpolarizing shift of 30-50 mV), meaning they are more likely to be open at the resting membrane potential.[4][10]
-
Inhibition of Inactivation: BTX effectively removes both fast and slow inactivation processes, leading to a persistent, non-inactivating sodium current.[4][6][11]
-
Altered Ion Selectivity and Conductance: BTX can also reduce the single-channel conductance and alter the ion selectivity of the channel.[1][9]
These combined effects lead to a massive and sustained influx of sodium ions, causing a persistent depolarization of the cell membrane.[7][12] This action underlies its extreme toxicity, leading to paralysis and cardiac failure by disrupting electrical signaling in neurons and muscle cells.[2][7][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's action and a general experimental workflow for its application in electrophysiological studies.
Caption: this compound signaling pathway.
Caption: General experimental workflow for studying BTX effects.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound on voltage-gated sodium channels.
Table 1: Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| LD₅₀ (intravenous) | Mouse | 2-3 µg/kg | [1] |
| K₀.₅ for depolarization | Guinea pig cerebral cortex vesicles | 0.011 µM (at 30 min) | [14] |
| Kd for [³H]BTX-B binding | Mouse cerebral cortex vesicles | 25-30 nM | [14] |
| Kd for [³H]BTX-B binding | Guinea pig cerebral cortex vesicles | 13-56 nM | [14] |
Table 2: Electrophysiological Effects of this compound on VGSCs
| Parameter | Channel/Preparation | Effect | Magnitude | Reference(s) |
| Voltage of Activation | General | Hyperpolarizing Shift | -30 to -50 mV | [4][10] |
| Frog node of Ranvier | Hyperpolarizing Shift | -60 to -70 mV | [11] | |
| Inactivation | Most VGSCs | Inhibition | Complete or near-complete removal | [4][6] |
| rNaV1.4 | Inhibition | Complete abrogation of inactivation | [15] | |
| Single Channel Conductance | General | Reduction | Varies | [1][9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of BTX Effects on Heterologously Expressed VGSCs
This protocol is designed for studying the effects of BTX on a specific VGSC subtype expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
Transiently transfect cells with the cDNA encoding the desired VGSC α-subunit and any necessary β-subunits using a suitable transfection reagent (e.g., Lipofectamine).
-
Allow 24-48 hours for channel expression before recording.
2. Preparation of Solutions:
-
External Recording Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Note: Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare a 0.5 mM stock solution of BTX in ethanol.[16] Store at -20°C.
-
This compound Working Solution: Dilute the stock solution in the internal pipette solution or the external recording solution to the desired final concentration (typically 1-10 µM).[3][16]
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external recording solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain the whole-cell patch-clamp configuration.
-
Hold the cell at a negative holding potential (e.g., -100 to -120 mV) to ensure channels are in a closed state.[3][15]
4. Data Acquisition:
-
Baseline Recording (Control):
-
To assess the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) from the holding potential.
-
To assess steady-state inactivation, apply a series of pre-pulses to various potentials before a test pulse to a potential that elicits a maximal current (e.g., 0 mV).
-
-
Application of this compound:
-
Recording BTX Effects:
-
BTX modification is often use-dependent, meaning the channels need to open for the toxin to bind effectively.[16] Apply repetitive depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 1-2 Hz) to facilitate BTX binding.[4]
-
Monitor the current for the characteristic signs of BTX modification: a progressive increase in the non-inactivating component of the current and a shift in the activation threshold to more negative potentials.
-
Once the modification has reached a steady state, repeat the voltage protocols used for the baseline recording to determine the effect of BTX on the channel's biophysical properties.
-
5. Data Analysis:
-
Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships.
-
Convert I-V data to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
Plot the normalized current as a function of the pre-pulse potential to generate the steady-state inactivation curve and fit with a Boltzmann function.
-
Compare the V₁/₂ of activation and inactivation, as well as the kinetics of the currents, before and after BTX application.
Protocol 2: Measuring BTX-Induced Membrane Depolarization
This protocol uses a membrane potential-sensitive dye to measure the depolarization caused by BTX in a population of cells.
1. Cell Preparation:
-
Plate cells expressing the VGSC of interest in a multi-well plate (e.g., 96-well black, clear bottom plate).
-
Allow cells to adhere and grow to a confluent monolayer.
2. Dye Loading:
-
Prepare a working solution of a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye working solution.
-
Incubate the plate at room temperature or 37°C for the time specified by the dye manufacturer to allow for dye loading.
3. Compound Preparation:
-
Prepare a concentrated solution of BTX in an appropriate buffer.
-
If screening for inhibitors, prepare solutions of the test compounds.
4. Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Use the liquid handler to add the BTX solution (and any test compounds) to the wells.
-
Immediately begin recording the change in fluorescence over time. An increase in fluorescence typically corresponds to membrane depolarization.
5. Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
For BTX dose-response curves, plot the peak change in fluorescence as a function of the BTX concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
For inhibitor screening, calculate the percentage of inhibition of the BTX-induced depolarization by the test compounds.
Safety Precautions
This compound is extremely toxic and can be fatal upon exposure.[1] It can be absorbed through the skin, especially through cuts or abrasions.[17]
-
Always handle this compound in a designated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.
-
Avoid inhalation of any aerosols.
-
Be aware of the symptoms of exposure, which can include numbness, muscle cramps, and cardiac arrhythmias.[2][18]
-
In case of accidental exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention. There is no known antidote for this compound poisoning; treatment is supportive.[1][17]
-
All waste materials contaminated with BTX must be disposed of as hazardous waste according to institutional guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [people.wou.edu]
- 3. pnas.org [pnas.org]
- 4. Single rat muscle Na+ channel mutation confers this compound autoresistance found in poison-dart frog Phyllobates terribilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. A study of properties of this compound modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atomic-level study captures frog toxin in action - UW Medicine | Newsroom [newsroom.uw.edu]
- 14. This compound-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. prezi.com [prezi.com]
Application Notes and Protocols for Assessing Batrachotoxin Effects on Cardiac Muscle Tissue Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Batrachotoxin (BTX) is a formidable cardiotoxic and neurotoxic steroidal alkaloid poison found in certain species of frogs, birds, and beetles.[1] Its potent toxicity stems from its action as a modulator of voltage-gated sodium channels (NaV).[1][2][3] BTX binds to the inner pore of the NaV channel, inducing a conformational change that locks the channel in an open state.[4][5] This irreversible opening of sodium channels leads to a persistent influx of sodium ions, causing membrane depolarization, which in cardiac tissue manifests as arrhythmias, extrasystoles, ventricular fibrillation, and ultimately cardiac arrest.[1]
These application notes provide detailed protocols for assessing the effects of this compound on cardiac muscle tissue preparations, focusing on electrophysiological and contractile properties.
Mechanism of Action of this compound on Cardiac Sodium Channels
This compound exerts its effects on cardiac muscle primarily by modifying the function of voltage-gated sodium channels. The key molecular consequences of BTX binding to cardiac NaV channels are:
-
Persistent Activation: BTX locks the sodium channel in an open conformation, leading to a sustained inward sodium current.[4]
-
Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative potentials, meaning channels open at or near the resting membrane potential.[6]
-
Inhibition of Inactivation: BTX prevents both the fast and slow inactivation mechanisms of the sodium channel, contributing to the persistent current.[5][6]
-
Altered Ion Selectivity: The modified channel becomes less selective for sodium ions.[6]
This sustained sodium influx disrupts the normal cardiac action potential, prolongs depolarization, and increases intracellular sodium concentration. The elevated intracellular sodium can then lead to an increase in intracellular calcium via the sodium-calcium exchanger, resulting in a positive inotropic effect and potentially arrhythmogenic afterdepolarizations.[7]
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the isolation of viable cardiomyocytes from an adult rodent heart using a Langendorff perfusion system. This method is essential for obtaining single cells for subsequent electrophysiological and contractility studies.
Materials and Reagents:
-
Perfusion Buffer (e.g., Calcium-free Tyrode's solution)
-
Digestion Buffer (Perfusion buffer with collagenase and hyaluronidase)
-
Stopping Buffer (Perfusion buffer with a low concentration of calcium)
-
Cannulation supplies (sutures, cannula)
-
Langendorff perfusion system
Procedure:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold perfusion buffer to arrest contraction.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula. Secure the aorta to the cannula with a suture.
-
Langendorff Perfusion: Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, 37°C perfusion buffer to clear the coronary circulation of blood.
-
Enzymatic Digestion: Switch the perfusion to the digestion buffer containing collagenase. Continue perfusion until the heart becomes pale and flaccid.
-
Cell Dissociation: Remove the heart from the apparatus, trim the atria, and gently mince the ventricular tissue in the stopping buffer.
-
Cell Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh to remove large tissue debris. Gradually reintroduce calcium to the cell suspension to a final concentration of approximately 1.8 mM.
-
Cell Pelleting and Resuspension: Allow the cardiomyocytes to settle by gravity or gentle centrifugation. Remove the supernatant and resuspend the cells in an appropriate culture or experimental medium.
Electrophysiological Assessment of this compound Effects
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effects of this compound on sodium currents in isolated adult cardiomyocytes.
Materials and Reagents:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes on glass coverslips and allow them to adhere.
-
Whole-Cell Configuration: Obtain a gigaseal on a single cardiomyocyte and establish the whole-cell configuration.
-
Voltage-Clamp Protocol for Activation:
-
Hold the cell at a potential where sodium channels are fully available (e.g., -120 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the peak inward current at each voltage step.
-
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound. A dose-response curve is recommended, with concentrations potentially ranging from nanomolar to low micromolar.
-
Repeat Voltage-Clamp Protocol: After a stable effect of this compound is observed, repeat the voltage-clamp protocol for activation to determine the shift in the voltage-dependence of activation.
-
Voltage-Clamp Protocol for Inactivation:
-
Hold the cell at -120 mV.
-
Apply a long depolarizing prepulse (e.g., to 0 mV for 500 ms) to induce inactivation.
-
Immediately follow with a test pulse to 0 mV to measure the remaining available sodium current.
-
In the presence of this compound, a significant non-inactivating (persistent) current is expected at the end of the long prepulse.
-
-
Data Analysis:
-
Plot the normalized peak conductance versus voltage to generate activation curves before and after this compound. Fit the curves with a Boltzmann function to determine the half-activation voltage (V½).
-
Measure the amplitude of the persistent sodium current in the presence of this compound.
-
Cardiac Muscle Contractility Assay
This protocol describes the measurement of this compound's effects on the contractility of isolated cardiac muscle preparations (e.g., papillary muscles or trabeculae) or single cardiomyocytes.
Materials and Reagents:
-
Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
This compound stock solution (in DMSO).
-
Isolated tissue bath with force transducer or a single-cell contractility system (e.g., IonOptix).
-
Field stimulator.
Procedure for Isolated Muscle Preparations:
-
Tissue Mounting: Mount the isolated cardiac muscle preparation in a tissue bath containing oxygenated Tyrode's solution at 37°C. Attach one end to a force transducer.
-
Electrical Stimulation: Pace the muscle at a constant frequency (e.g., 1 Hz) using a field stimulator to elicit isometric contractions.
-
Baseline Recording: Record baseline contractile force for a stabilization period.
-
This compound Application: Add this compound to the bath at the desired concentration. A concentration of 2.0 x 10⁻⁹ M has been shown to increase isometric contractile force by approximately 50%.[7]
-
Data Acquisition: Continuously record the contractile force.
-
Data Analysis: Measure the following parameters before and after this compound application:
-
Peak twitch tension
-
Time to peak tension
-
Time to 90% relaxation
-
Maximum rate of force development (+dF/dt)
-
Maximum rate of force relaxation (-dF/dt)
-
Procedure for Single Cardiomyocytes:
-
Cell Perfusion: Place isolated cardiomyocytes in a perfusion chamber on an inverted microscope.
-
Field Stimulation: Pace the cardiomyocytes using platinum electrodes.
-
Sarcomere Length and Calcium Transients: Use a system like IonOptix to simultaneously measure sarcomere shortening and intracellular calcium transients (using a calcium-sensitive dye).
-
Baseline Recording: Record baseline parameters for several minutes.
-
This compound Application: Perfuse the cells with a solution containing this compound.
-
Data Analysis: Quantify the following parameters:
-
Fractional shortening of sarcomeres
-
Peak height and decay kinetics of the calcium transient
-
Time to peak shortening
-
Time to 90% relengthening
-
Data Presentation
Table 1: Electrophysiological Effects of this compound on Cardiac Sodium Channels
| Parameter | Control | This compound | Reference |
| V½ of Activation | -40 to -50 mV | Shift of -45 to -50 mV | [5][8] |
| Inactivation | Complete | Abolished/Persistent Current | [9][10] |
| Peak Na⁺ Current | Normalized to 1 | May be reduced | [10] |
| Use-Dependence | N/A | Binds preferentially to open state | [11] |
Table 2: Contractile Effects of this compound on Cardiac Muscle
| Parameter | Control | This compound (2.0 x 10⁻⁹ M) | Reference |
| Isometric Contractile Force | Baseline | ~50% Increase | [7] |
| Rate of Force Development | Baseline | Increased | [7] |
| Spontaneous Contractions | Absent | May be induced | [7] |
| Membrane Potential | ~-80 to -90 mV | Depolarization to ~-50 mV | [7] |
Visualizations
Caption: this compound signaling pathway in cardiac muscle.
Caption: Workflow for electrophysiological assessment.
Caption: Workflow for cardiac muscle contractility assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The poison Dart frog's this compound modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effects of this compound on cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. pnas.org [pnas.org]
- 10. Modification of cardiac Na+ channels by this compound: effects on gating, kinetics, and local anesthetic binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Batrachotoxin in Ion Channel Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) is a potent, non-peptide, steroidal alkaloid neurotoxin that serves as an invaluable tool in the study of voltage-gated sodium channel (NaV) pharmacology.[1][2] Originally isolated from the skin of poison dart frogs of the genus Phyllobates, BTX and its congeners are potent activators of NaV channels.[3][4] Their unique mechanism of action, which involves locking the channel in an open conformation, provides a stable and persistent sodium current, making them essential for investigating NaV gating kinetics, pharmacology, and for screening potential channel modulators.[4] These application notes provide detailed protocols and key data for the effective use of this compound in ion channel research.
Mechanism of Action
This compound exerts its effects by binding to a specific receptor site (neurotoxin receptor site 2) within the inner pore of voltage-gated sodium channels.[4][5][6] This binding is highly state-dependent, with BTX showing a strong preference for the open state of the channel.[5][7] The interaction of BTX with the channel induces several profound changes in its functional properties:
-
Persistent Activation: BTX binding leads to the elimination of both fast and slow inactivation, causing the channel to remain persistently open.[5][8] This results in a sustained inward sodium current.[4]
-
Hyperpolarizing Shift in Activation: The voltage-dependence of channel activation is shifted to more negative membrane potentials, meaning the channels open at potentials closer to the resting membrane potential.[3][7][9] This shift can be as much as 30-50 mV.[8][10]
-
Altered Ion Selectivity and Conductance: BTX modification reduces the channel's selectivity for sodium ions over other cations and also decreases the single-channel conductance.[1][7]
These modifications of channel function by BTX are central to its utility in ion channel pharmacology, allowing for detailed investigation of channel dynamics and the screening of compounds that may allosterically modulate channel function.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with voltage-gated sodium channels.
| Parameter | Value | Channel/System | Reference |
| Toxicity | |||
| Intravenous LD50 (mice) | 2–3 μg/kg | In vivo | [1] |
| Binding Affinity | |||
| Kd Increase (F1764A mutant) | 60-fold | Type IIA NaV channels | [5] |
| Kd Increase (I1760A mutant) | 4-fold | Type IIA NaV channels | [5] |
| Functional Effects | |||
| Shift in V1/2 of activation | ≈ -40 mV | Type IIA NaV channels | [5] |
| Shift in V1/2 of activation | -36 mV | Y1771A mutant NaV channel | [8] |
| Shift in V1/2 of activation | -45 mV | rNaV1.4 | [6] |
| Non-inactivating Na+ current | ≈ 60% | Type IIA NaV channels | [5] |
| Optimal Activity Temperature | 37 °C (99 °F) | General | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the use of BTX to study its effects on NaV channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
Cells expressing the NaV channel of interest
-
This compound (or Batrachotoxinin-A) stock solution (e.g., 0.5 mM in ethanol (B145695) or 4 mM in DMSO)[8][11]
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.[11]
-
Internal (intracellular) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.[11] (Note: CsF is used to block potassium channels)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells expressing the NaV channel of interest onto glass coverslips suitable for patch-clamp recording.
-
Establish Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Currents: Clamp the cell at a holding potential of -100 mV or -120 mV.[11] Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit and record baseline NaV currents.
-
Prepare and Apply BTX: Dilute the BTX stock solution into the external solution to the desired final concentration (typically in the nanomolar to low micromolar range).[3][12] Apply the BTX-containing solution to the cell using a perfusion system.
-
Promote BTX Binding (Use-Dependence): To facilitate the binding of BTX to the open state of the channel, apply a repetitive stimulation protocol. A typical protocol would be a train of depolarizing pulses (e.g., 2,000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz).[11]
-
Record BTX-Modified Currents: After the stimulation protocol, repeat the voltage-step protocol from step 3 to record the persistent sodium currents induced by BTX.
-
Data Analysis: Measure the peak inward current at each voltage step before and after BTX application. Construct current-voltage (I-V) and conductance-voltage (G-V) relationships to determine the shift in the voltage-dependence of activation and the extent of inactivation block.
Radioligand Binding Assay using [3H]Batrachotoxinin-A 20-α-benzoate ([3H]BTX-B)
This assay is used to study the binding of ligands to the BTX binding site on the NaV channel.
Materials:
-
Vesicular preparations of membranes containing the NaV channel of interest (e.g., from mouse brain).[13]
-
[3H]BTX-B
-
Scorpion toxin (e.g., from Leiurus quinquestriatus) or other allosteric modulators like brevetoxin (B15176840) (PbTx) to enhance BTX binding.[5][13]
-
Veratridine (B1662332) (for determining non-specific binding).[8]
-
Binding buffer.
-
Glass fiber filters and a filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In borosilicate glass tubes, combine the membrane preparation (e.g., ~500 µg of total protein) with the binding buffer.[8]
-
Add Allosteric Modulators: Add scorpion toxin or other enhancers to the reaction mixture to promote a high-affinity state of the channel for BTX binding.[13]
-
Add [3H]BTX-B: Add [3H]BTX-B at various concentrations (e.g., 0.1 to 6 nM) to construct a saturation binding curve.[8]
-
Determine Non-specific Binding: In a parallel set of tubes, add a high concentration of unlabeled veratridine (e.g., 10 µM) in addition to the [3H]BTX-B to determine non-specific binding.[8]
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C).[13] Note that BTX binding can be temperature-dependent.[1][13]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites (Bmax).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [people.wou.edu]
- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. rupress.org [rupress.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Mechanisms of Paralysis Using Batrachotoxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Batrachotoxin (BTX) is an exceptionally potent, non-peptide, steroidal alkaloid neurotoxin.[1][2] Originally isolated from the skin secretions of poison dart frogs of the genus Phyllobates, BTX is a crucial pharmacological tool for investigating the structure, function, and pharmacology of voltage-gated sodium channels (Navs).[3][4][5] Its unique mechanism of action, which leads to persistent activation of these channels, makes it an invaluable reagent for studying the molecular basis of nerve and muscle paralysis.[1][3][6]
These application notes provide detailed information and protocols for utilizing this compound and its analogs in research settings to explore the mechanisms of paralysis.
Mechanism of Action
This compound exerts its effect by binding to a specific receptor site (neurotoxin receptor site 2) located in the inner pore of the α-subunit of voltage-gated sodium channels.[7][8][9] This binding event induces several profound changes in channel gating and function:
-
Persistent Activation: BTX locks the sodium channel in an open conformation by preventing both fast and slow inactivation.[1][3][8][10] This leads to a sustained and massive influx of sodium ions.[1][9]
-
Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative membrane potentials, meaning the channels open more readily at resting potential.[3][6][7][10]
-
Altered Ion Selectivity and Conductance: BTX modification can reduce the channel's selectivity for sodium ions and decrease its single-channel conductance.[3][6][10]
The culmination of these effects is a persistent depolarization of excitable membranes in neurons and muscle cells, preventing the generation and propagation of action potentials and ultimately leading to paralysis.[1][2]
Data Presentation
Quantitative Effects of this compound on Voltage-Gated Sodium Channels
| Parameter | Effect of this compound | Typical Quantitative Value | Sodium Channel Subtype(s) | Reference(s) |
| Voltage of Half-Maximal Activation (V1/2) | Hyperpolarizing shift | ~ -50 mV to -70 mV | rNav1.4, NG108-15 cells, frog node of Ranvier | [7][11][12] |
| Inactivation | Inhibition of fast and slow inactivation | Complete or near-complete removal | rNav1.4, hNav1.5, various | [3][7][8][13] |
| Single-Channel Conductance | Reduction | ~10 pS (BTX-modified) | Neuroblastoma cells | [14] |
| Binding Affinity (EC50 of derivatives) | Varies with derivative and assay | 491 nM - 2074 nM (for V1/2 activation shift) | rNav1.4 | [13] |
| Ion Selectivity (Na+:K+) | Reduction | Varies; may become permeable to larger cations | Frog node of Ranvier | [1][12] |
Comparative Activity of this compound Analogs
| Compound | EC50 for V1/2 Activation Shift (rNav1.4) | Effect on Fast Inactivation | Effect on Slow Inactivation | Reference |
| This compound (BTX) | 2074 nM | Eliminates | Eliminates | [13] |
| BTX-A 20-(R)-benzoate (BTX-B) | 756 nM | Eliminates | Eliminates | [13] |
| BTX-A 20-(R)-cyclohexanecarboxylate (BTX-cHx) | 491 nM | Eliminates | Eliminates | [13] |
| BTX-A 20-(R)-hept-6-ynoate (BTX-yne) | Not reported | Eliminates | Does not eliminate | [13] |
Mandatory Visualizations
Caption: this compound's mechanism of action leading to paralysis.
Caption: Workflow for electrophysiological analysis of BTX effects.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
This protocol details the investigation of BTX's effects on the gating properties of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in neuronal cell lines.
A. Materials and Reagents:
-
Cells: HEK293 cells stably or transiently expressing the desired Nav subtype (e.g., rNav1.4) or a neuroblastoma cell line (e.g., NG108-15).
-
This compound (BTX): Stock solution (e.g., 1 mM in DMSO). Store at -20°C. Caution: BTX is extremely toxic. Handle with appropriate personal protective equipment (PPE).
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
B. Cell Preparation:
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
If using transient transfection, perform the transfection according to the manufacturer's protocol, including a fluorescent marker to identify transfected cells.
-
Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
C. Electrophysiological Recording:
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with a patch pipette filled with the internal solution.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration.
-
-
Record Baseline Currents:
-
Hold the cell at a negative potential where most sodium channels are closed (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the resulting current traces. This will serve as the control measurement.
-
-
Apply this compound:
-
Prepare the working concentration of BTX (e.g., 1-10 µM) by diluting the stock solution in the external solution.
-
Switch the perfusion system to deliver the BTX-containing external solution to the recording chamber.
-
BTX action is often "use-dependent," meaning it binds more readily to open channels.[7][15] Therefore, apply a series of low-frequency depolarizing pulses (e.g., 1 Hz) to facilitate toxin binding.
-
-
Record BTX-Modified Currents:
-
Monitor the sodium current for characteristic signs of BTX modification: a progressive loss of inactivation and the appearance of a persistent inward current.
-
Once the effect has reached a steady state (typically within 5-10 minutes), repeat the voltage-step protocol used for baseline recordings.
-
D. Data Analysis:
-
Activation Curve:
-
Measure the peak current (I) at each voltage step (V).
-
Calculate conductance (G) using the formula: G = I / (V - Vrev), where Vrev is the reversal potential for sodium.
-
Normalize the conductance values (G/Gmax) and plot them against the test potential.
-
Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and the slope factor (k) for both baseline and BTX-modified conditions.
-
-
Inactivation Analysis:
-
Compare the decay of the sodium current during the depolarizing pulse before and after BTX application. Quantify the percentage of current that persists at the end of the pulse.
-
-
Current-Voltage (I-V) Relationship:
-
Plot the peak current amplitude against the test potential to generate I-V curves for both conditions.
-
Protocol 2: Radioligand Binding Assay for BTX Receptor Site
This protocol is used to study the binding of radiolabeled BTX analogs to the sodium channel in membrane preparations, often to screen for compounds that compete for the same binding site.
A. Materials and Reagents:
-
Membrane Preparation: Synaptosomes or membrane fractions from rodent brain or from cells expressing the Nav of interest.
-
Radioligand: [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).
-
Binding Buffer: e.g., 50 mM HEPES, 5 mM KCl, 130 mM Choline Chloride, 1 mM MgSO4, 5.5 mM Glucose, 0.8 mg/ml BSA, pH 7.4.
-
Test Compounds: Unlabeled BTX (for determining specific binding) and any experimental compounds.
-
Scintillation Fluid and Counter.
-
Glass fiber filters and filtration manifold.
B. Assay Procedure:
-
Prepare assay tubes containing the binding buffer.
-
Add the membrane preparation (e.g., 50-100 µg protein per tube).
-
Add the test compounds at various concentrations. For determining non-specific binding, add a high concentration of unlabeled BTX (e.g., 300 µM).
-
Add the radioligand [3H]BTX-B at a fixed concentration (e.g., 1-5 nM).
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
C. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled BTX) from the total binding (counts with radioligand alone).
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor compound's concentration.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 (concentration of the competitor that inhibits 50% of specific binding).
Conclusion
This compound is a powerful and specific modulator of voltage-gated sodium channels. Its ability to lock these channels in an open state provides a unique experimental model for studying the physiological consequences of uncontrolled sodium influx, which is central to the mechanism of flaccid paralysis. The protocols outlined above provide a framework for utilizing BTX to dissect the molecular pharmacology of sodium channels and to screen for novel therapeutic agents that target these critical ion channels. Due to its extreme toxicity, all handling and experimental procedures involving this compound must be conducted with the utmost care and appropriate safety precautions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and its effects on a nerve cell – Human STEAM [humanap.community.uaf.edu]
- 3. rupress.org [rupress.org]
- 4. This compound | 23509-16-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of properties of this compound modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gating kinetics of this compound-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Batrachotoxin stability, degradation, and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and proper storage of Batrachotoxin (BTX).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound (BTX), a potent steroidal alkaloid, is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. As a pyrrolecarboxylic ester, BTX is susceptible to hydrolysis, particularly under alkaline conditions.[1] Purified BTX is also prone to oxidation.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C in a tightly sealed, light-resistant container in a dry and well-ventilated area.[2][3] Proper personal protective equipment should be used when handling the container.
Q3: How should I prepare and store this compound solutions?
A3: For biological experiments, it is common to first dissolve BTX in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[4] Stock solutions should be prepared at a concentration of 1-10 mM, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[4]
Q4: What is the main degradation product of this compound?
A4: The primary degradation product of this compound is Batrachotoxinin A (BTX-A). This occurs through the hydrolysis of the ester linkage.[1] BTX-A is significantly less toxic than BTX.[1]
Q5: Is this compound sensitive to light?
A5: While specific photostability studies on this compound are not widely published, it is best practice to protect it from light. As per ICH guidelines for stability testing, photostability should be considered for new drug substances.[5][6] Therefore, storing both solid BTX and its solutions in light-resistant containers is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no biological effect observed in the experiment. | 1. Degradation of BTX: Improper storage or handling may have led to the degradation of the toxin. 2. Precipitation of BTX: The lipophilic nature of BTX can lead to precipitation in aqueous buffers. | 1. Verify the storage conditions of your BTX stock. Prepare fresh dilutions from a new aliquot. Consider performing a stability check using an analytical method like HPLC. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but low enough to not affect the experiment (typically <0.5%). Add the concentrated BTX solution to the aqueous buffer while vortexing to aid dispersion. |
| Visible precipitate in the stock solution vial. | 1. Solvent evaporation: The cap may not have been sealed properly, leading to solvent evaporation and precipitation of BTX. 2. Freeze-thaw cycles: Repeated freeze-thaw cycles can lead to the precipitation of less soluble compounds. | 1. Ensure vials are tightly sealed. If solvent evaporation is suspected, the concentration is no longer accurate, and a new stock solution should be prepared. 2. Always aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Loss of potency of BTX solution over time. | 1. Chemical degradation: Hydrolysis or oxidation of BTX may be occurring in the solution. 2. Adsorption to container walls: Highly lipophilic compounds can sometimes adsorb to plastic surfaces. | 1. Ensure the pH of your solution is not alkaline, as this can accelerate hydrolysis. Store solutions at or below -20°C. 2. Use low-adsorption polypropylene (B1209903) or glass containers for storing BTX solutions. |
Data Summary
Storage Conditions Summary
| Form | Solvent | Concentration | Temperature | Container | Key Considerations |
| Solid | N/A | N/A | -20°C | Tightly sealed, light-resistant | Store in a dry, well-ventilated area.[2][3] |
| Solution | DMSO | 1-10 mM (stock) | -20°C or -80°C | Tightly sealed, light-resistant, low-adsorption vials | Aliquot to avoid freeze-thaw cycles.[4] Keep final DMSO concentration in assays low (<0.5%). |
| Solution | Ethanol (B145695) | Not specified | -20°C or -80°C | Tightly sealed, light-resistant, low-adsorption vials | Aliquot to avoid freeze-thaw cycles. Ensure final ethanol concentration is not cytotoxic to the experimental system. |
Note: Specific quantitative stability data for this compound under various conditions is limited in published literature. The recommendations are based on its chemical structure, general principles of alkaloid stability, and information from safety data sheets.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound in a hot air oven at 60°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or UPLC-MS/MS method. The method should be capable of separating the intact this compound from all degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
If using MS, analyze the mass of the degradation products to aid in their identification.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for BTX stability issues.
References
Troubleshooting anomalous results in batrachotoxin electrophysiology experiments
Welcome to the technical support center for batrachotoxin (BTX) electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot anomalous results and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I've applied this compound, but I don't observe the expected persistent inward sodium current. What could be the issue?
A1: Several factors could contribute to the lack of a persistent sodium current after applying BTX. Here are the most common causes and their solutions:
-
Use-Dependent Application: BTX binding is often use-dependent, meaning the channels need to be open for the toxin to access its binding site within the inner pore.[1] If you apply BTX to cells at a negative holding potential without any depolarizing stimuli, the modification of the channels will be very slow or negligible.
-
Inadequate BTX Concentration or Solubility: BTX is a hydrophobic alkaloid and can be challenging to get into solution.[1] If the effective concentration at the channel is too low, you may not see a significant effect.
-
Solution: Ensure your BTX stock solution (typically in ethanol (B145695) or DMSO) is fully dissolved before diluting it into your internal pipette solution.[1] It is generally applied through the recording pipette to ensure it reaches the intracellular binding site.[1][2] Consider using a saturating concentration (e.g., 10 µM) to confirm the effect if you are unsure about your preparation.[3]
-
-
Incorrect Voltage Protocol: The effects of BTX are voltage-dependent. The toxin induces a significant hyperpolarizing shift in the voltage-dependence of activation.[4][5][6]
-
Solution: After BTX modification, test for channel activation at more negative potentials than you would for unmodified channels. A shift of -30 to -50 mV is typical.[5]
-
-
Channel Subtype Specificity or Mutations: While BTX affects many voltage-gated sodium channel subtypes, there can be differences in sensitivity.[7] Furthermore, if you are working with mutated channels, particularly in the pore region (e.g., transmembrane segment IVS6), BTX binding and action could be altered or abolished.[2][8]
-
Solution: Verify the BTX sensitivity of the specific channel subtype you are studying. If you are using mutant channels, consider whether the mutation is near the known BTX binding site.
-
Q2: The current I'm recording after BTX application still shows significant inactivation. Why isn't inactivation completely removed?
A2: While BTX is known to inhibit both fast and slow inactivation, observing residual inactivation can occur under certain circumstances.[4][5]
-
Incomplete Channel Modification: If not all the sodium channels expressed in the cell have been modified by BTX, the remaining unmodified channels will exhibit normal, rapid inactivation, which can be superimposed on the persistent current from the modified channels.
-
Solution: As mentioned in Q1, ensure a sufficiently long train of depolarizing pulses to maximize the number of modified channels. Also, confirm you are using a saturating concentration of BTX.
-
-
Presence of BTX Analogs: Some derivatives of this compound have different effects on inactivation. For example, the derivative BTX-yne has been shown to eliminate fast inactivation but not slow inactivation.[3][9]
-
Solution: Double-check the identity and purity of the this compound compound you are using. If you are intentionally using a derivative, be aware of its specific pharmacological profile.[3]
-
-
Paradoxical Inactivation of Modified Channels: Some studies have shown that even BTX-modified channels can exhibit a form of inactivation, which can be observed using specific two-pulse voltage protocols.[10] This inactivation is distinct from the typical fast inactivation of unmodified channels and occurs maximally near -70 mV.[10]
-
Solution: Analyze the voltage-dependence of the inactivation you are observing. If it matches the characteristics described for paradoxical inactivation of BTX-modified channels, this may be an intrinsic property of the channels you are studying.
-
Q3: My recordings are noisy and unstable after applying BTX. How can I improve the recording quality?
A3: Instability in patch-clamp recordings can arise from various sources, some of which may be exacerbated by the persistent channel opening induced by BTX.
-
Electrode Artifacts: The use of certain chemical reagents in your solutions can react with Ag/AgCl electrodes, creating voltage offsets that can appear as unstable currents.[11] Additionally, movement of the electrodes or connecting cables can introduce artifacts.[12][13]
-
Solution: Ensure your electrodes are properly chlorided.[14] To minimize chemical interactions, you can use an agar (B569324) salt bridge to isolate the Ag/AgCl electrode from the bath solution.[11] Secure all cables to prevent movement during recording.
-
-
Poor Voltage Clamp: The large, persistent sodium currents induced by BTX can lead to a significant voltage drop across the series resistance, resulting in poor voltage control.[15]
-
Cell Health: The large and persistent sodium influx caused by BTX can be metabolically stressful for the cell and can lead to changes in intracellular ion concentrations and cell swelling, ultimately affecting recording stability.
-
Solution: Perform experiments as efficiently as possible after obtaining the whole-cell configuration. Ensure your internal and external solutions are fresh and properly balanced.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent steroidal alkaloid neurotoxin that acts as an activator of voltage-gated sodium channels (NaVs).[4] It binds to a specific receptor site (Site II) within the inner pore of the channel.[4][5] This binding has several key effects:
-
Persistent Activation: It locks the channel in an open conformation, leading to a persistent inward sodium current.[4][5]
-
Hyperpolarizing Shift in Activation: BTX causes the channel to open at more negative membrane potentials, shifting the half-activation potential by -30 to -50 mV.[5]
-
Inhibition of Inactivation: It significantly inhibits both fast and slow inactivation processes.[4][5][16]
-
Altered Ion Selectivity and Conductance: BTX binding can reduce the single-channel conductance and alter the ion selectivity of the channel, increasing permeability to other ions like K+ and Cs+.[5]
Q2: Which cell lines are typically used for studying the effects of BTX?
A2: Common cell lines for BTX electrophysiology include those that can be transiently or stably transfected to express specific voltage-gated sodium channel subtypes. These include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells.[3][5] Additionally, neuroblastoma cell lines, which endogenously express NaVs, are also frequently used.[16][17]
Q3: What are the expected quantitative effects of BTX on sodium channel gating?
A3: The table below summarizes the typical quantitative changes observed in sodium channel parameters upon modification by BTX.
| Parameter | Typical Change with BTX | Reference |
| V1/2 of Activation | Hyperpolarizing shift of 30-50 mV | [5][18] |
| Inactivation | Nearly complete removal of fast and slow inactivation | [4][16][18] |
| Single-Channel Conductance | Reduced | [1][5] |
| Deactivation Kinetics | Dramatically slowed | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of BTX Effects on Transfected Cells
-
Cell Preparation: Culture cells (e.g., CHO or HEK293) expressing the voltage-gated sodium channel of interest on glass coverslips suitable for patch-clamp recording.[5]
-
Electrophysiology Setup: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software. Pull borosilicate glass pipettes to a resistance of 1.2-4.5 MΩ when filled with the internal solution.[5]
-
Solutions:
-
Internal Pipette Solution: Should contain a sodium salt (e.g., 40 mM NaF), a chelator (e.g., 1 mM EDTA), and a buffer (e.g., 20 mM HEPES).[3] Dissolve BTX to the desired final concentration (e.g., 10 µM) in this solution.[1][2]
-
External Bath Solution: A standard physiological saline solution containing sodium as the primary cation.
-
-
Recording Procedure:
-
Obtain a giga-ohm seal and establish a whole-cell configuration.
-
Hold the cell at a negative potential where most channels are closed (e.g., -100 mV).
-
To facilitate BTX modification, apply a repetitive stimulation protocol (e.g., a train of 50 ms (B15284909) depolarizing pulses to 0 mV at a frequency of 1-5 Hz).
-
Monitor the modification process by observing a progressive increase in the sustained (non-inactivating) component of the sodium current.
-
Once modification is stable, proceed with your experimental voltage protocols to assess changes in activation, inactivation, and other gating parameters.
-
Use 70-80% series resistance compensation to improve voltage clamp accuracy.[2]
-
Visualizations
Caption: this compound binds to the open state of NaV channels.
Caption: Workflow for a whole-cell patch-clamp experiment with BTX.
Caption: Decision tree for troubleshooting common BTX experiment issues.
References
- 1. rupress.org [rupress.org]
- 2. pnas.org [pnas.org]
- 3. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The poison Dart frog's this compound modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation [escholarship.org]
- 10. Inactivation of this compound-modified Na+ channels in GH3 cells. Characterization and pharmacological modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox artifacts in electrophysiological recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Movement based artifacts may contaminate extracellular electrical recordings from GI muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Motion Artifacts in Dynamic EEG Recordings: Experimental Observations, Electrical Modelling, and Design Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artifacts in electronystagmographic recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolving Artifacts in Voltage‐Clamp Experiments with Computational Modeling: An Application to Fast Sodium Current Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gating kinetics of this compound-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]
Technical Support Center: Optimizing Batrachotoxin Working Concentration for Specific Neuronal Subtypes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing batrachotoxin (BTX) in their experiments. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, detailed experimental protocols, and key data on BTX potency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (BTX)?
A1: this compound is a potent steroidal alkaloid neurotoxin that acts as a selective agonist of voltage-gated sodium channels (NaVs).[1] It binds to receptor site II within the inner pore of the channel's α-subunit.[2][3] This binding has several key effects on channel function:
-
Persistent Activation: BTX locks the sodium channel in an open conformation, leading to a persistent influx of sodium ions.[4][5][6]
-
Hyperpolarizing Shift in Activation: It causes the channel to open at more negative membrane potentials than usual.[2][7]
-
Inhibition of Inactivation: BTX prevents both fast and slow inactivation of the channel, prolonging the open state.[2][3][7]
-
Altered Ion Selectivity: The toxin can reduce the channel's selectivity for sodium ions and decrease single-channel conductance.[3][4]
Essentially, BTX forces sodium channels to remain open, leading to continuous depolarization of the nerve cell membrane, which blocks the transmission of electrical signals and results in paralysis.[4][5]
Q2: How does the effect of BTX differ across various neuronal subtypes?
A2: The effects of BTX are primarily dependent on the specific isoform of the voltage-gated sodium channel (NaV1.1-1.9) expressed in a given neuronal subtype.[3] Different NaV isoforms have distinct biophysical properties and sensitivities to BTX. While BTX is a potent modulator for many NaV subtypes, the precise concentration required to elicit a specific effect (e.g., a certain level of depolarization or shift in activation) can vary. For instance, studies have detailed the effects of BTX and its derivatives on recombinant rat skeletal muscle (rNaV1.4) and human cardiac (hNaV1.5) sodium channels.[3] The response of a specific neuronal subtype will depend on its unique complement of NaV isoforms.
Q3: What is a typical starting concentration for BTX in in-vitro neuronal experiments?
A3: A typical starting concentration for BTX in in-vitro neuronal experiments, such as patch-clamp electrophysiology, is in the low nanomolar to low micromolar range. For example, a concentration of 10 µM has been used to study the effects on rNaV1.4 transiently expressed in CHO cells.[3] Another study investigating BTX-induced depolarization in a vesicular preparation from guinea pig cerebral cortex found a K0.5 (concentration for half-maximal effect) of 0.011 µM (11 nM).[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific neuronal subtype and experimental conditions.
Q4: Are the effects of BTX reversible?
A4: The effects of this compound on sodium channels are generally considered irreversible or very slowly reversible.[4][9] This means that washing out the toxin is typically not effective in restoring normal channel function within a standard experimental timeframe.[9] This is a critical consideration for experimental design.
Q5: What are the primary safety precautions when working with BTX?
A5: this compound is an extremely potent neurotoxin and must be handled with extreme care.[3] It is skin-permeable and can be fatal upon absorption, inhalation, or ingestion.[3][10] Mandatory safety precautions include:
-
Handling the compound within a certified chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles.
-
Restricting access to areas where the toxin is being used.
-
Having a clear decontamination and disposal plan in place.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of BTX | 1. Incorrect BTX concentration: The concentration may be too low for the specific neuronal subtype or NaV isoform. | Perform a dose-response curve to determine the optimal EC50 for your system. Start with a concentration range from nanomolar to low micromolar. |
| 2. Degraded BTX stock solution: BTX can degrade over time, especially with improper storage. | Prepare a fresh stock solution from a reliable source. Store stock solutions in an appropriate solvent (e.g., ethanol) at -20°C or lower.[11] | |
| 3. Insensitive NaV isoform: The neuronal subtype under investigation may express NaV isoforms that are less sensitive to BTX. | Verify the expression of BTX-sensitive NaV isoforms in your cell type. Consider using a positive control with a known BTX-sensitive cell line. | |
| High cell mortality | 1. BTX concentration is too high: Excessive sodium influx leads to osmotic stress and cell death.[4] | Lower the BTX concentration. Use the lowest effective concentration determined from your dose-response experiments. |
| 2. Prolonged exposure: Continuous depolarization can be cytotoxic over long periods. | Reduce the incubation time with BTX to the minimum required to achieve the desired effect. | |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell health, density, or passage number can affect NaV expression and sensitivity. | Standardize your cell culture protocols. Ensure consistent cell health and use cells within a specific passage number range. |
| 2. Temperature fluctuations: The activity of BTX is temperature-dependent, with maximum activity at 37°C. | Maintain a consistent temperature throughout your experiments. | |
| 3. Inconsistent solution preparation: Errors in diluting the BTX stock can lead to variability. | Use calibrated pipettes and be meticulous in preparing your working solutions. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and its derivatives on different voltage-gated sodium channel subtypes. These values are critical for determining the appropriate working concentration for your experiments.
| Compound | NaV Isoform | Parameter Measured | EC50 (nM) | Reference |
| This compound (BTX) | rNaV1.4 | V1/2 Activation | 2074 | [3] |
| BTX-B | rNaV1.4 | V1/2 Activation | 756 | [3] |
| BTX-cHx | rNaV1.4 | V1/2 Activation | 491 | [3] |
| BTX-yne | rNaV1.4 | V1/2 Activation | ~130 | [3] |
| This compound (BTX) | Guinea Pig Cerebral Cortex Vesicles | Depolarization (K0.5) | 11 | [8] |
| [3H]BTX-B | Mouse Cerebral Cortex Vesicles | Binding (Kd) | 25 - 30 | [8] |
| [3H]BTX-B | Guinea Pig Cerebral Cortex Vesicles | Binding (Kd) | 13 - 56 | [8] |
| [3H]BTX-B | Rat Brain Type IIA α subunits | Binding (Kd) | 0.84 | [11] |
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology to Measure BTX Effects on NaV Currents
This protocol outlines the general steps for assessing the effect of this compound on voltage-gated sodium channels in cultured neuronal cells or cells expressing specific NaV isoforms.
Materials:
-
Cultured cells expressing the neuronal subtype of interest.
-
External (extracellular) solution: 160 mM NaCl, 2 mM CaCl2, 20 mM HEPES, pH adjusted to 7.4.[3]
-
Internal (pipette) solution: 125 mM CsCl, 40 mM NaF, 1 mM EDTA, 20 mM HEPES, pH adjusted to 7.4 with CsOH.[3] (Note: Cesium is used to block potassium channels).
-
This compound (BTX) stock solution (e.g., 0.5 mM in ethanol).[11]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass micropipettes (resistance of 1.2-4.5 MΩ when filled).[3]
Procedure:
-
Cell Preparation: Plate cells on coverslips at an appropriate density for patch-clamp recording.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Prepare a series of dilutions of BTX in the external solution to determine the dose-response relationship.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 1.2-4.5 MΩ. Fill the pipette with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential where sodium channels are typically closed (e.g., -100 mV).
-
Apply a voltage-step protocol to elicit sodium currents. A typical protocol would involve a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Record the baseline sodium currents.
-
-
BTX Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of BTX.
-
Allow sufficient time for the toxin to bind and exert its effects (this may take several minutes).
-
-
Post-BTX Recording:
-
Apply the same voltage-step protocol as in the baseline recording.
-
Record the BTX-modified sodium currents. You should observe a shift in the voltage-dependence of activation to more hyperpolarized potentials and a removal of inactivation, resulting in persistent currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after BTX application.
-
Construct current-voltage (I-V) curves.
-
Calculate the half-maximal activation voltage (V1/2) by fitting the conductance-voltage relationship to a Boltzmann function.
-
Plot the change in V1/2 as a function of BTX concentration to determine the EC50.
-
Visualizations
Caption: Signaling pathway of this compound's effect on voltage-gated sodium channels.
Caption: Experimental workflow for studying BTX effects using patch-clamp electrophysiology.
References
- 1. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound and its effects on a nerve cell – Human STEAM [humanap.community.uaf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
Managing and mitigating batrachotoxin-induced cytotoxicity in cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batrachotoxin (BTX) in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (BTX)-induced cytotoxicity?
A1: this compound is a potent neurotoxin that specifically targets voltage-gated sodium channels (VGSCs)[1][2][3]. It binds to site 2 of the channel, causing them to open at normal resting membrane potentials and remain persistently open[4]. This leads to a massive and sustained influx of sodium ions (Na+) into the cell, causing membrane depolarization[5]. The disruption of ion homeostasis triggers a cascade of downstream events, including calcium (Ca2+) overload, mitochondrial dysfunction, and the activation of apoptotic and necrotic cell death pathways, ultimately leading to cytotoxicity[6][7][8][9].
Q2: What are the typical effective concentrations of BTX in cell culture experiments?
A2: The effective concentration of BTX can vary significantly depending on the cell type and the specific voltage-gated sodium channel subtype expressed. However, in vitro studies have shown that BTX can have an EC50 (half-maximal effective concentration) in the nanomolar range, typically between 0.1 to 100 nM, for activating sodium channels. For cytotoxicity, concentrations in the range of 0.1 to 1.0 µM have been shown to inhibit cellular processes like saltatory organelle movement in neuroblastoma cells[10].
Q3: Are there any known antidotes or inhibitors to mitigate BTX-induced cytotoxicity?
A3: Currently, there is no specific antidote for this compound poisoning[11]. However, the effects of BTX can be mitigated or reversed in vitro by using specific sodium channel blockers. Tetrodotoxin (TTX) and Saxitoxin (STX) are well-known potent inhibitors of voltage-gated sodium channels that act as functional antagonists to BTX by blocking the pore of the channel[5][11]. Certain local anesthetics can also act as competitive or non-competitive antagonists to the action of BTX[11].
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is one of the most potent naturally occurring toxins known and is extremely hazardous. It can be absorbed through the skin and mucous membranes. Therefore, strict adherence to safety protocols is crucial. Always handle BTX in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves. Avoid the generation of aerosols. Have a specific standard operating procedure (SOP) for handling and disposal of BTX and contaminated materials. In case of accidental exposure, wash the affected area immediately and seek medical attention.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect observed. | 1. BTX Precipitation: BTX is poorly soluble in aqueous solutions and can precipitate out, reducing its effective concentration. 2. BTX Degradation: Improper storage or handling can lead to the degradation of the toxin. 3. Cell Line Insensitivity: The cell line may not express voltage-gated sodium channels that are sensitive to BTX. | 1. Solubility: Dissolve BTX in a suitable organic solvent like DMSO or ethanol (B145695) to create a stock solution. When preparing working solutions, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Adding the concentrated BTX solution to the buffer while vortexing can aid dispersion. Gently warming the solution to 37°C might help, but be cautious of potential degradation[12]. 2. Storage and Handling: Store BTX stock solutions at -20°C or lower, protected from light. Prepare fresh working dilutions for each experiment. 3. Cell Line Verification: Confirm the expression of sensitive VGSC subtypes in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. If possible, use a positive control cell line known to be responsive to BTX. |
| High background cytotoxicity in control wells. | 1. Solvent Toxicity: The organic solvent used to dissolve BTX (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. 2. Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, improper pH, nutrient depletion) can lead to cell death. | 1. Solvent Control: Always include a vehicle control group in your experiments that contains the same final concentration of the solvent used to dissolve BTX. Determine the maximum non-toxic solvent concentration for your specific cell line. 2. Cell Culture Maintenance: Ensure proper aseptic technique and maintain optimal culture conditions for your cells. Regularly check for contamination. |
| Variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting BTX or assay reagents will introduce variability. 3. Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate solutes and affect cell viability. | 1. Cell Seeding: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. 3. Plate Layout: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. |
Experimental Protocols
Protocol 1: Assessing BTX-Induced Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound (BTX)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
BTX Treatment: Prepare serial dilutions of BTX in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the BTX dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for BTX) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (or 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Quantifying Cell Death with the Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound (BTX)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the collected supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 10-30 minutes).
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490-520 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 3: Measuring Cell Viability with an ATP-Based Assay
ATP-based assays measure the amount of adenosine (B11128) triphosphate in viable cells, which is a direct indicator of metabolic activity and cell health.
Materials:
-
Cells of interest
-
This compound (BTX)
-
Complete cell culture medium
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates (for luminescence assays)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with BTX as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Prepare the ATP assay reagent according to the manufacturer's instructions and add a volume equal to the culture volume in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and then incubate at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of BTX-Induced Cytotoxicity
The following diagram illustrates the key events in the signaling cascade initiated by this compound, leading to cell death.
Caption: BTX-induced cytotoxicity signaling cascade.
Experimental Workflow for Assessing BTX Cytotoxicity and Mitigation
This diagram outlines a typical experimental workflow to evaluate the cytotoxic effects of this compound and the efficacy of a potential inhibitor.
Caption: Workflow for BTX cytotoxicity experiments.
Logical Relationship for Troubleshooting BTX Solubility
This diagram illustrates a decision-making process for addressing solubility issues with this compound.
References
- 1. AB Toxins as High-Affinity Ligands for Cell Targeting in Cancer Therapy [mdpi.com]
- 2. This compound [people.wou.edu]
- 3. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. old.sm.unife.it [old.sm.unife.it]
- 7. Mitochondria, calcium and pro-apoptotic proteins as mediators in cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound blocks saltatory organelle movement in electrically excitable neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Improving the solubility of batrachotoxin in aqueous buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of batrachotoxin in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a challenge?
This compound (BTX) is a potent, lipid-soluble steroidal alkaloid neurotoxin that acts as a specific activator of voltage-gated sodium channels.[1][2][3] Its lipophilic nature makes it practically insoluble in water and aqueous buffers, which can lead to precipitation, inaccurate experimental concentrations, and inconsistent results.[4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol.[4] For biological experiments, the most common practice is to first dissolve this compound in a polar aprotic solvent like high-purity, anhydrous DMSO to create a concentrated stock solution before making further dilutions in your aqueous experimental buffer.[4]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized this compound powder in 100% DMSO to a concentration of 1-10 mM.[4] It is crucial to ensure the compound is fully dissolved by briefly vortexing and sonicating the vial in a room temperature water bath for 5-10 minutes.[4]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your aqueous experimental medium should be kept as low as possible, typically below 0.5%.[4][5] However, some studies have shown that DMSO concentrations up to 1% may be safe for certain assays, such as the Zebrafish Embryo Developmental Toxicity Assay.[6][7] It is always recommended to include a vehicle control with the same final DMSO concentration in your experimental design.
Q5: How should I store my this compound stock solution?
Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Powder | Inadequate solvent or insufficient mixing. | - Use a high-purity, anhydrous grade of DMSO. - After adding the solvent, gently vortex the vial for 1-2 minutes. - Sonicate the vial in a room temperature water bath for 5-10 minutes to ensure complete dissolution.[4] |
| Cloudiness or Precipitation Upon Dilution in Aqueous Buffer | Poor solubility of this compound in the aqueous medium due to the rapid change in solvent polarity. | - Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed cytotoxic levels (generally <0.5%). [4] - Prepare an intermediate dilution of the this compound stock solution in the experimental buffer before adding it to the final assay volume.[4] - Perform a stepwise serial dilution. For instance, to prepare a 1 µM working solution from a 1 mM stock, first prepare a 100 µM intermediate dilution and then dilute that to the final 1 µM concentration.[4] - Add the concentrated this compound solution to the buffer while vortexing to aid in its dispersion.[4] - Gently warm the final solution to 37°C to aid dissolution, but be mindful of the compound's stability at higher temperatures.[4] |
| Inconsistent or No Biological Effect Observed | - Precipitation of the compound leading to a lower effective concentration. - Degradation of this compound. | - Visually inspect the solution for any signs of precipitation before and during the experiment.[4] - Prepare fresh dilutions from a properly stored stock solution for each experiment.[4] - Verify the activity of your this compound stock on a positive control cell line known to respond to the toxin.[4] |
Quantitative Data Summary
While precise quantitative solubility data for this compound in common laboratory solvents is not widely published, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Source |
| Water | Insoluble | [4] |
| Chloroform | Soluble | [4] |
| Methanol | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Ethanol | Soluble | [4] |
Experimental Protocols
Protocol for Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
Lyophilized this compound
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[4]
-
Calculate the volume of DMSO required to achieve a 1 mM concentration.
-
Add the calculated volume of DMSO to the vial.[4]
-
Cap the vial and gently vortex for 1-2 minutes.[4]
-
Sonicate the vial in a room temperature water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C.[4]
Protocol for Preparing a Working Solution in Aqueous Buffer
Materials:
-
1 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., cell culture medium, physiological saline)
Procedure:
-
Thaw an aliquot of the 1 mM this compound stock solution at room temperature.[4]
-
Perform a serial dilution to achieve the desired final concentration. To avoid precipitation, add the this compound stock solution to the buffer in a stepwise manner while gently vortexing.[4]
-
Example for a 1 µM working solution: First, prepare a 100 µM intermediate dilution by adding 1 µL of the 1 mM stock to 9 µL of buffer. Then, add 10 µL of this 100 µM solution to 990 µL of buffer to reach the final 1 µM concentration.[4]
-
-
Ensure the final DMSO concentration in your assay is below 0.5%.[4]
-
If necessary, gently warm the final solution to 37°C to aid dissolution.[4]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling batrachotoxin safely in a laboratory setting
Technical Support Center: Safe Handling of Batrachotoxin
This guide provides essential safety information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound (BTX) and its derivatives. Adherence to these guidelines is critical to mitigate the extreme risks associated with this potent neurotoxin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (BTX)?
A1: this compound is an extremely potent, cardiotoxic and neurotoxic steroidal alkaloid.[1] Originally isolated from the skin of poison-dart frogs of the genus Phyllobates, it is also found in certain beetle and bird species.[2][3] Due to its specific mechanism of action, it serves as a critical pharmacological tool for studying voltage-gated sodium channels (NaVs).[3][4]
Q2: What is the primary mechanism of action of BTX?
A2: this compound binds to neurotoxin receptor site 2 within the pore of voltage-gated sodium channels.[2][3] This binding forces the channels to open at more negative membrane potentials and prevents them from closing, a process known as inhibiting inactivation.[3][5][6][7] The result is a persistent, massive influx of sodium ions (Na+) into the cell, which leads to irreversible membrane depolarization, paralysis of nerve and muscle cells, and ultimately cardiac arrest.[1][2][3]
Q3: How toxic is this compound?
A3: this compound is one of the most potent naturally occurring toxins known.[1] Its toxicity is significantly higher than its semi-synthetic derivative, Batrachotoxinin A. There is no known antidote for BTX poisoning.[1]
Table 1: Comparative Toxicity of this compound and Derivatives
| Compound | Animal Model | Route of Administration | LD₅₀ (Lethal Dose, 50%) | Reference(s) |
|---|---|---|---|---|
| This compound | Mouse | Subcutaneous / Intravenous | 2-3 µg/kg | [1][8] |
| Homothis compound | Mouse | Not Specified | 3 µg/kg | [8] |
| Batrachotoxinin A | Mouse | Not Specified | 1000 µg/kg (1 mg/kg) |[1][8] |
Q4: What are the primary routes of exposure in a laboratory setting?
A4: The primary routes of accidental exposure are dermal (skin contact), inhalation of aerosols, and ingestion.[9] BTX is lipid-soluble and can be absorbed through the skin, especially if there are cuts or abrasions.[1][9] Extreme care must be taken to avoid generating dust or aerosols when handling the powdered form.[10]
Q5: Is there an antidote for BTX poisoning?
A5: Currently, no effective antidote exists for the treatment of this compound poisoning.[1] Treatment is focused on supportive care and managing symptoms. Due to the irreversible nature of its binding to sodium channels, prevention of exposure is the most critical control measure.
Section 2: Standard Handling & Decontamination Protocols
Q6: What are the minimum Personal Protective Equipment (PPE) requirements?
A6: All work with this compound must be conducted in a designated area, typically within a certified chemical fume hood.[11] The following table outlines the mandatory PPE.
Table 2: Mandatory Personal Protective Equipment (PPE) for BTX Handling
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Double-gloving provides an extra barrier in case the outer glove is compromised.[12] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential aerosols from contacting eyes and mucous membranes.[12] |
| Body Protection | A designated lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA approved respirator may be required if there is a risk of aerosol generation. | Required for high-risk procedures like handling powder outside of a containment device.[13] |
Q7: How should BTX be stored?
A7: this compound should be stored in a tightly sealed, clearly labeled container at -20°C.[13][14] The storage location, typically a freezer, must be labeled with a "Highly Toxic" warning sign and restricted to authorized personnel.
Q8: What is the standard procedure for decontaminating work surfaces?
A8: All surfaces and equipment used in BTX experiments must be decontaminated immediately after use.
-
Prepare a fresh decontamination solution of 1 M Sodium Hydroxide (NaOH) or 10% sodium hypochlorite (B82951) (bleach).[12]
-
Thoroughly wipe the work surface with the solution, ensuring a contact time of at least 30-60 minutes.[12][15]
-
Wipe the area with 70% ethanol, followed by deionized water.[12]
-
All wipes and materials used for decontamination must be disposed of as hazardous waste.[12]
Q9: How should this compound waste be disposed of?
A9: All forms of BTX waste (solid, liquid, contaminated labware, and PPE) are considered hazardous waste.
-
Primary Method: The recommended method for disposal is incineration by a licensed hazardous chemical waste disposal service.[12]
-
NEVER dispose of BTX waste down standard laboratory drains or in general waste streams.[12]
-
Collect all waste in clearly labeled, sealed, and leak-proof hazardous waste containers.
Section 3: Troubleshooting & Emergency Guides
Scenario: Accidental Exposure
Q10: What is the immediate first aid procedure for skin or eye contact?
A10: Act immediately. This is a medical emergency.
-
Skin Contact: Immediately remove all contaminated clothing, including gloves and lab coat.[13] Vigorously wash the affected skin area with soap and copious amounts of water for at least 15 minutes.[13][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In all cases, ensure the Safety Data Sheet (SDS) is provided to the emergency medical personnel.[11]
Q11: What should I do in case of suspected inhalation or ingestion?
A11: This is a critical medical emergency.
-
Inhalation: Move the affected person to fresh air immediately.[16] If they are not breathing, start artificial respiration (avoid mouth-to-mouth resuscitation) and call for emergency medical services.[16]
-
Ingestion: Do NOT induce vomiting.[13][16] If the person is conscious, rinse their mouth thoroughly with water.[16] Never give anything by mouth to an unconscious person.[13] Call a poison control center and seek immediate emergency medical attention.[13][16]
Scenario: Spill Cleanup
Q12: What are the immediate steps to take after a minor BTX spill?
A12: For a small, contained spill inside a chemical fume hood:
-
Alert Others: Immediately notify personnel in the vicinity and restrict access to the area.[12]
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Table 2.[12]
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads to prevent it from spreading.[10][12] Do not create aerosols.[12]
-
Decontaminate: Proceed with the decontamination protocol outlined in the workflow diagram below.
Q13: How do I manage a major spill?
A13: For any spill outside of a fume hood or a large volume spill:
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Alert your institution's Environmental Health and Safety (EHS) department and emergency services.
-
SECURE: Prevent personnel from entering the contaminated area.
-
Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.
Section 4: Key Experimental Methodologies
Q14: Can you provide a general protocol for a radioligand binding assay using a BTX derivative?
A14: This protocol is a general guideline for a competitive binding assay using [³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-A), a common method for studying NaV channel binding sites.[8]
Experimental Protocol: [³H]BTX-A Radioligand Binding Assay
-
Preparation of Synaptosomes:
-
Homogenize brain tissue (e.g., rat cortex) in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to isolate the synaptosomal fraction, which is rich in NaV channels.
-
Resuspend the final pellet in a suitable assay buffer.
-
-
Binding Incubation:
-
In test tubes, combine the synaptosomal preparation, [³H]BTX-A at a fixed concentration, and varying concentrations of the unlabeled competitor drug.
-
Include tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of an unlabeled ligand to saturate the binding sites).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium.[1]
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[8]
-
The filters trap the synaptosomes with the bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor drug concentration to determine the IC₅₀ (inhibitory concentration, 50%).
-
Q15: What is the mechanism of action of BTX on a sodium channel?
A15: The following diagram illustrates the effect of this compound on the function of a voltage-gated sodium channel.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 23509-16-2 | Benchchem [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prezi.com [prezi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. documents.tocris.com [documents.tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Cas 23509-16-2,this compound | lookchem [lookchem.com]
- 15. biosafety.utk.edu [biosafety.utk.edu]
- 16. chemicalbook.com [chemicalbook.com]
Designing appropriate negative and positive controls for batrachotoxin experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with batrachotoxin (BTX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing experiments with appropriate negative and positive controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (BTX) is a potent, lipid-soluble steroidal alkaloid neurotoxin.[1] Its primary mechanism of action is to bind to and irreversibly open voltage-gated sodium channels (NaV) in nerve and muscle cells.[1] This leads to a persistent influx of sodium ions, causing membrane depolarization and preventing the generation of action potentials, which results in paralysis.[1] BTX can also alter the ion selectivity of the sodium channel, increasing its permeability to other cations like calcium.[1][2]
Q2: Why are positive and negative controls crucial in my BTX experiments?
A2: Due to the potent and irreversible nature of this compound, robust controls are essential to ensure the validity and interpretability of your experimental results.
-
Positive controls confirm that your experimental system is responsive to sodium channel activators and can produce the expected physiological effects. This helps to rule out issues with your cells, reagents, or measurement techniques.
-
Negative controls are critical to demonstrate that the observed effects are specifically due to the action of BTX on voltage-gated sodium channels and not due to off-target effects, solvent effects, or experimental artifacts.
Q3: What are suitable positive controls for this compound experiments?
A3: A good positive control for BTX is another compound that also activates voltage-gated sodium channels, though perhaps with a different potency or mechanism. A commonly used positive control is veratridine (B1662332) .[3] Like BTX, veratridine binds to site 2 of the sodium channel and causes persistent activation, leading to membrane depolarization.[4] However, its effects are generally less potent and more reversible than those of BTX.
Q4: What are the best negative controls to use in my BTX experiments?
A4: Several types of negative controls can and should be used:
-
Vehicle Control: This is the solvent used to dissolve the BTX (e.g., DMSO). It is essential to ensure that the solvent itself does not have any effect on your experimental system.
-
Specific Channel Blocker: Tetrodotoxin (B1210768) (TTX) is a highly specific blocker of most voltage-gated sodium channels and is an excellent negative control.[5] Pre-treatment with TTX should prevent the effects of BTX, demonstrating that the observed activity is mediated through NaV channels.[5][6]
-
Inactive Analogs: Using a structurally related but less active or inactive analog of BTX, such as batrachotoxinin A (BTX-A) , can help to demonstrate the specificity of the BTX effect.[7] BTX-A is significantly less potent than BTX.[7]
-
Genetically Encoded Controls: If your experimental system allows, using cells expressing BTX-resistant sodium channels created through site-directed mutagenesis is a highly specific negative control. This confirms that the effect of BTX is directly on the sodium channel protein.
Q5: My cells are not responding to BTX. What could be the problem?
A5: There are several potential reasons for a lack of response to BTX:
-
Cell Health: Ensure your cells are healthy and have a stable resting membrane potential. Unhealthy cells may not have properly functioning sodium channels.
-
Channel Expression: Confirm that the cells you are using express a sufficient density of BTX-sensitive voltage-gated sodium channels.
-
BTX Concentration and Application: BTX is highly lipophilic and can be "sticky." Ensure you are using an appropriate concentration and that your perfusion system is delivering the toxin effectively to the cells. Because BTX preferentially binds to open sodium channels, repetitive depolarization (e.g., with high potassium or electrical stimulation) can facilitate its binding.[8]
-
Incorrect Internal Solution: In patch-clamp experiments, the composition of your internal pipette solution is critical for maintaining cell health and channel function.
Q6: I'm seeing a lot of variability in my results. How can I reduce it?
A6: Variability in electrophysiology experiments is common. Here are some tips to minimize it:
-
Consistent Cell Culture: Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
-
Stable Recording Environment: Ensure your electrophysiology rig is free from electrical noise and vibrations. Maintain a constant temperature, as the activity of BTX is temperature-dependent.
-
Pipette Quality: Use high-quality, fire-polished pipettes with consistent resistance.
-
Seal Quality: In patch-clamp experiments, only accept recordings with a high-resistance (GΩ) seal.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No effect of this compound | 1. Degraded BTX stock solution. 2. Insufficient concentration of BTX. 3. Low expression of voltage-gated sodium channels in the cells. 4. Cells are unhealthy. 5. Inefficient delivery of BTX to the cells. | 1. Prepare a fresh stock solution of BTX. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify channel expression using techniques like qPCR or immunocytochemistry. Consider using a cell line with known high expression of a BTX-sensitive NaV subtype. 4. Check cell viability and morphology. Ensure a stable resting membrane potential before applying BTX. 5. Use a perfusion system that allows for rapid and complete solution exchange. Consider using a carrier protein like BSA to reduce non-specific binding of BTX to tubing. |
| High variability between experiments | 1. Inconsistent cell health or passage number. 2. Temperature fluctuations. 3. Inconsistent drug application times. 4. Pipette-to-pipette variability in patch-clamp. | 1. Use cells from the same passage number and at a consistent confluency. 2. Use a temperature-controlled recording chamber. 3. Standardize the duration of BTX application. 4. Use pipettes with a consistent resistance and shape. |
| Unexpected effects with negative controls | 1. Vehicle (e.g., DMSO) is having an effect at the concentration used. 2. The negative control compound is not pure. 3. The negative control is not specific at the concentration used. | 1. Perform a vehicle-only control to determine its effect. If necessary, reduce the final concentration of the vehicle. 2. Obtain a new batch of the negative control compound from a reputable supplier. 3. Titrate the concentration of the negative control to find a specific blocking concentration without off-target effects. |
| Difficulty achieving a Giga-ohm (GΩ) seal in patch-clamp | 1. Poor pipette quality. 2. Debris on the cell membrane. 3. Unhealthy cells. | 1. Fire-polish the pipette tip to ensure it is smooth. Aim for a pipette resistance of 3-7 MΩ. 2. Ensure the external solution is filtered and free of precipitates. Gently perfuse the cell before attempting to seal. 3. Use cells that appear smooth and have a clear membrane. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and recommended control substances.
Table 1: Potency of this compound and its Derivatives on NaV1.4 Channels [9]
| Compound | EC50 for V1/2 activation (nM) | EC50 from SSI (nM) |
| This compound (BTX) | 2074 ± 768 | 2237 ± 1120 |
| BTX-B | 756 ± 43 | 795 ± 113 |
| BTX-cHx | 491 ± 26 | 494 ± 37 |
| BTX-yne | 130 ± 21 | 189 ± 59 |
Table 2: Potency of Veratridine on Different NaV Channels
| NaV Subtype | EC50 (µM) |
| NaV1.7 | 9.53 (sustained current)[4][10] |
| NaV1.5 | 28[11] |
| NaV1.7 | 8[11] |
Table 3: Potency of Tetrodotoxin (TTX) as a NaV Channel Blocker
| NaV Subtype | IC50 (nM) |
| NaV1.6 | 2.3[12] |
| NaV1.1 | 4.1[12] |
| NaV1.3 | 5.3[12] |
| NaV1.4 | 7.6[12] |
| NaV1.2 | 14[12] |
| NaV1.7 | 36[12] |
| Avian Cardiac NaV | ~20[13] |
| TTX-sensitive (rat DRG) | 0.3[5] |
| TTX-resistant (rat DRG) | 100,000[5] |
Experimental Protocols
Detailed Protocol: Whole-Cell Voltage-Clamp Recording of this compound Effects
This protocol outlines the steps for recording the effects of this compound on voltage-gated sodium channels in a cultured cell line (e.g., HEK293 cells) expressing a specific NaV subtype.
1. Cell Preparation:
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare a 1 mM stock solution of BTX in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution immediately before use.
3. Electrophysiology:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a cell with the pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm (GΩ) seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the cell at a potential of -100 mV.
4. Data Acquisition:
-
Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
Begin perfusion with the external solution containing the desired concentration of this compound.
-
To facilitate BTX binding, apply a train of short depolarizing pulses (e.g., to 0 mV for 10 ms (B15284909) at 2 Hz) for 2-5 minutes.
-
After the pulse train, record sodium currents again using the same voltage step protocol as for the baseline.
-
For Negative Control: Pre-incubate the cells with a saturating concentration of TTX (e.g., 1 µM) for 5-10 minutes before applying BTX.
-
For Positive Control: Apply a known concentration of veratridine (e.g., 50 µM) and record the resulting persistent sodium current.
5. Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after BTX application.
-
Analyze the voltage-dependence of activation and inactivation.
-
Measure the persistent sodium current induced by BTX.
Visualizations
Caption: Signaling pathway of this compound's effect on voltage-gated sodium channels.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical relationships of positive and negative controls in BTX experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of veratridine action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacology of this compound. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the electroplax of electric eel: evidence for voltage-dependent interaction with sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 11. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrodotoxin | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 13. Block of avian cardiac fast sodium channels by tetrodotoxin is enhanced by repetitive depolarization but not by steady depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in studying batrachotoxin due to its high potency and toxicity
This technical support center provides essential information for researchers, scientists, and drug development professionals working with batrachotoxin (BTX). Due to its extreme potency and toxicity, handling and studying this neurotoxin presents significant challenges. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so dangerous?
A1: this compound (BTX) is an incredibly potent cardiotoxic and neurotoxic steroidal alkaloid.[1] Its danger lies in its mechanism of action: it binds to and irreversibly opens voltage-gated sodium channels in nerve and muscle cells.[1][2] This prevents the channels from closing, leading to a continuous influx of sodium ions, causing persistent depolarization, paralysis, and ultimately, cardiac arrest.[1][3] There is currently no known antidote for this compound poisoning.[1][4]
Q2: What are the primary sources of this compound for research?
A2: Historically, BTX was isolated from the skin of poison dart frogs of the genus Phyllobates.[5][6] However, these frogs are endangered, and the yield is very low (e.g., 180 mg from 10,000 frogs), making this source impractical and unethical.[1] Frogs raised in captivity do not produce the toxin, as they are believed to sequester it from their diet of specific insects, likely beetles of the Melyridae family.[1][7] Consequently, most BTX used in research today is chemically synthesized.[5][8]
Q3: What are the absolute essential safety precautions when working with BTX?
A3: Due to its high toxicity, strict adherence to safety protocols is paramount. Always handle BTX in a designated, well-ventilated area, preferably within a chemical fume hood with an independent air supply.[9] Mandatory personal protective equipment (PPE) includes double-gloving with nitrile gloves, a disposable lab coat, and chemical splash goggles with a face shield.[10][11] Avoid all personal contact, including inhalation of any aerosols.[12] Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all handling, storage, and disposal steps.
Q4: Can this compound be neutralized or detoxified in the lab?
A4: While there is no effective antidote for BTX poisoning, some antagonists can counteract its effects on sodium channels.[4] Tetrodotoxin (TTX) and saxitoxin (B1146349) (STX) are noncompetitive inhibitors that can block the sodium flux induced by BTX.[1][4] Certain local anesthetics may act as competitive antagonists.[1] For laboratory spills or waste, chemical inactivation is not recommended without a thoroughly validated protocol.[11] All BTX-contaminated waste must be treated as highly toxic and disposed of through certified hazardous waste disposal services.[11][12]
Q5: What are the main research applications of this compound?
A5: Despite its dangers, BTX is a valuable pharmacological tool for studying voltage-gated sodium (NaV) channels.[2][13] Its ability to lock these channels in an open state allows researchers to investigate their structure, function, gating kinetics, and pharmacology.[2][5][13] This research is crucial for understanding conditions involving NaV channels, such as epilepsy and cardiac arrhythmias, and for the development of new therapeutic drugs.[2]
Troubleshooting Guides
Problem: Inconsistent or no response in electrophysiology experiments (e.g., patch-clamp).
-
Possible Cause 1: Toxin Degradation.
-
Solution: BTX activity is temperature-dependent, with maximum activity at 37°C, and is also more rapid at an alkaline pH.[1] Ensure your stock solutions are stored correctly (typically at -20°C) and that your experimental buffer is at the optimal pH and temperature.[10] Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Toxin Concentration.
-
Possible Cause 3: Issues with the Expression System.
-
Solution: If studying a specific NaV channel subtype, confirm the successful expression of the channel in your chosen cell line (e.g., CHO or HEK cells) via methods like Western blot or immunofluorescence.
-
-
Possible Cause 4: Presence of Inhibitors.
-
Solution: Ensure that no components of your recording solutions or cell culture media contain substances that might inhibit BTX binding or NaV channel function. For example, some local anesthetics and antiarrhythmic drugs can block BTX's effects.[5]
-
Problem: Signs of accidental exposure (e.g., numbness upon skin contact).
-
Immediate Action:
-
Cease all work immediately.
-
Follow your institution's emergency procedures for hazardous chemical exposure.
-
If skin contact occurs, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes, after removing any contaminated clothing or gloves.[9][10]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes.[9]
-
Seek immediate medical attention. Inform medical personnel about the nature of the toxin (this compound) and provide them with the Safety Data Sheet (SDS).[10]
-
Do not attempt to self-administer any potential antagonists. Treatment should be symptomatic and managed by medical professionals.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its less toxic derivative, batrachotoxinin A.
| Toxicity Data | Value | Species | Route | Reference |
| This compound (BTX) | ||||
| LD50 | 2-3 µg/kg | Mouse | Intravenous | [1] |
| LD50 | 2 µg/kg | Mouse | Subcutaneous | [1] |
| Batrachotoxinin A | ||||
| LD50 | 1000 µg/kg | Mouse | (Not specified) | [1] |
| Electrophysiology Data | Value | Preparation | Effect | Reference |
| This compound (BTX) | ||||
| Effective Concentration | 0.75-60 nM | Guinea-pig papillary muscles | Prolonged action potential | [3] |
| Effective Concentration | 550-1100 nM | Squid giant axons | Marked, irreversible depolarization | [14] |
| Activation Shift | -30 to -50 mV | Voltage-gated sodium channels | Hyperpolarizing shift | [15] |
| Detection Limit | ||||
| Modified Ehrlich Reagent | < 50 ng | N/A | Colorimetric assay | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of BTX for experimental use.
-
Materials:
-
This compound (synthetic)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Perform all steps within a certified chemical fume hood while wearing appropriate PPE (double gloves, lab coat, eye/face protection).
-
Allow the vial of BTX to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of BTX using a calibrated microbalance.
-
Dissolve the BTX in anhydrous DMSO to a final concentration of 1-10 mM. Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into small, single-use volumes in clearly labeled microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Patch-Clamp Electrophysiology using this compound
-
Objective: To record the effect of BTX on voltage-gated sodium channels expressed in a cell line (e.g., rNaV1.4 in CHO cells).
-
Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the desired NaV channel subtype on glass coverslips.
-
Solution Preparation: Prepare external and internal recording solutions. The external solution should contain physiological concentrations of ions, including Na+.
-
BTX Dilution: On the day of the experiment, thaw a single aliquot of BTX stock solution. Prepare a fresh serial dilution in the external recording solution to achieve the desired final nanomolar concentration.
-
Whole-Cell Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline Na+ currents using a voltage-clamp protocol (e.g., a step depolarization from a holding potential of -100 mV).
-
-
BTX Application: Perfuse the cell with the external solution containing the desired concentration of BTX.
-
Data Acquisition: Continuously monitor the sodium current. BTX will cause a hyperpolarizing shift in the voltage-dependence of activation and inhibit inactivation, resulting in a persistent inward Na+ current even at resting membrane potentials.[13]
-
Washout (Control): Attempt to wash out the toxin by perfusing with the control external solution. Note that the effects of BTX are largely irreversible.[1]
-
Decontamination: After the experiment, carefully collect all waste solutions and materials containing BTX for disposal as hazardous waste. Decontaminate the perfusion system according to your institution's approved procedures.
-
Visualizations
Caption: Mechanism of this compound action on voltage-gated sodium channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 23509-16-2 | Benchchem [benchchem.com]
- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chemeurope.com]
- 5. This compound [people.wou.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of this compound on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent batrachotoxin adsorption to labware during experiments
This guide provides researchers, scientists, and drug development professionals with detailed answers and protocols to prevent the adsorption of batrachotoxin (BTX) to labware, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound adsorption and why is it a problem?
This compound is a potent, lipophilic (fat-soluble) steroidal alkaloid. Its hydrophobic nature causes it to readily adsorb, or "stick," to surfaces, particularly those that are also hydrophobic, such as standard plastics like polypropylene (B1209903) and polystyrene. This phenomenon is driven by intermolecular forces, such as van der Waals forces, between the toxin and the surface.[1]
Adsorption becomes a significant problem in experiments because it removes active molecules from the solution. This leads to a lower effective concentration of the toxin than intended, resulting in inaccurate and unreliable experimental outcomes, such as underestimated potency or inconsistent assay results.
Q2: I'm observing a lower-than-expected biological effect in my BTX assay. Could adsorption be the cause?
Yes, a diminished biological effect is a classic sign that the effective concentration of this compound in your assay is lower than calculated, very likely due to its adsorption to the labware. The lipophilic properties of BTX facilitate its rapid absorption into lipid-rich tissues like nerve cells, but also cause it to bind to plastic surfaces, reducing the amount available to interact with your biological target. Before assuming the toxin itself is inactive, it is crucial to troubleshoot potential loss due to surface binding.
Troubleshooting Guide
Issue: Inconsistent or no biological effect observed in experiments.
This is often due to the precipitation of the compound, leading to a lower effective concentration, or the degradation of the this compound itself.[2]
Root Causes & Solutions:
-
Inappropriate Labware Material: Standard polystyrene and polypropylene are hydrophobic and prone to high levels of small molecule adsorption.[3]
-
Suboptimal Solvent/Buffer Conditions: BTX is practically insoluble in water and can precipitate out of aqueous buffers if the concentration of the organic co-solvent (like DMSO) is too low.[2]
-
Untreated Surfaces: Both glass and plastic surfaces have active sites that can interact with and bind BTX.
The following diagram outlines the logical flow of how adsorption leads to experimental error.
Caption: Logical flow illustrating how this compound adsorption to labware surfaces leads to inaccurate data.
Labware Selection and Preparation Guide
Choosing the right labware or modifying existing labware is the most effective way to mitigate this compound loss.
Q3: What are the best types of labware for working with this compound?
The ideal labware minimizes hydrophobic interactions. Low-adsorption or low-binding plastics are a primary choice. For glassware, surface treatment is essential.
| Labware Material | Adsorption Potential | Recommendation & Use Case |
| Polypropylene (PP) | High | Not recommended for storing stock solutions or for sensitive assays unless surface-treated.[4] |
| Polystyrene (PS) | High | Standard plates are not ideal; use only tissue-culture treated or specially coated low-binding plates.[5] |
| Borosilicate Glass | Moderate to High | Untreated glass contains silanol (B1196071) groups that can bind molecules; must be silanized before use.[6] |
| Silanized Glass | Low | Excellent for preparing and storing stock solutions. The silanization process creates a hydrophobic surface layer that prevents solute adsorption.[7][8] |
| Low-Binding Plastic | Low | Recommended for microplates and tubes in sensitive assays. These plastics have modified surfaces to reduce hydrophobic and ionic interactions.[3] |
| Cyclic Olefin Copolymer (COC) | Low | An alternative polymer with high optical quality and good chemical resistance, suitable for high-content imaging. |
This decision workflow can help you select the appropriate labware.
Caption: Decision workflow for selecting and preparing labware for this compound experiments.
Experimental Protocols
Protocol 1: Silanization of Glassware
Silanizing glassware creates a hydrophobic coating that prevents the adsorption of solutes.[8][9] This procedure uses volatile and toxic silanes and must be performed in a certified chemical fume hood.
Materials:
-
Glassware to be treated (vials, flasks, etc.)
-
Vacuum desiccator
-
Beaker (small)
-
Dichlorodimethylsilane or Chlorotrimethylsilane (Caution: Toxic and flammable)[9]
-
Vacuum pump
Methodology (Vapor Deposition):
-
Cleaning: Thoroughly clean and dry the glassware to ensure no residues remain.
-
Setup: Place the clean, dry glassware inside the desiccator in a fume hood. Place 1-3 mL of the silanizing agent in a small, open beaker inside the desiccator as well.[9]
-
Vaporization: Connect the desiccator to a vacuum pump until the silane (B1218182) begins to boil. Immediately close the connection to the pump to maintain the vacuum. Do not leave the pump running , as it will remove the silane vapor.[9]
-
Deposition: Leave the sealed, evacuated desiccator for 1-3 hours. The silane will evaporate and deposit on the glass surfaces.[9]
-
Venting: Carefully open the desiccator in the fume hood to vent the remaining silane vapors.
-
Curing: Air-dry the glassware in the fume hood. For a more durable coating, you can bake the glassware at 100°C for 1 hour or autoclave it.[8]
-
Verification: A properly silanized surface will cause water to bead up rather than spread out.[8]
Caption: Workflow for the vapor deposition method of silanizing laboratory glassware.
Protocol 2: Pre-treatment of Plasticware with Bovine Serum Albumin (BSA)
For situations where low-binding plasticware is unavailable, pre-treating standard plasticware with a protein solution like BSA can block non-specific binding sites. BSA coats the hydrophobic plastic surface, preventing the compound of interest from adsorbing.[10]
Materials:
-
Polypropylene or polystyrene labware (microplates, tubes)
-
Bovine Serum Albumin (BSA), preferably fatty-acid free
-
Phosphate-Buffered Saline (PBS) or your experimental buffer
Methodology:
-
Prepare BSA Solution: Prepare a 1% (10 mg/mL) solution of BSA in your experimental buffer.
-
Coating: Add the BSA solution to each well or tube, ensuring the entire surface that will contact the BTX solution is covered.
-
Incubation: Incubate the labware for at least 1 hour at room temperature. For best results, incubate overnight at 4°C.
-
Washing: Aspirate the BSA solution. Wash the wells/tubes 2-3 times with the experimental buffer to remove any unbound BSA.
-
Use: The labware is now "blocked" and ready for immediate use in your experiment. Do not let it dry out before adding your reagents.
Solvent and Buffer Considerations
Q4: How should I prepare and handle this compound stock solutions?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol, but insoluble in water.[2]
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary choice for stock solutions (1-10 mM).[2] | Use high-purity, anhydrous grade. Store stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2] |
| Ethanol | Alternative for stock solutions. | Can be used for dilutions, but ensure final concentration in aqueous buffer does not affect the assay. |
When diluting the BTX stock into an aqueous buffer, the final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible (typically <0.5%) to prevent solvent-induced artifacts while still maintaining BTX solubility.[2] Adding the concentrated stock to the buffer while vortexing can help prevent precipitation.[2]
Q5: Can I add anything to my buffer to reduce adsorption during the experiment?
Yes. Adding a "carrier" protein or a non-ionic detergent can help keep BTX in solution and reduce its interaction with labware surfaces.
-
Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.1%) to your assay buffer can act as a carrier, binding to BTX and preventing it from adsorbing to surfaces.[10]
-
Non-ionic Detergents: Including a very low concentration (e.g., 0.01-0.05%) of a mild detergent like Tween-20 or Triton X-100 can reduce adsorption to hydrophobic plastics.[10] However, you must first validate that the detergent does not interfere with your specific assay.
References
- 1. coleparmer.com [coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. shop.gbo.com [shop.gbo.com]
- 5. biomat.it [biomat.it]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. mgel.msstate.edu [mgel.msstate.edu]
- 9. scribd.com [scribd.com]
- 10. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Comparative Analysis of Batrachotoxin Versus Tetrodotoxin on Nerve Axons: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent neurotoxins, Batrachotoxin (BTX) and Tetrodotoxin (TTX), focusing on their distinct effects on nerve axons. By examining their mechanisms of action, quantitative effects, and the experimental protocols used for their study, this document serves as a valuable resource for researchers in neuroscience and pharmacology.
Introduction: Two Toxins, Two Opposing Actions on a Single Target
This compound and Tetrodotoxin are well-known neurotoxins that both target voltage-gated sodium channels (VGSCs) in nerve axons, yet they exert diametrically opposite effects. BTX is a steroidal alkaloid activator, found in the skin of poison dart frogs of the genus Phyllobates, that causes persistent activation of sodium channels.[1][2] In stark contrast, TTX, a non-protein toxin found in pufferfish and other marine animals, is a potent blocker of these same channels.[3][4] This fundamental difference in their interaction with VGSCs leads to dramatically different physiological outcomes, making their comparative study a powerful tool for understanding the intricacies of neuronal excitability and ion channel function.
Mechanism of Action: An Agonist vs. an Antagonist
The opposing effects of this compound and Tetrodotoxin stem from their distinct binding sites and subsequent influence on the conformational state of voltage-gated sodium channels.
This compound (BTX): The Channel Activator
BTX binds to the neurotoxin receptor site 2, located in the inner pore of the voltage-gated sodium channel.[5] This binding has several profound consequences:
-
Persistent Activation: BTX locks the sodium channel in an open conformation, leading to a persistent influx of Na+ ions.[1][2]
-
Shift in Voltage-Dependence: It causes a significant negative shift in the voltage-dependence of activation, meaning the channels open at more hyperpolarized membrane potentials.[6][7]
-
Inhibition of Inactivation: BTX effectively removes the inactivation mechanism of the channel, preventing it from closing even during prolonged depolarization.[6]
-
Altered Ion Selectivity: The toxin can also reduce the selectivity of the channel, allowing larger cations to pass through.[1]
This persistent sodium influx leads to a sustained membrane depolarization, preventing the generation of further action potentials and ultimately causing paralysis.[1]
Tetrodotoxin (TTX): The Channel Blocker
TTX binds to the neurotoxin receptor site 1, which is located at the extracellular opening of the sodium channel pore.[3][8] Its mechanism is more straightforward:
-
Pore Occlusion: TTX acts as a physical plug, sterically blocking the passage of sodium ions through the channel.[3][4] This action is highly specific and potent.
-
Inhibition of Action Potentials: By preventing the influx of sodium ions, TTX directly inhibits the depolarization phase of the action potential, thus silencing nerve conduction.[3]
Unlike BTX, TTX does not lock the channel in a particular conformational state but simply obstructs the ion-conducting pathway.
Quantitative Comparison of Toxin Potency
The potency of BTX and TTX is typically quantified by their half-maximal effective concentration (EC50) for activators and half-maximal inhibitory concentration (IC50) for blockers, respectively. These values can vary depending on the specific voltage-gated sodium channel isoform and the experimental preparation.
| Toxin | Parameter | Target | Concentration | Reference |
| This compound (BTX) | EC50 (for V1/2 activation) | Recombinant rNaV1.4 | 2074 nM | [9] |
| EC50 (for V1/2 activation) | Recombinant rNaV1.4 (BTX-B derivative) | 756 nM | [9] | |
| EC50 (for V1/2 activation) | Recombinant rNaV1.4 (BTX-cHx derivative) | 491 nM | [9] | |
| Tetrodotoxin (TTX) | IC50 | TTX-sensitive Na+ channels | 1-10 nM | [3] |
| IC50 | TTX-resistant Na+ channels | ≥ 1 µM | [10] | |
| IC50 | NaV1.6 | 3.8 nM | [11] | |
| IC50 | NaV1.7 | 5.5 nM | [11] | |
| IC50 | NaV1.5 (cardiac) | 1.97 µM | [11] | |
| IC50 | NaV1.8 | 1.33 µM | [11] | |
| IC50 | NaV1.9 | 5.96 µM | [11] |
Experimental Protocols for Studying Toxin Effects
The primary technique for investigating the effects of neurotoxins like BTX and TTX on nerve axons is electrophysiology, particularly the patch-clamp and voltage-clamp methods.
Whole-Cell Voltage-Clamp Recording
This technique allows for the measurement of ion currents across the entire cell membrane while controlling the membrane potential.
Objective: To characterize the effects of BTX or TTX on the kinetics and amplitude of voltage-gated sodium currents.
Materials:
-
Isolated neurons or transfected cells expressing specific sodium channel isoforms.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller and microforge.
-
Borosilicate glass capillaries.
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).[12]
-
Intracellular (pipette) solution (e.g., 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).[12]
-
This compound and Tetrodotoxin stock solutions.
Procedure:
-
Cell Preparation: Plate isolated neurons or transfected cells on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.[12]
-
Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Positioning: Fill the micropipette with intracellular solution and mount it on the micromanipulator. Under microscopic guidance, approach a target cell with the pipette tip while applying slight positive pressure.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[12]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: Set the holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.[12]
-
Toxin Application: After recording baseline currents, perfuse the bath with the extracellular solution containing the desired concentration of BTX or TTX.
-
Data Acquisition: Record the changes in sodium current amplitude and kinetics in the presence of the toxin.
-
Data Analysis: Analyze the current-voltage (I-V) relationships, activation and inactivation kinetics, and dose-response curves.
Summary of Comparative Effects on Nerve Axon Physiology
| Feature | This compound (BTX) | Tetrodotoxin (TTX) |
| Primary Effect | Activator | Blocker |
| Binding Site | Neurotoxin Receptor Site 2 (Inner Pore) | Neurotoxin Receptor Site 1 (Outer Pore) |
| Action on Na+ Channel | Locks channel in an open state | Physically occludes the channel pore |
| Effect on Membrane Potential | Sustained depolarization | Hyperpolarization or no change in resting potential, blocks depolarization |
| Effect on Action Potential | Broadens and eventually blocks due to persistent depolarization | Inhibits the rising phase, blocking generation and propagation |
| Reversibility | Irreversible | Reversible |
| Effect on Channel Gating | Shifts activation to more negative potentials, removes inactivation | No direct effect on gating kinetics |
| Clinical Manifestation | Muscle spasms, convulsions, cardiac fibrillation | Flaccid paralysis, respiratory failure |
Conclusion
This compound and Tetrodotoxin, despite both targeting voltage-gated sodium channels, represent a fascinating dichotomy in neuropharmacology. BTX, the persistent activator, and TTX, the potent blocker, have been instrumental in elucidating the structure, function, and physiological role of sodium channels in nerve axons. A thorough understanding of their distinct mechanisms, as detailed in this guide, is crucial for researchers aiming to utilize these powerful molecular probes in their studies of neuronal signaling and for the development of novel therapeutics targeting ion channels. The provided experimental frameworks offer a starting point for the quantitative assessment of these and other neurotoxins, paving the way for further discoveries in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [people.wou.edu]
- 3. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The poison Dart frog's this compound modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrodotoxin: The State-of-the-Art Progress in Characterization, Detection, Biosynthesis, and Transport Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Batrachotoxin's Grip: A Comparative Analysis of its Effects on Voltage-Gated Sodium Channel Isoforms
For Researchers, Scientists, and Drug Development Professionals
Batrachotoxin (BTX), a potent steroidal alkaloid isolated from the skin of poison dart frogs, is a powerful tool in the study of voltage-gated sodium channels (Navs). Its profound and often irreversible effects on channel gating have provided invaluable insights into the mechanisms of neuronal excitability and have made it a benchmark for understanding sodium channel function and pharmacology. This guide provides a comparative analysis of this compound's specific effects on different sodium channel isoforms, supported by experimental data and detailed methodologies.
Unlocking the Channel: this compound's Mechanism of Action
This compound exerts its dramatic effects by binding to the inner pore of the sodium channel, a region known as neurotoxin receptor site 2.[1][2][3][4] This binding event fundamentally alters the channel's conformational state, effectively locking it in a persistently activated or open state.[5] The primary consequences of BTX binding are:
-
Hyperpolarizing Shift in Activation: BTX causes a significant negative shift in the voltage-dependence of activation, meaning the channels open at much more negative (hyperpolarized) membrane potentials than they normally would.[1][6][7][8]
-
Inhibition of Inactivation: The toxin potently inhibits both the fast and slow inactivation processes that are crucial for terminating the sodium current during an action potential.[1][4][7][9]
-
Altered Ion Selectivity and Conductance: BTX can reduce the single-channel conductance and alter the ion selectivity of the channel.[1][10][11]
This persistent influx of sodium ions leads to a sustained membrane depolarization, causing the hyperexcitability observed in nerve and muscle tissues, which can ultimately lead to paralysis and cardiac fibrillation.[12][13]
Isoform-Specific Interactions: A Quantitative Comparison
While the general mechanism of BTX action is conserved, its specific effects can vary between different sodium channel isoforms. The following table summarizes key quantitative data on the effects of this compound on several well-characterized Nav isoforms.
| Isoform | Tissue of Expression | V½ of Activation Shift (mV) | Effect on Inactivation | Key Findings & References |
| Nav1.3 | Central Nervous System | Not explicitly quantified in reviewed literature. | Inhibition | Mutations at a specific phenylalanine residue (F1710C) in the IVS6 segment can significantly alter BTX sensitivity, highlighting a critical interaction point.[14] |
| Nav1.4 | Skeletal Muscle | ~ -45 mV | Elimination of fast and slow inactivation | Extensively used as a model to study BTX action. Some avian species with dietary exposure to BTX have evolved mutations in Nav1.4 that confer resistance.[1][9][15] |
| Nav1.5 | Cardiac Muscle | Significant negative shift, but magnitude can vary. | Nearly complete inhibition of fast inactivation | Recent cryo-EM studies have revealed two homologous BTX binding sites within the pore of the rNav1.5c channel, providing a structural basis for its potent effects.[1][11][16][17] |
| Nav1.8 | Peripheral Sensory Neurons | Shift towards more hyperpolarized potentials. | Profound alteration of the inactivation process. | The modulation of Nav1.8 by BTX is linked to the sensation of numbness upon skin contact with the toxin, suggesting a role in nociception.[12][18] |
Experimental Corner: Protocols for Validating this compound's Effects
The primary technique for characterizing the effects of this compound on sodium channel isoforms is whole-cell voltage-clamp electrophysiology . This method allows for the precise control of the cell membrane potential and the direct measurement of the ionic currents flowing through the channels.
Standard Voltage-Clamp Protocol for Assessing BTX Effects:
-
Cell Culture and Transfection:
-
Mammalian cell lines (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Cells are transiently transfected with plasmids encoding the specific human or rodent sodium channel α-subunit of interest (e.g., hNav1.5, rNav1.4). Co-transfection with β-subunits can also be performed to better mimic the native channel complex.
-
-
Electrophysiological Recording:
-
External (Bath) Solution: A typical external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: A standard internal solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is often used to block potassium channels.
-
Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.
-
Holding Potential: The cell membrane is typically held at a negative potential where most sodium channels are in a closed state (e.g., -100 mV to -120 mV).
-
-
Voltage Protocols:
-
Activation Protocol: To determine the voltage-dependence of activation, cells are held at the holding potential and then depolarized to a range of test potentials (e.g., from -80 mV to +40 mV in 5 mV increments). The peak inward current at each test potential is measured and plotted against the voltage to generate an activation curve.
-
Inactivation Protocol: To assess steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied for a prolonged duration (e.g., 500 ms), followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV). The peak current during the test pulse is normalized to the maximum current and plotted against the pre-pulse potential.
-
-
This compound Application:
-
This compound is typically dissolved in a suitable solvent like ethanol (B145695) or DMSO and then diluted to its final concentration in the external solution.
-
BTX is applied to the cells via perfusion of the bath solution.
-
Because BTX preferentially binds to the open state of the channel, repetitive depolarizing pulses (e.g., to 0 mV for 10 ms (B15284909) at a frequency of 1-5 Hz) are often applied during toxin application to facilitate its binding.[1]
-
The effects of BTX are then measured by repeating the activation and inactivation protocols described above.
-
Visualizing the Molecular Hijacking
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Caption: this compound binds to the open state of the sodium channel, preventing inactivation and causing persistent activation.
Caption: A typical electrophysiological workflow to assess the impact of this compound on sodium channel function.
References
- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Toxins Influence Voltage-Gated Sodium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage dependence of intramembrane charge movement and conductance activation of this compound-modified sodium channels in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The poison Dart frog's this compound modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The this compound receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple mutations in the Nav1.4 sodium channel of New Guinean toxic birds provide autoresistance to deadly this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Animal Toxins Can Alter the Function of Nav1.8 and Nav1.9 - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Batrachotoxin Derivatives: A Comparative Analysis of Potency and Efficacy on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and efficacy of various synthetic batrachotoxin (BTX) derivatives as modulators of voltage-gated sodium channels (NaVs). This compound, a potent steroidal alkaloid, is a valuable pharmacological tool for studying the function of these channels due to its unique mechanism of action, which involves causing persistent activation. The development of synthetic derivatives allows for a deeper understanding of the structure-activity relationships and the potential for creating novel therapeutic agents. This document summarizes key experimental data, details the methodologies used for these assessments, and visualizes the underlying molecular interactions and experimental workflows.
Data Presentation: Potency and Efficacy of this compound Derivatives
The following tables summarize the quantitative and qualitative data on the activity of various synthetic this compound derivatives on voltage-gated sodium channels. The primary endpoints for comparison include the half-maximal effective concentration (EC50) for channel activation, the shift in the voltage of half-maximal activation (ΔV½ act), and qualitative assessments of their effects on sodium currents.
Table 1: Quantitative Comparison of this compound Derivatives on Rat NaV1.4 Channels
| Derivative | EC50 (nM) for V½ activation | ΔV½ act (mV) | Efficacy Notes |
| This compound (BTX) | 2074 ± 768 | -45.4 ± 0.7 | Eliminates fast and slow inactivation.[1][2] |
| BTX-B | 756 ± 43 | -38.6 ± 0.4 | Functionally equivalent to BTX, eliminating both fast and slow inactivation.[1][2] |
| BTX-cHx | 491 ± 26 | -49.5 ± 0.3 | Functionally equivalent to BTX, eliminating both fast and slow inactivation.[1][2] |
| BTX-yne | 130 ± 21 | -42.7 ± 0.4 | A conspicuous outlier that eliminates fast but not slow inactivation.[1][2] |
Table 2: Semi-Quantitative and Qualitative Comparison of 7,8-dihydrobatrachotoxinin A (DBTX-A) Derivatives on Frog Myelinated Nerve Fibers
| Derivative | Concentration Tested | Observed Effect on Sodium Current (INa) | Potency/Efficacy Summary |
| DBTX-P (2,4,5-trimethylpyrrol-3-carboxylate) | 10 µM | Modification of INa qualitatively similar to BTX.[3][4] | Active |
| DBTX (benzoate) | 10 µM | Modification of INa qualitatively similar to BTX.[3][4] | Active |
| QDBTX (quaternary derivative) | 500 µM | Modification of INa, but at a much higher concentration.[3][4] | Lower potency, likely due to lower lipid solubility.[3][4] |
| DBTX derivative with -C=O in homomorpholine ring | - | Abolished activity.[3][4] | Inactive; suggests the necessity of tertiary nitrogen protonation.[3][4] |
| 11β-DBTX | - | Activity not decreased compared to the 11α-hydroxygroup.[3] | Active |
| DBTX-A (lacks 20α-substituent) | up to 1 mM | Modified only a very small fraction of Na channels; exhibited blocking action.[3][4] | Very low efficacy as an activator; acts as a blocker. |
| K-DBTX (oxidized 11α-hydroxygroup) | up to 1 mM | Modified only a very small fraction of Na channels; exhibited blocking action.[3][4] | Very low efficacy as an activator; acts as a blocker. |
| Ac-DBTX (acetylated) | up to 1 mM | Modified only a very small fraction of Na channels; exhibited blocking action.[3][4] | Very low efficacy as an activator; acts as a blocker. |
| H2DBTX (reduced hemiketal moiety) | up to 1 mM | Modified only a very small fraction of Na channels; exhibited blocking action.[3][4] | Very low efficacy as an activator; acts as a blocker. |
Experimental Protocols
The primary experimental technique used to assess the potency and efficacy of synthetic this compound derivatives is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel activity in response to the application of the compounds.
Objective: To measure the effect of synthetic this compound derivatives on the gating properties of voltage-gated sodium channels expressed in a cellular system (e.g., Chinese Hamster Ovary (CHO) cells or Xenopus oocytes).
Materials:
-
Cell Culture: CHO cells stably expressing the desired sodium channel subtype (e.g., rat NaV1.4).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.3 with CsOH.
-
Patch Pipettes: Borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Test Compounds: Synthetic this compound derivatives dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution to the final desired concentrations.
Procedure:
-
Cell Preparation: Plate cells expressing the target sodium channel onto glass coverslips.
-
Patch Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. Fill the pipettes with the internal solution.
-
Establishing a Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a selected cell with the patch pipette and apply slight positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.
-
-
Voltage-Clamp Protocol for Activation:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit sodium currents.
-
Record the peak inward current at each voltage step.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the test this compound derivative at a known concentration.
-
Allow sufficient time for the compound to equilibrate and bind to the sodium channels.
-
-
Data Acquisition and Analysis:
-
Repeat the voltage-clamp protocol in the presence of the test compound.
-
Measure the peak sodium currents and plot them as a function of the membrane potential to generate a current-voltage (I-V) curve.
-
Convert the peak currents to conductance (G) using the equation G = I / (V - Vrev), where V is the membrane potential and Vrev is the reversal potential for sodium.
-
Fit the conductance-voltage relationship with a Boltzmann function to determine the voltage of half-maximal activation (V½ act).
-
To determine the EC50, perform the above steps with a range of concentrations of the test compound. Plot the shift in V½ act as a function of the compound concentration and fit the data with a Hill equation.
-
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound derivatives and a typical experimental workflow for their evaluation.
References
- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Comparative analysis of the effects of synthetic derivatives of this compound on sodium currents in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the effects of synthetic derivatives of this compound on sodium currents in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Batrachotoxin, Veratridine, and Grayanotoxin as Sodium Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three potent neurotoxins—batrachotoxin, veratridine (B1662332), and grayanotoxin—that act as activators of voltage-gated sodium channels (Nav). A comprehensive understanding of their distinct mechanisms and effects is crucial for their application as pharmacological tools in basic research and drug discovery. This document summarizes their interactions with sodium channels, presents comparative quantitative data, and details the experimental protocols used for their characterization.
Introduction and Overview
This compound (BTX), a steroidal alkaloid from the skin of poison dart frogs (Phyllobates genus), is one of the most potent naturally occurring non-peptide toxins.[1] Veratridine, a steroidal alkaloid derived from plants of the lily family, and grayanotoxin (GTX), a polyhydroxylated cyclic diterpene from Rhododendron species, are also well-characterized sodium channel activators.[2] Despite their structural differences, all three are lipid-soluble neurotoxins that target neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels, leading to their persistent activation.[2][3] This sustained channel opening results in a continuous influx of sodium ions, causing membrane depolarization and hyperexcitability of nerve and muscle cells.[2][4]
Mechanism of Action and Binding Sites
This compound, veratridine, and grayanotoxin all share a common binding site—neurotoxin receptor site 2—located within the inner pore of the sodium channel, which is formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[4][5] Their binding prevents the normal inactivation of the channel, resulting in a prolonged open state.[5][6][7] Although they bind to the same receptor site, their precise binding interactions are not identical but are thought to overlap.[8][9]
These toxins preferentially bind to the open state of the sodium channel.[6][7][10] This binding event has two primary consequences: it shifts the voltage-dependence of activation to more hyperpolarized potentials, causing the channels to open at more negative membrane potentials than normal, and it inhibits both fast and slow inactivation processes.[11][12][13][14]
This compound is considered a full agonist, binding almost irreversibly to the open channel and causing it to remain persistently open.[4][15] This near-irreversible binding is due to a very slow dissociation rate.[16]
Veratridine acts as a partial agonist.[4] It binds to the open channel and inhibits inactivation, but its binding is more reversible compared to this compound, with an unbinding time constant of approximately 3 seconds at rest.[4][16][17] The development of the sodium current in the presence of veratridine is also much slower than the near-instantaneous effect of this compound.[4]
Grayanotoxin also causes persistent activation and a hyperpolarizing shift in the voltage dependence of activation.[11][13] Like veratridine, its binding is reversible.[16] Studies suggest that the grayanotoxin receptor site shares overlapping but not identical molecular determinants with this compound.[8][9]
Quantitative Comparison of Toxin Effects
The following table summarizes key quantitative parameters for this compound, veratridine, and grayanotoxin based on available experimental data. It is important to note that these values can vary depending on the specific sodium channel subtype, the cell type used for expression, and the experimental conditions.
| Property | This compound (BTX) | Veratridine (VTD) | Grayanotoxin (GTX) |
| Binding Site | Neurotoxin Receptor Site 2[3] | Neurotoxin Receptor Site 2[2][3] | Neurotoxin Receptor Site 2[2][3] |
| Agonist Type | Full Agonist[4] | Partial Agonist[4] | Activator |
| Binding Reversibility | Largely Irreversible[15][16] | Reversible[16][17] | Reversible[16] |
| Effect on Activation | Drastic hyperpolarizing shift (by as much as 30-50 mV)[12][14] | Hyperpolarizing shift[18][19] | Hyperpolarizing shift[11][13] |
| Effect on Inactivation | Eliminates both fast and slow inactivation[12][20] | Inhibits fast inactivation[7][17] | Eliminates fast inactivation[6][11] |
| Single-Channel Conductance | Higher single-channel conductance for Na+ (approx. twice as high as with veratridine)[21] | Lower single-channel conductance for Na+ compared to BTX-modified channels[21] | 16 pS (eel electroplax)[22] |
| Potency (EC50) | Potent activator with EC50 values in the nanomolar range (e.g., ~2074 nM for V1/2 activation of rNav1.4)[23][24] | Varies depending on Nav subtype (e.g., EC50 of 9.53 µM for sustained current in hNav1.7)[18][24] | EC50 of ~10 µM for sustained sodium current in squid giant axons[13] |
Signaling Pathways and Experimental Workflows
The persistent activation of sodium channels by these toxins initiates a cascade of events within the cell, as depicted in the signaling pathway diagram below. A typical experimental workflow for studying the effects of these toxins using electrophysiology is also illustrated.
Experimental Protocols
The primary methods for characterizing the effects of these toxins on sodium channels are whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the effects of toxins on the gating properties of ion channels.
Objective: To measure the effect of this compound, veratridine, or grayanotoxin on the voltage-dependent gating of a specific sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the Nav subtype of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Stock solutions of this compound, veratridine, or grayanotoxin in DMSO.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Microscope and micromanipulators.
Procedure:
-
Cell Culture: Plate the HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record control sodium currents using a series of voltage-step protocols to determine the current-voltage (I-V) relationship and the voltage dependence of activation and steady-state inactivation.
-
-
Toxin Application: Perfuse the cell with the external solution containing the desired concentration of the toxin.
-
Recording Modified Currents: After the toxin effect has reached a steady state, record the modified sodium currents using the same voltage protocols.
-
Washout (for Veratridine and Grayanotoxin): Perfuse the cell with the toxin-free external solution to assess the reversibility of the effect.[16]
-
Data Analysis:
-
Measure the peak sodium current at each voltage step to construct I-V curves.
-
Convert peak currents to conductance and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and the slope factor (k).
-
Determine the voltage dependence of steady-state inactivation by applying a prepulse to various potentials before a test pulse and fitting the data with a Boltzmann function.
-
Analyze the time course of current activation and inactivation by fitting the current traces with exponential functions.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor. A competitive binding assay can be used to determine the affinity of unlabeled toxins.
Objective: To characterize the binding of this compound, veratridine, or grayanotoxin to sodium channels in a membrane preparation.
Materials:
-
Membrane preparation from a tissue rich in sodium channels (e.g., rat brain synaptosomes).
-
Radiolabeled ligand, such as [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B).[25]
-
Unlabeled this compound, veratridine, or grayanotoxin for competition assays.
-
Assay buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters and a vacuum filtration manifold.
Procedure:
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor toxin.[26]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.[26]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[27]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled competitor.
-
Fit the data using a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.
-
Conclusion
This compound, veratridine, and grayanotoxin are all potent activators of voltage-gated sodium channels that act at the same neurotoxin receptor site. However, they exhibit significant differences in their binding kinetics, agonist activity, and effects on single-channel properties. This compound is a nearly irreversible full agonist, making it a powerful tool for inducing persistent channel activation. Veratridine and grayanotoxin are reversible, partial agonists, which allows for washout experiments and the study of dynamic channel modulation. A thorough understanding of these differences, supported by quantitative data from detailed experimental protocols, is essential for their effective use as pharmacological probes in the study of sodium channel structure, function, and pharmacology.
References
- 1. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Channels [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 6. State-dependent action of grayanotoxin I on Na+ channels in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of grayanotoxin evoked modification of sodium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The this compound receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kinetics of veratridine action on Na channels of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single Na+ channels activated by veratridine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Grayanotoxin-I-modified eel electroplax sodium channels. Correlation with this compound and veratridine modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
A Comparative Analysis of Reversibility: Batrachotoxinin A Versus Other Sodium Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversibility of batrachotoxinin A (BTX-A) with other prominent voltage-gated sodium channel (Na+) activators, namely veratridine (B1662332), grayanotoxin, and deltamethrin (B41696). Understanding the binding kinetics and reversibility of these compounds is crucial for designing robust experimental protocols and for the development of novel therapeutics targeting Na+ channels. This comparison is supported by experimental data to inform the selection of the most appropriate tool for specific research applications.
Executive Summary
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Activators of these channels are invaluable research tools and potential therapeutic agents. Batrachotoxinin A is a potent activator known for its persistent and practically irreversible binding to the Na+ channel. This property, while useful for certain applications, limits its use in experiments requiring washout or the study of dynamic channel modulation. In contrast, other activators such as veratridine, grayanotoxin, and deltamethrin exhibit varying degrees of reversible binding, offering greater experimental flexibility. This guide details the differences in their reversibility, supported by quantitative data and experimental methodologies.
Quantitative Comparison of Na+ Channel Activator Reversibility
The following table summarizes the available quantitative data on the binding and dissociation kinetics of batrachotoxinin A and its alternatives. It is important to note that the experimental conditions under which these values were obtained may vary, affecting direct comparability.
| Compound | Activator Type | Reversibility | Dissociation Constant (Kd) | Dissociation Rate | Key Findings & Citations |
| Batrachotoxinin A (BTX-A) | Steroidal Alkaloid | Effectively Irreversible | ~80 nM - 180 nM (for derivatives) | Very slow | Binds with high affinity to neurotoxin receptor site 2, leading to persistent channel activation. Its effects are difficult to reverse with washout.[1][2] |
| Veratridine | Steroidal Alkaloid | Reversible | IC50: ~18.4 µM (for Nav1.7 peak current) | Dissociation time constant of ~3 seconds.[3][4][5] | Binds to neurotoxin receptor site 2. Its effects can be washed out, allowing for the study of dynamic channel modulation. The dissociation rate is insensitive to veratridine concentration.[3] |
| Grayanotoxin | Diterpenoid | Reversible | - | Unbinds with a time constant of approximately 30 seconds.[6] | Binds to neurotoxin receptor site 2. Its positive inotropic and arrhythmic effects are reversible after washout.[7][8] |
| Deltamethrin | Type II Pyrethroid | Slowly Reversible | - | Modification of Na+ channels lasts for approximately 3 seconds.[9] | A synthetic insecticide that modifies Na+ channel gating, leading to persistent activation. Its effects are reversible, though slower than veratridine or grayanotoxin.[10] |
Signaling Pathways and Activator Binding
The primary mechanism of action for these activators involves binding to the voltage-gated sodium channel, leading to its persistent activation. This disrupts normal cellular function by causing a sustained influx of Na+ ions, leading to membrane depolarization.
Experimental Protocols
The reversibility of Na+ channel activators can be assessed using several experimental techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for Reversibility
This method quantifies the binding of a radiolabeled ligand (e.g., [3H]batrachotoxinin-A 20-α-benzoate, [3H]BTX-B) to the Na+ channel in the presence and absence of a competing, non-labeled activator. Reversibility is determined by the ability of the non-labeled compound to displace the radioligand and the rate at which the radioligand dissociates upon addition of a high concentration of the non-labeled compound.
General Protocol:
-
Preparation of Membranes: Isolate cell membranes expressing the sodium channel of interest from tissue homogenates (e.g., brain cortex) or cultured cells via centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand (e.g., [3H]BTX-B) and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) by Scatchard analysis, and the IC50 of the competing ligand. For dissociation rate (k_off) determination, initiate the binding with the radioligand, and at equilibrium, add a saturating concentration of the unlabeled ligand and measure the decrease in bound radioactivity over time.
Electrophysiological Assessment of Reversibility (Washout Experiment)
Whole-cell patch-clamp or two-electrode voltage-clamp techniques are used to measure the ionic currents through Na+ channels in response to voltage changes. The reversibility of an activator's effect is directly observed by perfusing the recording chamber with a drug-free solution (washout) and monitoring the recovery of the Na+ current to its baseline characteristics.
General Protocol:
-
Cell Preparation: Prepare isolated cells (e.g., neurons, myocytes) or oocytes expressing the Na+ channel of interest.
-
Establish Recording Configuration: Obtain a whole-cell patch-clamp or two-electrode voltage-clamp recording.
-
Baseline Recording: Record baseline Na+ currents in response to a voltage-step protocol.
-
Drug Application: Perfuse the cell with a solution containing the Na+ channel activator at a known concentration.
-
Record Drug Effect: Record the modified Na+ currents (e.g., increased persistent current, shift in voltage-dependence of activation).
-
Washout: Perfuse the cell with a drug-free external solution.
-
Monitor Recovery: Continuously record Na+ currents during the washout period to monitor the reversal of the drug's effects.
-
Data Analysis: Quantify the time course of recovery of the Na+ current parameters (e.g., peak current amplitude, inactivation kinetics) to determine the rate of unbinding.
Conclusion
The choice of a Na+ channel activator should be guided by the specific requirements of the experiment. Batrachotoxinin A, with its nearly irreversible binding, is an excellent tool for studies requiring persistent and maximal channel activation. However, for experiments that necessitate the observation of dynamic changes, require washout, or aim to study the kinetics of channel modulation, reversible activators like veratridine and grayanotoxin are more suitable alternatives. Deltamethrin, with its slow reversibility, offers an intermediate profile. By understanding the distinct reversibility profiles of these compounds, researchers can select the most appropriate activator to achieve their scientific objectives.
References
- 1. Batrachotoxinin-A N-methylanthranilate, a new fluorescent ligand for voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of [3H]batrachotoxinin A-20-alpha-benzoate to a high affinity site associated with house fly head membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of veratridine action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of grayanotoxin I and alpha-dihydrograyanotoxin II on guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of grayanotoxin I on cardiac Na + K + -adenosine triphosphatase activity, transmembrane potential and myocardial contractile force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of toxins with ion channels is paramount. Batrachotoxin (BTX), a potent steroidal alkaloid from the poison dart frog, has long been a critical tool for dissecting the function of voltage-gated sodium (Nav) channels. This guide provides a comparative analysis of BTX's pharmacology on prokaryotic versus eukaryotic Nav channels, highlighting key differences and similarities backed by experimental data.
This compound is a powerful neurotoxin that acts as a channel agonist, forcing voltage-gated sodium channels to remain open.[1][2] This irreversible activation leads to a constant influx of sodium ions, depolarizing the cell membrane and ultimately causing paralysis by blocking nerve signal transmission.[1] While its effects are devastatingly potent in eukaryotes, prokaryotic Nav channels have emerged as valuable, simplified models for studying the fundamental mechanisms of BTX action, revealing both conserved and divergent features.[2][3]
Structural and Functional Divergence: A Tale of Two Channels
The primary structural difference between the two channel types underpins their pharmacological responses. Eukaryotic Nav channels are large, pseudo-tetrameric proteins composed of a single polypeptide chain with four homologous domains (D1-D4).[4] In contrast, prokaryotic Nav channels, such as NaChBac and NavSp1, are homotetramers, with four identical subunits forming the channel pore.[2][3][5] This simpler architecture in prokaryotic channels makes them more tractable for structural and functional studies.[2][3]
Despite these structural differences, the binding site for BTX is remarkably conserved. In both channel types, BTX binds within the inner pore, a region analogous to the binding site for local anesthetics.[2][4] Mutagenesis studies have identified key residues within the pore-lining S6 helices of both prokaryotic and eukaryotic channels that are critical for BTX sensitivity.[2][6]
Comparative Effects on Channel Gating
This compound exerts qualitatively similar effects on the gating properties of both prokaryotic and eukaryotic Nav channels, acting as a potent agonist. The most prominent shared effects are a significant hyperpolarizing shift in the voltage-dependence of activation and the inhibition of channel inactivation.[2][4][7] This means that BTX-modified channels open at more negative membrane potentials and fail to close properly, leading to a persistent sodium current.
However, the nuances of these effects, particularly concerning inactivation, can differ. Eukaryotic Nav channels possess a well-defined fast inactivation gate (the DIII-DIV linker) which is absent in their prokaryotic counterparts.[7] Studies with BTX derivatives have shown that it is possible to selectively eliminate fast inactivation without affecting slow inactivation in eukaryotic channels, providing a tool to dissect these distinct gating mechanisms.[7][8] In prokaryotic channels that inherently lack fast inactivation, BTX still profoundly slows the closing of the activation gate (deactivation).[2][3]
Quantitative Comparison of this compound's Effects
The following table summarizes the key quantitative parameters of BTX's action on representative prokaryotic and eukaryotic Nav channels.
| Parameter | Prokaryotic Nav Channel (NaChBac) | Eukaryotic Nav Channel (rNav1.4) | Reference |
| Effect on Activation (V½) | Negative shift | Hyperpolarizing shift of -45 mV | [2][7] |
| Effect on Deactivation/Inactivation | Greatly slowed deactivation | Inhibition of both fast and slow inactivation | [2][7] |
| Binding Site | Inner pore, pore-lining helices | Inner pore (Site II), spanning Domains I, III, and IV | [2][4][9] |
| Use-Dependence | Present | Present | [2][7] |
| Recovery from Inactivation | More rapid in the presence of BTX | --- | [2] |
Experimental Protocols
The characterization of this compound's effects on Nav channels relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the recording of ionic currents through the Nav channels of a single cell.
-
Cell Preparation: Chinese hamster ovary (CHO) cells or Xenopus laevis oocytes are commonly used to heterologously express the specific Nav channel subtype of interest (e.g., rNav1.4, NaChBac).[4][10]
-
Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell recording configuration. This allows for control of the intracellular environment and the measurement of total current from all channels on the cell surface.
-
Voltage Protocols: To study the effects of BTX on channel gating, specific voltage protocols are applied.
-
Activation: A series of depolarizing voltage steps are applied from a holding potential (e.g., -100 mV) to elicit channel opening. The resulting currents are measured to determine the voltage-dependence of activation.[4]
-
Use-Dependence: To promote BTX binding, which preferentially interacts with the open state of the channel, repetitive depolarizing pulses (e.g., 2000 pulses from -100 mV to 0 mV at 2 Hz) are often used.[7]
-
-
Drug Application: this compound is applied to the external solution bathing the cells. The effects of the toxin are observed as a modification of the recorded sodium currents.
-
Data Analysis: The recorded currents are analyzed to determine key parameters such as the half-maximal activation voltage (V½), and the rates of activation, deactivation, and inactivation. Dose-response curves can be generated by applying a range of BTX concentrations to determine the EC50.[4]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the mechanism of BTX action, a typical experimental workflow, and the logical relationship of its effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. This compound acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokaryotic NavMs channel as a structural and functional model for eukaryotic sodium channel antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How this compound modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The this compound receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Batrachotoxin's Grip: A Comparative Guide to its Use-Dependent and Allosteric Modulation of Sodium Channels
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of toxins with their targets is paramount. Batrachotoxin (BTX), a potent steroidal alkaloid, serves as a powerful tool for probing the function of voltage-gated sodium channels (Nav). This guide provides an in-depth comparison of BTX's use-dependent and allosteric modulation with other notable sodium channel modulators, supported by experimental data and detailed protocols.
This compound is renowned for its ability to cause persistent activation of voltage-gated sodium channels by binding to neurotoxin receptor site 2 within the channel pore.[1][2] This interaction leads to a hyperpolarizing shift in the voltage-dependence of activation, removal of inactivation, and altered ion selectivity, effectively locking the channel in an open state.[3][4] The binding of BTX is use-dependent, meaning it preferentially interacts with the open state of the channel.[5] This characteristic makes it a valuable pharmacological tool to study channel gating mechanisms.
Comparative Analysis of this compound and Alternative Sodium Channel Modulators
To fully appreciate the unique properties of this compound, it is essential to compare its effects with other agents that target voltage-gated sodium channels. This section provides a quantitative comparison with other Site 2 toxins (veratridine, aconitine, grayanotoxin) and allosteric modulators (local anesthetics).
Quantitative Comparison of Sodium Channel Modulators
| Parameter | This compound (BTX) | Veratridine (B1662332) | Aconitine | Grayanotoxin (GTX) | Local Anesthetics (e.g., Lidocaine) |
| Mechanism of Action | Full Agonist, Persistent Activation[1][6] | Partial Agonist, Persistent Activation[1][6] | Partial Agonist, Persistent Activation[7] | Partial Agonist, Persistent Activation[5] | Pore Blocker, Inhibition[8] |
| Binding Site | Neurotoxin Receptor Site 2[1] | Neurotoxin Receptor Site 2[1] | Neurotoxin Receptor Site 2[9] | Neurotoxin Receptor Site 2[5] | Inner Pore (Overlapping with BTX site)[10][11] |
| Effect on Activation (V½) | ~ -50 mV shift (hyperpolarizing)[12] | ~ -6 mV shift (hyperpolarizing)[13] | ~ -20 mV shift (hyperpolarizing)[14] | Causes shift to more hyperpolarized potentials[5] | Minimal to no shift[15] |
| Effect on Inactivation | Complete removal of fast and slow inactivation[3] | Abolishes inactivation[6] | Modified inactivation, can be incomplete[16] | Eliminates inactivation[5] | Stabilizes inactivated state (Use-dependent block)[8] |
| Use-Dependency | Binds preferentially to the open state[5] | Binds to the open state[17] | Binds to the open state | Binds exclusively to the open state[5] | Binds with higher affinity to open and inactivated states[8] |
| Reversibility | Nearly Irreversible[18] | Reversible (τ ≈ 3s at rest)[18] | Reversible | Reversible[18] | Reversible |
| Single Channel Conductance | Reduces single-channel conductance[19] | Lower single-channel conductance compared to BTX[19] | Data not readily available | Data not readily available | Blocks conductance |
| Allosteric Interaction with BTX | N/A | Competitive binding at Site 2[2] | Competitive binding at Site 2[2] | Competitive binding at Site 2[2] | Negative allosteric modulation (inhibits BTX binding)[10][11][20] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound and its comparators.
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Assessing Use-Dependent Modulation
This protocol is designed to measure the effect of compounds on the activity of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture cells expressing the specific sodium channel isoform of interest.
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
3. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
4. Whole-Cell Recording Procedure:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.[21]
5. Protocol for Assessing Tonic and Use-Dependent Block/Modulation:
-
Tonic Block/Modulation:
-
Apply a low-frequency train of depolarizing pulses (e.g., 0.1 Hz) to a test potential (e.g., -10 mV for 10 ms) to elicit sodium currents.
-
Perfuse the cell with the test compound at the desired concentration.
-
Continue the low-frequency stimulation until a steady-state (tonic) effect is observed on the peak current.[21]
-
-
Use-Dependent Block/Modulation:
-
Following the establishment of tonic effect, apply a high-frequency train of depolarizing pulses (e.g., 10-30 Hz) to the same test potential.[21]
-
Record the peak inward current for each pulse in the train.
-
6. Data Analysis:
-
Normalize the peak current of each pulse in the high-frequency train to the peak current of the first pulse.
-
Plot the normalized current against the pulse number or time to visualize the development of the use-dependent effect.
-
The extent of use-dependent modulation is the additional effect that develops during the high-frequency train compared to the initial tonic effect.[21]
Protocol 2: Assessing Voltage-Dependence of Activation and Inactivation
This protocol determines how a compound alters the voltage-dependent gating properties of the sodium channel.
1. Cell Preparation and Recording: As described in Protocol 1.
2. Voltage-Dependence of Activation Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a series of depolarizing test pulses to a range of voltages (e.g., from -80 mV to +60 mV in 5 mV increments).
-
Record the peak inward current at each test potential.
-
Convert the peak current (I) to conductance (G) using the formula: G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for sodium.
-
Normalize the conductance values and plot them against the test potential.
-
Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor.
3. Voltage-Dependence of Steady-State Inactivation Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a series of conditioning pre-pulses of long duration (e.g., 500 ms) to a range of voltages (e.g., from -140 mV to -20 mV in 10 mV increments).[21]
-
Immediately following each pre-pulse, apply a constant test pulse (e.g., to -10 mV) to measure the fraction of channels that are available to open.[21]
-
Record the peak current during the test pulse for each conditioning pre-pulse voltage.
-
Normalize the peak test pulse currents to the maximum current obtained (typically after the most hyperpolarized pre-pulse).
-
Plot the normalized current as a function of the pre-pulse voltage.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V½) and the slope factor.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's action and the experimental workflows.
Caption: Signaling pathway of this compound's action on voltage-gated sodium channels.
Caption: Experimental workflow for assessing use-dependent drug effects on ion channels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent action of grayanotoxin I on Na+ channels in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium channel - Wikipedia [en.wikipedia.org]
- 13. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels: an important role for external Na+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of veratridine action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Single Na+ channels activated by veratridine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of the Toxicity of Batrachotoxin, Homobatrachotoxin, and Batrachotoxinin A
This guide provides a detailed comparison of the relative toxicity of three potent steroidal alkaloids: batrachotoxin, homothis compound, and batrachotoxinin A. These compounds are of significant interest to researchers in neurobiology, pharmacology, and toxicology due to their specific and potent action on voltage-gated sodium channels. This document summarizes key toxicity data, outlines the experimental protocols used for their determination, and illustrates the underlying molecular mechanisms and experimental workflows.
Relative Toxicity and Potency
This compound and its homolog, homothis compound, are among the most potent naturally occurring toxins known.[1] Batrachotoxinin A, a derivative of this compound, is considerably less toxic but still pharmacologically active. The toxicity of these compounds is typically quantified by the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.
Data Summary: Acute Toxicity in Mice
The following table summarizes the reported LD50 values for this compound, homothis compound, and batrachotoxinin A when administered to mice via subcutaneous injection.
| Compound | LD50 (µg/kg) | Relative Potency (approx.) |
| This compound | 2-3 | ~500x Batrachotoxinin A |
| Homothis compound | ~2-3 | ~500x Batrachotoxinin A |
| Batrachotoxinin A | 1000 | 1x |
Data sourced from experiments conducted on rodents.[1]
Mechanism of Action: Voltage-Gated Sodium Channel Modulation
The toxicity of this compound and its analogs stems from their potent effect on voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][2] These toxins bind to and irreversibly open the sodium channels, preventing them from closing.[1] This leads to a persistent influx of sodium ions, causing irreversible depolarization of the cell membrane.[2] The inability of the cells to repolarize blocks nerve signal transmission, leading to paralysis and, ultimately, cardiac failure.[1][2]
Experimental Protocols for Toxicity Determination
The LD50 values for batrachotoxins were historically determined using in vivo studies in mice. While the precise, detailed protocols from the original studies in the 1960s are not fully documented by modern standards, the following represents a plausible reconstruction of the methodology based on common practices for acute toxicity testing of potent alkaloids from that era.
Objective: To determine the median lethal dose (LD50) of the test compound following subcutaneous administration to mice.
Materials:
-
Test compounds (this compound, Homothis compound, or Batrachotoxinin A)
-
Vehicle for dissolution (e.g., sterile saline, ethanol, or a mixture)
-
Male Swiss-Webster mice (20-25 g)
-
Syringes and needles for subcutaneous injection
-
Animal cages with appropriate bedding, food, and water
Methodology:
-
Animal Acclimation: Mice are acclimated to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Dose Preparation: The test compound is dissolved in a suitable vehicle to prepare a stock solution. A series of graded doses are prepared by serial dilution.
-
Dosing and Administration:
-
Animals are divided into groups of 5-10 per dose level.
-
A single dose of the test compound is administered subcutaneously in the dorsal region.
-
A control group receives an injection of the vehicle only.
-
-
Observation:
-
Animals are observed continuously for the first few hours post-injection and then periodically over a 24-hour period.
-
Clinical signs of toxicity, such as convulsions, paralysis, respiratory distress, and time of death, are recorded.
-
-
Data Analysis: The number of mortalities in each dose group within the 24-hour observation period is recorded. The LD50 and its 95% confidence intervals are then calculated using a statistical method such as Probit Analysis.
References
Quantitative Analysis of Membrane Depolarization Induced by Batrachotoxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of batrachotoxin (BTX) and its alternatives in inducing membrane depolarization, with a focus on quantitative data and detailed experimental methodologies. This compound, a potent steroidal alkaloid, is a valuable tool for studying the function of voltage-gated sodium channels (Nav). Understanding its effects in a quantitative manner is crucial for research in neuroscience, pharmacology, and drug discovery.
Mechanism of Action: this compound and Voltage-Gated Sodium Channels
This compound exerts its effect by binding to site 2 of the α-subunit of voltage-gated sodium channels. This binding prevents the channels from inactivating, leading to a persistent influx of sodium ions (Na+) down their electrochemical gradient. The sustained inward Na+ current causes a significant and prolonged depolarization of the cell membrane, which can ultimately lead to paralysis and cell death[1]. Unlike transient depolarization events that characterize normal cellular signaling, BTX-induced depolarization is essentially irreversible[1].
Recent cryogenic electron microscopy studies have revealed that this compound may bind at two homologous but nonidentical receptor sites at the interface between channel domains. This dual binding is thought to stabilize the open conformation of the S6 segments, which gate the pore[2].
Comparative Analysis of Sodium Channel Activators
This compound is often compared with other sodium channel activators, such as veratridine. While both act on site 2 of the sodium channel, they exhibit different potencies and kinetics.
| Compound | Target | EC50 / K0.5 for Depolarization/Activation | Key Effects on Channel Gating | Reference |
| This compound (BTX) | Voltage-Gated Sodium Channels (Nav) | 0.011 µM (depolarization in guinea pig cerebral cortex vesicles) | - Irreversibly opens channels- Shifts voltage-dependence of activation to more negative potentials- Removes fast and slow inactivation | [3] |
| Veratridine | Voltage-Gated Sodium Channels (Nav) | 9.53 µM (sustained current in hNav1.7) | - Causes persistent activation- Slower onset and more reversible than BTX- Shifts voltage-dependence of activation and inactivation | |
| Homothis compound | Voltage-Gated Sodium Channels (Nav) | 18 nM (50% membrane depolarization in 1 hour) | Similar to BTX |
Antagonism of this compound-Induced Depolarization
The effects of this compound can be antagonized by various agents that block voltage-gated sodium channels. Tetrodotoxin (B1210768) (TTX), a potent and specific sodium channel blocker, acts at site 1 of the channel and can reverse BTX-induced depolarization. Local anesthetics, such as lidocaine (B1675312) and dibucaine, also inhibit the effects of BTX.
| Antagonist | Target | IC50 / Ki | Key Effects on BTX Action | Reference |
| Tetrodotoxin (TTX) | Voltage-Gated Sodium Channels (Site 1) | IC50 ≈ 20 nM (avian heart) | - Competitively inhibits Na+ binding in BTX-activated channels- Reverses BTX-induced depolarization | [4][5] |
| Lidocaine | Voltage-Gated Sodium Channels (Local Anesthetic Site) | Ki = 780 µM (inhibition of BTX-induced depolarization) | - Inhibits depolarization induced by BTX | [3] |
| Dibucaine | Voltage-Gated Sodium Channels (Local Anesthetic Site) | Ki = 0.9 µM (inhibition of BTX-induced depolarization) | - Potent inhibitor of BTX-induced depolarization | [3] |
Experimental Protocols for Quantifying Membrane Depolarization
The quantitative analysis of membrane depolarization can be achieved through various techniques, primarily electrophysiology and fluorescence-based assays.
Electrophysiological Methods
Whole-Cell Patch-Clamp Electrophysiology is the gold standard for directly measuring ion channel currents and membrane potential with high temporal and voltage resolution.
Objective: To measure changes in membrane potential and ion currents in response to this compound and its alternatives.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest (e.g., HEK293 cells expressing a specific Nav subtype, primary neurons)
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
This compound, veratridine, and other compounds of interest.
Procedure:
-
Prepare cells for recording by plating them on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Mount the coverslip in the recording chamber and perfuse with extracellular solution.
-
Using a micromanipulator, approach a cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply voltage steps to elicit sodium currents.
-
In current-clamp mode, inject zero current to measure the resting membrane potential.
-
Perfuse the cell with a solution containing the desired concentration of this compound or other modulators.
-
Record the changes in holding current (voltage-clamp) or membrane potential (current-clamp) over time.
-
To study voltage-dependence of activation, apply a series of depolarizing voltage steps from a holding potential.
-
To study steady-state inactivation, apply a prepulse to various potentials before a test pulse.
Fluorescence-Based Methods
Fluorescence-based assays offer a higher throughput method for assessing membrane potential changes in a population of cells.
1. Voltage-Sensitive Dyes (e.g., DiBAC4(3))
Objective: To measure relative changes in membrane potential in a cell population.
Materials:
-
Fluorescence microscope or plate reader with appropriate filters (e.g., FITC/GFP cube for DiBAC4(3))
-
Cells cultured in glass-bottom dishes or multi-well plates
-
DiBAC4(3) stock solution (e.g., 1 mg/mL in DMSO)
-
Physiological buffer (e.g., HBSS)
-
This compound and other compounds of interest
Procedure:
-
Prepare a working solution of DiBAC4(3) by diluting the stock solution in the physiological buffer (e.g., 1:1000).
-
Incubate the cells with the DiBAC4(3) working solution for 20-30 minutes at room temperature, protected from light.
-
Acquire baseline fluorescence images or readings.
-
Add this compound or other compounds to the cells.
-
Record the change in fluorescence intensity over time. An increase in DiBAC4(3) fluorescence indicates membrane depolarization.
-
As a positive control for depolarization, a high concentration of potassium chloride (e.g., 50 mM) can be added.
2. Ratiometric Calcium Imaging (e.g., Fura-2 AM)
As persistent membrane depolarization leads to the opening of voltage-gated calcium channels (VGCCs), measuring the subsequent rise in intracellular calcium can serve as an indirect measure of depolarization.
Objective: To indirectly measure membrane depolarization by quantifying changes in intracellular calcium concentration.
Materials:
-
Fluorescence imaging system capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
-
Cells cultured on coverslips
-
Fura-2 AM stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., HBSS)
-
This compound and other compounds of interest
Procedure:
-
Prepare a Fura-2 AM loading solution by diluting the stock solution in physiological buffer, often with the addition of Pluronic F-127 to aid in dye loading.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester.
-
Acquire baseline ratiometric images (F340/F380).
-
Apply this compound or other depolarizing agents.
-
Record the change in the 340/380 fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium, and therefore, an initial membrane depolarization event.
Visualizing the Molecular Events
To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound signaling pathway.
Caption: Patch-clamp experimental workflow.
Caption: Gating states of a voltage-gated sodium channel.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. This compound-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of avian cardiac fast sodium channels by tetrodotoxin is enhanced by repetitive depolarization but not by steady depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-activated Na+ channels in planar lipid bilayers. Competition of tetrodotoxin block by Na+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Batrachotoxin's Interaction with Wild-Type and Mutant Sodium Channels
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of batrachotoxin on voltage-gated sodium channels, supported by experimental data and detailed methodologies.
This compound (BTX), a potent steroidal alkaloid isolated from the skin of poison dart frogs of the genus Phyllobates, is a formidable tool in the study of voltage-gated sodium channels (NaVs).[1][2][3] Its profound and often irreversible effects on channel gating have provided invaluable insights into the structure, function, and pharmacology of these critical ion channels. BTX exerts its action by binding to neurotoxin receptor site 2 located within the inner pore of the channel, leading to persistent activation by shifting the voltage dependence of activation to more hyperpolarized potentials and inhibiting inactivation.[4][5][6] This guide provides a comparative analysis of BTX's interaction with both wild-type and mutant sodium channels, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: A State-Dependent Interaction
This compound's interaction with sodium channels is highly state-dependent, with a pronounced preference for the open state of the channel.[4][6] Upon binding, BTX locks the channel in a modified open conformation, leading to a sustained influx of sodium ions and persistent cell depolarization.[1][2] This mechanism involves a complex interaction with specific amino acid residues within the channel's pore. Studies have identified that the binding site for BTX is not confined to a single transmembrane segment but rather involves residues from multiple domains, particularly the S6 segments of domains I and IV.[5] The interaction is thought to involve electrostatic forces, with the positively charged tertiary amine of BTX playing a crucial role.[2][7]
The profound alteration of channel function by BTX, including the removal of inactivation and a shift in activation voltage, makes it a powerful probe for investigating the molecular determinants of sodium channel gating.[6][8] By introducing specific mutations in the channel's amino acid sequence, researchers can pinpoint the residues critical for BTX binding and action, thereby elucidating the structural basis of channel function.
Visualizing the this compound Signaling Pathway
The following diagram illustrates the mechanism of this compound's action on a voltage-gated sodium channel.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Comparative Effects of this compound on Wild-Type and Mutant Sodium Channels
Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues that mediate the sensitivity of sodium channels to this compound. Mutations in the pore-lining transmembrane segments, particularly IVS6, have been shown to dramatically alter BTX's effects.
For instance, a phenylalanine residue within the IVS6 segment is a critical determinant of BTX sensitivity.[7] Replacing this residue with alanine (B10760859) (F1764A in the type IIA sodium channel) can lead to a significant, 60-fold reduction in the binding affinity for a tritiated BTX derivative.[9] In contrast, some other mutations in the same transmembrane segment, such as Y1771A, show no significant change in BTX binding affinity.[9]
The following table summarizes quantitative data from studies comparing the effects of this compound on wild-type and various mutant sodium channels.
| Channel Type | Mutation | Sodium Channel Subtype | Effect on BTX Binding Affinity (Kd) | Effect on Channel Gating | Reference |
| Wild-Type | - | Rat Type IIA | High affinity (Kd ≈ 0.84 nM) | ~40 mV hyperpolarizing shift in activation, ~60% non-inactivating current | [9] |
| Mutant | F1764A | Rat Type IIA | 60-fold increase in Kd (reduced affinity) | BTX effects completely eliminated | [9] |
| Mutant | I1760A | Rat Type IIA | 4-fold increase in Kd (reduced affinity) | BTX effects substantially reduced | [9] |
| Mutant | Y1771A | Rat Type IIA | No change | Similar to wild-type | [9] |
| Mutant | F1710C | Na(v)1.3 | Intermediate sensitivity, rapid toxin dissociation from open channels | Toxin trapping in the closed state | [7] |
Experimental Protocols
The data presented in this guide are derived from a combination of electrophysiological and biochemical assays. The following are detailed methodologies for key experiments.
Site-Directed Mutagenesis
-
Template Preparation: A plasmid containing the cDNA of the wild-type sodium channel alpha subunit is used as a template.
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed and synthesized.
-
PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme.
-
Transformation: The mutated plasmids are transformed into competent E. coli cells for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Transient Transfection and Cell Culture
-
Cell Line: Human embryonic kidney (HEK293) cells or tsA-201 cells are commonly used for their high transfection efficiency and robust expression of ion channels.
-
Transfection: The cDNA encoding the wild-type or mutant sodium channel alpha subunit, along with the beta subunit(s), is transiently transfected into the cells using methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.
-
Cell Culture: Transfected cells are cultured in appropriate media and incubated for 24-48 hours to allow for channel expression.
Whole-Cell Voltage-Clamp Recording
-
Preparation: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with an internal solution.
-
Giga-seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Protocols and Data Acquisition: A series of voltage steps are applied to the cell to elicit sodium currents. The resulting currents are recorded, amplified, filtered, and digitized for analysis. This compound is applied to the external solution to observe its effects on the recorded currents.
Radioligand Binding Assay
-
Membrane Preparation: Transfected cells are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: The membrane preparations are incubated with a radiolabeled BTX derivative (e.g., [³H]BTX-A 20-α-benzoate) in the presence and absence of a high concentration of a competing ligand to determine specific binding.
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The binding data are analyzed using Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for a comparative study of this compound's interaction with wild-type and mutant sodium channels.
Caption: Workflow for studying BTX interaction with NaV channels.
Conclusion
The comparative study of this compound's interaction with wild-type and mutant sodium channels provides a powerful approach to dissect the molecular mechanisms of ion channel function. The data clearly demonstrate that specific amino acid residues within the channel's inner pore are critical for high-affinity BTX binding and its subsequent allosteric modulation of channel gating. Understanding these interactions not only enhances our fundamental knowledge of sodium channel biology but also provides a rational basis for the design of novel therapeutics targeting these crucial proteins. The detailed experimental protocols and workflows presented here serve as a guide for researchers aiming to further explore the intricate relationship between neurotoxins and their ion channel targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [people.wou.edu]
- 3. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. The this compound receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of properties of this compound modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Batrachotoxin's Grip: A Comparative Guide to Experimental Validation and Computational Modeling
For researchers, scientists, and drug development professionals, understanding the precise mechanism of potent neurotoxins like batrachotoxin (BTX) is paramount for advancing our knowledge of ion channel function and for the development of novel therapeutics. This guide provides a comprehensive comparison of the experimental and computational approaches used to validate the mechanism of action of this compound on voltage-gated sodium channels (Navs), offering insights into the synergy between these methodologies.
This compound, a steroidal alkaloid of formidable potency, exerts its neurotoxic effects by hijacking voltage-gated sodium channels, the fundamental gatekeepers of electrical signaling in excitable cells.[1][2] The toxin binds to the inner pore of these channels, inducing a state of persistent activation by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation.[3][4][5][6] This unrelenting influx of sodium ions ultimately leads to membrane depolarization, blockade of nerve impulses, and paralysis.[1] The irreversible nature of this binding has made BTX a critical tool for probing the structure and function of sodium channels.[1][7]
The Convergence of Evidence: Experimental Data and Computational Models
The elucidation of this compound's mechanism of action is a testament to the power of integrating experimental techniques with computational modeling. While electrophysiological and mutagenic studies provide functional and structural data, computational models offer a dynamic, atomistic view of the toxin-channel interaction, allowing for the formulation of testable hypotheses.
Experimental Validation: Pinpointing the Interaction
Site-directed mutagenesis, coupled with voltage-clamp electrophysiology, has been instrumental in identifying the key amino acid residues that form the this compound binding site. These experiments involve systematically replacing specific amino acids in the sodium channel protein and then measuring the functional consequences on BTX sensitivity.
A pivotal study on the rat skeletal muscle sodium channel (rNav1.4) demonstrated that a phenylalanine residue (F1236) in the P-loop of domain III is a critical determinant of BTX sensitivity.[8][9] As predicted by computational models, mutating this residue to lysine (B10760008) or arginine rendered the channel severely resistant to the toxin.[8][9] Further studies have implicated residues in the S6 transmembrane segments of all four domains in forming the receptor site, reinforcing the notion that BTX binds deep within the channel's inner pore.[4]
Key Experimental Protocol: Site-Directed Mutagenesis and Voltage-Clamp Electrophysiology
-
Mutagenesis: A plasmid containing the cDNA of the target sodium channel (e.g., rNav1.4) is subjected to site-directed mutagenesis to introduce a specific amino acid substitution at the desired position (e.g., F1236K).
-
Expression: The wild-type and mutant channel cDNAs are then expressed in a suitable system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 or CHO cells).[7][10]
-
Voltage-Clamp Recording: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to record the sodium currents flowing through the expressed channels.
-
Toxin Application: A known concentration of this compound is applied to the cells, and the resulting changes in sodium current are measured.
-
Data Analysis: The effects of BTX on channel gating properties, such as the voltage of half-maximal activation (V1/2) and the extent of inactivation, are quantified and compared between wild-type and mutant channels. Dose-response curves are often generated to determine the toxin's potency (EC50).
Computational Modeling: Visualizing the Molecular Dance
Computational modeling has provided invaluable insights into the structural basis of the this compound-sodium channel interaction. Homology models of eukaryotic sodium channels, often based on the crystal structures of their bacterial counterparts, have been used to dock BTX into the inner pore and predict its binding orientation.[3][11]
These models suggest that BTX acts as a molecular "stent," physically holding the channel in an open conformation.[3] The toxin is proposed to adopt a "horseshoe" conformation within the pore, with its pyrrole (B145914) moiety making direct contact with the P-loop of domain III.[4][8] Molecular dynamics simulations further allow researchers to observe the dynamic interactions between the toxin and the channel, providing a deeper understanding of how BTX alters ion selectivity and conductance. Recent computational work has even begun to explore the passage of sodium and calcium ions through the BTX-bound channel, suggesting a complex interplay between the toxin, the permeating ions, and the protonation state of key channel residues.[12]
Quantitative Comparison of this compound's Effects
The following tables summarize key quantitative data from studies investigating the effects of this compound and its derivatives on various voltage-gated sodium channel subtypes.
| Toxin/Derivative | Channel Subtype | Effect on V1/2 of Activation | Effect on Inactivation | Reference |
| This compound (BTX) | rNav1.4 | Hyperpolarizing shift | Blocks fast and slow inactivation | [13][14] |
| This compound (BTX) | hNav1.5 | Hyperpolarizing shift | Blocks fast and slow inactivation | [13][14] |
| BTX-B | rNav1.4 | Hyperpolarizing shift | Blocks fast and slow inactivation | [14] |
| BTX-cHx | rNav1.4 | Hyperpolarizing shift | Blocks fast and slow inactivation | [14] |
| BTX-yne | rNav1.4 | Hyperpolarizing shift | Eliminates fast but not slow inactivation | [13][14] |
| Mutant | Channel Subtype | This compound Sensitivity | Rationale for Mutation | Reference |
| F1236K | rNav1.4 | Severely resistant | Predicted by computational models to be a key interaction site. | [8][9] |
| F1236R | rNav1.4 | Severely resistant | Predicted by computational models to be a key interaction site. | [8][9] |
| F1764A | Rat brain Nav1.2a | Reduced affinity (60-fold increase in Kd) | Part of the overlapping local anesthetic binding site. | [5] |
| I1760A | Rat brain Nav1.2a | Reduced affinity (4-fold increase in Kd) | Adjacent to F1764 in the IVS6 segment. | [5] |
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound's action, the experimental workflow for its validation, and the logical relationship between experimental and computational approaches.
Alternatives and Future Directions
While this compound is a powerful tool, other neurotoxins such as veratridine (B1662332) and aconitine, which also bind to neurotoxin receptor site 2, can be used for comparative studies.[5] Furthermore, the chemical synthesis of this compound and its derivatives opens up new avenues for structure-activity relationship studies.[14][15] For instance, the derivative BTX-yne has been shown to selectively eliminate fast inactivation without affecting slow inactivation, providing a unique tool to dissect these two distinct gating mechanisms.[13][14]
The continued synergy between experimental and computational approaches will undoubtedly lead to a more refined understanding of this compound's interaction with sodium channels. This knowledge is not only crucial for fundamental neuroscience but also holds immense potential for the rational design of novel drugs targeting these vital ion channels for the treatment of channelopathies, pain, and epilepsy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. How this compound modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation [escholarship.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Batrachotoxin: A Comprehensive Guide for Laboratory Professionals
DISCLAIMER: Batrachotoxin is an extremely potent and acutely toxic compound. All handling and disposal procedures must be conducted by trained personnel in a properly equipped laboratory facility, adhering strictly to all institutional and governmental regulations. The chemical inactivation procedures outlined below are based on the known chemical properties of this compound and are intended for use by qualified researchers. These procedures should be validated on a small scale under controlled conditions before application to larger quantities.
This compound (BTX) is a powerful cardiotoxic and neurotoxic steroidal alkaloid.[1][2] Its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety. This guide provides essential safety information, operational plans, and detailed protocols for the chemical inactivation and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all safety measures are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses with side shields or goggles.[3] For procedures with a risk of aerosolization, a properly fitted respirator and full-body protection should be used.
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood to prevent inhalation exposure.[3]
-
Restricted Access: The area where this compound is handled should be clearly marked and access should be restricted to authorized personnel only.
-
Emergency Preparedness: An emergency plan should be in place for accidental exposures or spills. Ensure that all personnel are familiar with the plan and that safety showers and eyewash stations are readily accessible.
Phase 1: Chemical Inactivation of this compound Waste
The primary goal of this compound disposal is to chemically alter the molecule to significantly reduce its extreme toxicity before it enters the hazardous waste stream. The key to this is the hydrolysis of the ester linkage, which converts this compound into its much less toxic derivative, Batrachotoxinin A.[1]
Quantitative Toxicity Data
The following table summarizes the acute toxicity of this compound and its primary hydrolysis product, Batrachotoxinin A, highlighting the efficacy of the chemical inactivation process.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | LD50 (mouse, s.c.) | Fold Reduction in Toxicity |
| This compound | C₃₁H₄₂N₂O₆ | 538.67 | ~2 µg/kg[1][2] | N/A |
| Batrachotoxinin A | C₂₄H₃₅NO₅ | 417.54 | ~1000 µg/kg (1 mg/kg)[1][2] | ~500x |
Experimental Protocol 1: Alkaline Hydrolysis
This protocol utilizes sodium hydroxide (B78521) to hydrolyze the ester group of this compound, yielding Batrachotoxinin A and 2,4-dimethylpyrrole-3-carboxylate.
Materials:
-
This compound waste (in solution or solid form)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or 2 M)
-
Ethanol (or other suitable solvent to ensure solubility of BTX)
-
Appropriate reaction vessel (e.g., round-bottom flask with a stir bar)
-
Stir plate with heating capabilities
-
pH indicator strips or a pH meter
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of ethanol. If the waste is already in an organic solvent, ensure it is miscible with the aqueous NaOH solution.
-
Reaction Setup: Place the solution in the reaction vessel. Begin stirring.
-
Addition of Base: Slowly add an excess of the sodium hydroxide solution to the vessel. The final pH of the solution should be strongly alkaline (pH > 12).
-
Heating and Incubation: Gently heat the mixture to approximately 40-50°C to facilitate the hydrolysis. Allow the reaction to proceed for a minimum of 24 hours. The ester linkage in this compound is sterically hindered, so a prolonged reaction time is recommended to ensure complete hydrolysis.
-
Neutralization: After the incubation period, allow the solution to cool to room temperature. Carefully neutralize the solution by adding an acid (e.g., hydrochloric acid) dropwise until the pH is between 6 and 8.
-
Disposal: The resulting solution, containing the significantly less toxic Batrachotoxinin A, can now be managed as hazardous chemical waste according to your institution's guidelines.
Experimental Protocol 2: Oxidative Degradation
While alkaline hydrolysis is the recommended method due to the known reduction in toxicity, oxidative degradation can also be employed, particularly for surface decontamination. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can break down complex organic molecules.
Materials:
-
This compound waste
-
Sodium hypochlorite (NaOCl) solution (household bleach is typically 5-6% NaOCl)
-
Reaction vessel
Procedure:
-
Preparation: In a chemical fume hood, prepare a 1:10 dilution of household bleach to create an approximately 0.5% sodium hypochlorite solution.
-
Reaction: Add the this compound waste to the bleach solution. Ensure the final concentration of bleach is in large excess.
-
Incubation: Allow the mixture to react for at least 24 hours at room temperature with occasional stirring.
-
Disposal: The resulting solution should be disposed of as hazardous waste, following all institutional and local regulations.
Phase 2: Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
Procedure for Spills:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and protective clothing.
-
Containment: For liquid spills, contain the spill using an absorbent material like vermiculite (B1170534) or sand.[3] For solid spills, gently cover with a damp paper towel to avoid generating dust.[3]
-
Collection: Carefully collect the absorbed material or the solid waste using scoops or other appropriate tools and place it in a labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill surface thoroughly. Apply a 0.5% sodium hypochlorite solution (a 1:10 dilution of household bleach) and allow a contact time of at least 30 minutes.
-
Final Cleaning: Wipe the area with absorbent pads, then clean with soap and water.
-
Waste Disposal: All materials used for cleanup (absorbents, wipes, PPE) must be disposed of as this compound-contaminated hazardous waste.
Visualizing the Disposal Workflow and Mechanism of Action
To aid in understanding the procedural flow and the underlying chemical principles, the following diagrams are provided.
Caption: Decision workflow for this compound waste management.
Caption: this compound's mechanism and its inactivation pathway.
References
Shielding the Scientist: A Guide to Personal Protective Equipment for Handling Batrachotoxin
An Essential Protocol for Researchers in Neuroscience and Drug Discovery
Batrachotoxin, a steroidal alkaloid of extreme potency, presents a significant occupational hazard in the research environment.[1] As a potent modulator of voltage-gated sodium channels, its cardiotoxic and neurotoxic effects can be severe, leading to arrhythmias, fibrillation, and cardiac failure.[1][2] Accidental exposure, whether through inhalation, ingestion, or skin contact, can be fatal.[3][4] This guide provides essential, direct safety and logistical information for handling this compound, outlining the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure the safety of laboratory personnel.
Understanding the Risk: Toxicity Data
The extreme toxicity of this compound necessitates meticulous handling protocols. The following table summarizes the available lethal dose data to provide a quantitative perspective on its hazardous nature.
| Compound | Lethal Dose (LD50) | Test Animal | Administration Route |
| This compound | 2-3 µg/kg | Mouse | Intravenous[4] |
| This compound | 2 µg/kg | Mouse | Subcutaneous[4][5] |
| Batrachotoxinin A | 1000 µg/kg | Not Specified | Not Specified[4] |
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent any contact with this compound. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
Required PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption.[6] The outer glove should be removed and disposed of as hazardous waste immediately after handling. |
| Lab Coat/Coveralls | Disposable, solid-front, back-tying gown or disposable coveralls | Protects skin and personal clothing from contamination.[7] |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield | Protects against splashes and aerosols.[3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if there is a risk of aerosol or dust generation.[3] A full-face respirator may be necessary for higher-risk procedures.[8] |
| Foot Protection | Disposable, chemical-resistant shoe covers | Prevents contamination of footwear and transfer of the toxin outside the work area.[7] |
Experimental Protocol: Donning and Doffing PPE
Donning Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Coverall/Gown: Put on the disposable gown or coveralls, ensuring complete coverage.
-
Respiratory Protection: Fit-check the approved respirator.
-
Eye/Face Protection: Put on safety goggles followed by a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the gown or coveralls.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard the outer gloves into a designated hazardous waste container.
-
Coverall/Gown and Shoe Covers: Remove the gown and shoe covers without touching the outside. Roll them into a ball and dispose of them in the hazardous waste container.
-
Face Shield/Goggles: Remove face and eye protection from the back and place in a designated area for decontamination.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner gloves and discard them into the hazardous waste container.
-
Hand Hygiene: Thoroughly wash hands with soap and water.[7]
II. Operational Plan: Safe Handling Protocols
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.[4] Access to this area should be restricted to trained and authorized personnel only.
Experimental Protocol: Handling this compound
-
Preparation: Before handling, ensure all necessary materials, including waste containers, are within the fume hood to minimize movement.
-
Weighing: If handling the powdered form, conduct this within a fume hood or a glove box to prevent dispersal of dust.[7]
-
Solutions: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Transport: Use sealed, secondary containers when transporting this compound between work areas.
-
Post-Handling: Decontaminate all work surfaces with a suitable solution (see table below). All disposable materials used during handling must be disposed of as hazardous waste.[9]
III. Emergency Protocols: Immediate and Decisive Action
In Case of Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[8] Seek immediate medical attention. |
Spill Management
A spill kit with appropriate absorbent materials and decontamination solutions should be readily available.
| Spill Size | Procedure |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, gently cover the spill with absorbent material.[7] Apply a decontamination solution and allow for sufficient contact time before cleaning. Dispose of all materials as hazardous waste. |
| Major Spill | Evacuate the area immediately and alert others.[9] Restrict access and contact the institution's emergency response team.[7] |
Decontamination Solutions
| Decontaminant | Concentration | Contact Time |
| Sodium Hypochlorite (Bleach) | 10% | At least 30 minutes[9] |
| Sodium Hydroxide (NaOH) | 1 M | At least 30 minutes[9] |
IV. Disposal Plan: Ensuring Complete Deactivation
Due to the extreme toxicity of this compound, all contaminated waste must be handled as hazardous material.
Waste Segregation and Collection
-
Solid Waste: Contaminated gloves, pipette tips, absorbent materials, and labware should be collected in clearly labeled, sealed, and leak-proof hazardous waste containers.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, chemically compatible container.[9]
Disposal Method
The primary and recommended method for the disposal of all forms of this compound waste is incineration by a licensed hazardous chemical waste disposal service.[9] This ensures the complete destruction of the toxin. Do not discharge this compound waste into sewer systems or waterways.[7][8]
V. Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. rupress.org [rupress.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
